Product packaging for m-(Trifluoromethyl)cinnamic acid(Cat. No.:CAS No. 779-89-5)

m-(Trifluoromethyl)cinnamic acid

Cat. No.: B024423
CAS No.: 779-89-5
M. Wt: 216.16 g/mol
InChI Key: KSBWHDDGWSYETA-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(E)-3-(trifluoromethyl)cinnamic acid is a member of the class of (trifluoromethyl)benzenes consisting of trans-cinnamic acid having a trifluoromethyl substituent at the meta-position. It is a member of cinnamic acids, a member of styrenes and a member of (trifluoromethyl)benzenes. It is functionally related to a trans-cinnamic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7F3O2 B024423 m-(Trifluoromethyl)cinnamic acid CAS No. 779-89-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)8-3-1-2-7(6-8)4-5-9(14)15/h1-6H,(H,14,15)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBWHDDGWSYETA-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061135, DTXSID90886895
Record name 3-[3-(Trifluoromethyl)phenyl]acrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90886895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67801-07-4, 779-89-5
Record name (2E)-3-[3-(Trifluoromethyl)phenyl]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67801-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-(3-(trifluoromethyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000779895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-(Trifluoromethyl)cinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067801074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, (2E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-[3-(Trifluoromethyl)phenyl]acrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90886895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-m-(trifluoromethyl)cinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.006
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(trifluoromethyl)cinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.183
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name M-(TRIFLUOROMETHYL)CINNAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9LJ9ON37W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to m-(Trifluoromethyl)cinnamic Acid: Chemical Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-(Trifluoromethyl)cinnamic acid, a fluorinated derivative of the naturally occurring cinnamic acid, is a compound of significant interest in medicinal chemistry and materials science.[1][2] The presence of the trifluoromethyl group at the meta-position of the phenyl ring imparts unique electronic properties, enhancing its metabolic stability and potential for biological activity.[3] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and an exploration of its role as a modulator of key signaling pathways.

Core Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] Its core structure consists of a trifluoromethyl-substituted benzene ring attached to an acrylic acid moiety.

Physicochemical Data
PropertyValueReference(s)
Molecular Formula C₁₀H₇F₃O₂
Molecular Weight 216.16 g/mol
Melting Point 135-137 °C[4]
Boiling Point ~292 °C (predicted)[1]
Appearance White to off-white crystalline solid[1]
Solubility Slightly soluble in DMSO and methanol[4]
pKa 4.25 ± 0.10 (Predicted)[4]
CAS Number 779-89-5, 67801-07-4
Spectral Data

¹H NMR Spectroscopy:

  • A representative ¹H NMR spectrum of a related compound, trans-4-(trifluoromethyl)cinnamic acid, shows characteristic peaks for the vinyl and aromatic protons. The vinyl protons typically appear as doublets with a large coupling constant (J ≈ 16 Hz), indicative of the trans configuration. The aromatic protons exhibit splitting patterns consistent with substitution on the benzene ring.[5][6]

¹³C NMR Spectroscopy:

  • The ¹³C NMR spectrum displays distinct signals for the carboxyl carbon, the olefinic carbons, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the aromatic carbons.[6][7]

Infrared (IR) Spectroscopy:

  • The IR spectrum of the related trans-4-(trifluoromethyl)cinnamic acid shows characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch (around 1712 cm⁻¹), the C=C stretch of the alkene, and strong bands corresponding to the C-F stretching of the trifluoromethyl group.

Mass Spectrometry (MS):

  • The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak (M⁺) at m/z 216.[8]

Experimental Protocols

The primary route for the synthesis of this compound is the Knoevenagel condensation. An alternative method involves an aldol condensation reaction.

Knoevenagel Condensation Synthesis

This method involves the condensation of 3-(trifluoromethyl)benzaldehyde with malonic acid.[9][10]

Materials:

  • 3-(Trifluoromethyl)benzaldehyde

  • Malonic acid

  • Anhydrous pyridine

  • Piperidine

  • Ice

  • Concentrated hydrochloric acid

  • Industrial methylated spirit (IMS) or ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-(trifluoromethyl)benzaldehyde (1.0 eq), malonic acid (1.9 eq), anhydrous pyridine (4 volumes relative to the aldehyde), and piperidine (catalytic amount, ~0.14 eq).[9]

  • Heat the reaction mixture to reflux and maintain for 4 hours.[9]

  • After cooling, pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.[9]

  • Collect the solid product by filtration and wash with cold water.

  • Dry the crude product.

  • Recrystallize the product from a 1:1 mixture of IMS and water to yield pure this compound as off-white needles.[9]

Aldol Condensation Synthesis

This alternative synthesis involves the reaction of m-trifluoromethylbenzaldehyde with acetaldehyde in the presence of a base catalyst.[11]

Materials:

  • m-Trifluoromethylbenzaldehyde

  • Acetaldehyde (freshly distilled)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine

  • Tetrahydrofuran (THF)

  • Hydrochloric acid

Procedure:

  • To a four-necked flask, add m-trifluoromethylbenzaldehyde (1.0 eq), tetrahydrofuran, and DBU (0.2 eq).[11][12]

  • With stirring, add freshly distilled acetaldehyde (2.5 eq) to the mixture.[11][12]

  • Stir the reaction mixture at room temperature (20-25 °C) for 48 hours.[11][12]

  • Monitor the reaction progress by HPLC until the starting material is consumed.[11]

  • Upon completion, acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Isolate the product by filtration, wash with water, and dry.

Mandatory Visualizations

Synthesis Workflow via Knoevenagel Condensation

G Knoevenagel Condensation Workflow Reactants Reactants: - 3-(Trifluoromethyl)benzaldehyde - Malonic Acid - Pyridine (Solvent/Base) - Piperidine (Catalyst) Reaction Reflux for 4 hours Reactants->Reaction Precipitation Pour into Ice/HCl Reaction->Precipitation Filtration Filter and Wash with Water Precipitation->Filtration Drying Dry the Crude Product Filtration->Drying Recrystallization Recrystallize from IMS/Water Drying->Recrystallization Product This compound Recrystallization->Product

Caption: Workflow for the synthesis of this compound.

Inhibition of the NF-κB Signaling Pathway

Cinnamic acid derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4] This pathway is a key regulator of the inflammatory response.

G Inhibition of NF-κB Pathway by Cinnamic Acid Derivatives cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylates & Promotes Degradation IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases Cinnamic_Acid m-(Trifluoromethyl)cinnamic acid derivatives Cinnamic_Acid->IKK Inhibits DNA DNA NFkB_nuc->DNA Inflammation Inflammatory Gene Expression DNA->Inflammation

Caption: Inhibition of the NF-κB signaling pathway.

Biological Activity and Applications

This compound and its derivatives are recognized for their broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[2][4] These activities are often attributed to their ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity

Derivatives of cinnamic acid have been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) signaling pathway.[4] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines. By inhibiting this pathway, these compounds can reduce inflammation.

Anticancer Potential

The anticancer effects of cinnamic acid derivatives are linked to their ability to inhibit oncogenic protein kinases and transcription factors such as STAT3.[13][14] Constitutive activation of STAT3 is common in many cancers, and its inhibition can lead to decreased tumor cell proliferation and survival.

Other Applications

Due to its chemical structure, this compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] For instance, it is a key building block for the synthesis of cinacalcet, a drug used to treat hyperparathyroidism.[4]

Conclusion

This compound is a versatile compound with a rich chemical profile and significant potential in various scientific fields. Its unique properties, conferred by the trifluoromethyl group, make it an attractive scaffold for the development of novel therapeutic agents and advanced materials. The detailed protocols and pathway analyses provided in this guide serve as a valuable resource for researchers and professionals engaged in the exploration and application of this promising molecule.

References

An In-depth Technical Guide to 3-(Trifluoromethyl)cinnamic Acid: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)cinnamic acid is a fluorinated derivative of cinnamic acid that serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The presence of the trifluoromethyl group (-CF3) significantly enhances the lipophilicity and metabolic stability of the molecule, making it a valuable intermediate in medicinal chemistry for the development of novel drug candidates with improved biological activity.[1][3] This compound is notably used in the synthesis of Cinacalcet, a calcimimetic agent used to treat secondary hyperparathyroidism.[4][5] This technical guide provides a comprehensive overview of the structure and a key synthesis method for 3-(Trifluoromethyl)cinnamic acid.

Chemical Structure and Identifiers

3-(Trifluoromethyl)cinnamic acid is a white to off-white crystalline solid.[1][3] The structure consists of a cinnamic acid backbone with a trifluoromethyl group substituted at the meta-position of the phenyl ring.[5][6] The predominantly available form is the trans or (E)-isomer.[4][7]

Table 1: Chemical Identifiers and Properties

IdentifierValueReference(s)
IUPAC Name (E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid[6][7][8]
CAS Number 779-89-5[1][2][4]
Molecular Formula C10H7F3O2[1][2][7]
Molecular Weight 216.16 g/mol [1][4][9]
SMILES String OC(=O)\C=C\c1cccc(c1)C(F)(F)F[4]
InChI Key KSBWHDDGWSYETA-SNAWJCMRSA-N[4][7]
Melting Point 133-137 °C[1][2][4]
Appearance White to almost white powder/crystal[1]

Synthesis of 3-(Trifluoromethyl)cinnamic Acid

A widely employed and effective method for the synthesis of 3-(Trifluoromethyl)cinnamic acid is the Knoevenagel condensation.[2][3] This reaction involves the condensation of 3-(trifluoromethyl)benzaldehyde with malonic acid, typically catalyzed by a base such as piperidine or pyridine.[2][3][10]

Experimental Protocol: Knoevenagel Condensation

This protocol is based on a reported laboratory-scale synthesis.[10]

Materials:

  • 3-(Trifluoromethyl)benzaldehyde

  • Malonic acid

  • Anhydrous pyridine

  • Piperidine

  • Ice

  • Concentrated hydrochloric acid

  • Industrial methylated spirit (IMS)/water for recrystallization

Procedure:

  • A mixture of 3-(trifluoromethyl)benzaldehyde (25 g, 144 mmol), malonic acid (28.8 g, 277 mmol), anhydrous pyridine (100 ml), and piperidine (2 ml) is prepared in a suitable reaction vessel.[10]

  • The reaction mixture is heated under reflux for 4 hours.[10]

  • After the reflux period, the mixture is cooled and poured onto a mixture of fresh ice (300 g) and concentrated hydrochloric acid (78 ml).[10]

  • The resulting solid product is collected by filtration.

  • The collected solid is dried thoroughly.

  • For purification, the crude product is recrystallized from a 1:1 mixture of industrial methylated spirit (IMS) and water.[10]

  • The purified 3-(Trifluoromethyl)cinnamic acid is obtained as off-white needles.[10]

Quantitative Data:

Table 2: Synthesis of 3-(Trifluoromethyl)cinnamic Acid via Knoevenagel Condensation

Reactant 1Reactant 2CatalystSolventReaction TimeYieldReference
3-(Trifluoromethyl)benzaldehyde (25 g)Malonic acid (28.8 g)Piperidine (2 ml)Anhydrous Pyridine (100 ml)4 hours96% (30 g)[10]

Synthesis Workflow Diagram

SynthesisWorkflow Reactants Reactants: 3-(Trifluoromethyl)benzaldehyde Malonic Acid Reaction Reaction Mixture Reactants->Reaction Catalyst Catalyst: Piperidine Catalyst->Reaction Solvent Solvent: Anhydrous Pyridine Solvent->Reaction Reflux Heat under Reflux (4 hours) Reaction->Reflux Step 1 Workup Work-up: Pour onto Ice/HCl Reflux->Workup Step 2 Filtration Filtration & Drying Workup->Filtration Step 3 Crude Crude Product Filtration->Crude Recrystallization Recrystallization (IMS/Water) Crude->Recrystallization Step 4 FinalProduct Purified Product: 3-(Trifluoromethyl)cinnamic Acid Recrystallization->FinalProduct

Caption: Knoevenagel condensation workflow for the synthesis of 3-(Trifluoromethyl)cinnamic acid.

Applications

3-(Trifluoromethyl)cinnamic acid is a versatile intermediate with significant applications in the pharmaceutical and agrochemical industries.[1][2] Its primary use is as a precursor in the synthesis of more complex molecules where the trifluoromethyl group imparts desirable properties such as enhanced biological activity and metabolic stability.[1][3] Notably, it is a key intermediate in the production of Cinacalcet, a drug used to manage hyperparathyroidism.[4][5] It has also been investigated for its potential sedative-hypnotic activity.[5]

Conclusion

This technical guide has provided a detailed overview of the structure and a common synthesis method for 3-(Trifluoromethyl)cinnamic acid. The Knoevenagel condensation offers a high-yield and straightforward route to this valuable synthetic intermediate. The unique properties conferred by the trifluoromethyl group ensure its continued importance in the development of new pharmaceuticals and other specialty chemicals. Further research into novel synthetic routes and applications of this compound is an active area of investigation.

References

(E)-3-(Trifluoromethyl)cinnamic Acid: A-Technical Overview of Biological Activities and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research providing in-depth quantitative data and detailed experimental protocols specifically for the biological activities of (E)-3-(trifluoromethyl)cinnamic acid is limited. This document summarizes the available information, with a significant focus on the biological activities of its synthesized derivatives, which have been the subject of more extensive investigation.

Introduction

(E)-3-(Trifluoromethyl)cinnamic acid is a derivative of cinnamic acid, a naturally occurring aromatic compound. The presence of the trifluoromethyl group at the meta-position of the phenyl ring significantly alters its electronic properties and lipophilicity, making it an attractive scaffold for medicinal chemistry and drug development. While direct studies on the parent acid are not extensively detailed in the available literature, its derivatives have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This technical guide provides a summary of the synthesis and biological evaluation of (E)-3-(trifluoromethyl)cinnamic acid and its key derivatives, based on published research.

Synthesis of (E)-3-(Trifluoromethyl)cinnamic Acid and its Derivatives

The general synthetic route to (E)-3-(trifluoromethyl)cinnamic acid and its amide or ester derivatives is a multi-step process.

General Synthesis Protocol

The synthesis of (E)-3-(trifluoromethyl)cinnamic acid derivatives, such as amides, typically involves the following steps:

  • Amidation: Substituted cinnamic acids are reacted with the desired amine (e.g., D-alanine methyl ester hydrochloride) in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 1-Hydroxy-7-azabenzotriazole (HOAt) in a suitable solvent like dichloromethane (DCM).

  • Hydrolysis: The resulting ester is then hydrolyzed, for example, using lithium hydroxide (LiOH) in a mixture of methanol, tetrahydrofuran, and water, to yield the final acid derivative.

Synthesis_Workflow

Biological Activities of (E)-3-(Trifluoromethyl)cinnamic Acid Derivatives

Research has focused more on the pharmacological potential of derivatives of (E)-3-(trifluoromethyl)cinnamic acid rather than the parent compound itself.

Anticancer and Antiviral Activity

Primaquine-cinnamic acid conjugates have been synthesized and evaluated for their anticancer and antiviral properties. A derivative of 3-(trifluoromethyl)cinnamic acid demonstrated notable activity.

Table 1: Anticancer and Antioxidant Activity of a 3-(Trifluoromethyl)cinnamic Acid-Primaquine Conjugate

CompoundActivityAssayResult
m-CF3 acylsemicarbazide of primaquineAntioxidantLipid Peroxidation Inhibition83% - 89% inhibition [1]
m-CF3 acylsemicarbazide of primaquineAntiviralHuman Coronavirus (229E)Specific activity at non-toxic concentrations [1]
Antimicrobial Activity

Amide derivatives of (E)-3-(trifluoromethyl)cinnamic acid have been investigated for their antibacterial effects, particularly against resistant strains.

Table 2: Antimicrobial Activity of (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

OrganismStrainMIC (µM)
Staphylococcus aureusAll tested strains27.47 [2]
Mycobacterium tuberculosisH37Ra27.47 [2]
Anti-Neuroinflammatory Activity

Derivatives of cinnamic acid have been designed and synthesized as potential agents against neuroinflammation, a key factor in neurodegenerative diseases like Alzheimer's. While specific quantitative data for a 3-(trifluoromethyl) derivative was not provided in the search results, the general mechanism of action involves the inhibition of pro-inflammatory mediators.

Neuroinflammation_Pathway

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the effect of a compound on cell viability.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7) are seeded in 96-well plates and incubated to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., primaquine-cinnamic acid conjugates) and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental_Workflow

Conclusion

(E)-3-(Trifluoromethyl)cinnamic acid serves as a valuable scaffold in the development of novel therapeutic agents. While comprehensive biological data on the parent acid is not extensively documented in the public domain, its derivatives have shown promising anticancer, antimicrobial, and anti-inflammatory activities. Further research is warranted to fully elucidate the pharmacological profile of (E)-3-(trifluoromethyl)cinnamic acid itself and to explore the full potential of its derivatives in various disease models. The synthesis protocols are well-established, allowing for the generation of diverse libraries of compounds for future screening and development.

References

m-(Trifluoromethyl)cinnamic acid CAS number 779-89-5

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to m-(Trifluoromethyl)cinnamic acid (CAS 779-89-5)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS: 779-89-5), a fluorinated aromatic carboxylic acid of significant interest in pharmaceutical and chemical research. The presence of the trifluoromethyl group imparts unique electronic properties, enhancing lipophilicity and metabolic stability compared to its parent compound, cinnamic acid.[1] This document details its chemical and physical properties, established synthesis protocols, spectroscopic data, key applications, biological activities, and safety information. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding for researchers and drug development professionals.

Chemical Identity and Physical Properties

This compound is a white to off-white crystalline solid.[1][2] It is structurally defined as a trans-cinnamic acid with a trifluoromethyl substituent at the meta-position of the phenyl ring.[3][4] This substitution is critical to its function as a versatile building block in organic synthesis.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 779-89-5[3]
Molecular Formula C₁₀H₇F₃O₂[3]
IUPAC Name (E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid[3]
Synonyms 3-(Trifluoromethyl)cinnamic acid, 3-[3-(Trifluoromethyl)phenyl]acrylic acid, MTF-CNA[4][5]
InChI InChI=1S/C10H7F3O2/c11-10(12,13)8-3-1-2-7(6-8)4-5-9(14)15/h1-6H,(H,14,15)/b5-4+[3]
InChIKey KSBWHDDGWSYETA-SNAWJCMRSA-N[3]
Canonical SMILES C1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)O[3]
PubChem CID 719451[3]

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular Weight 216.16 g/mol [3][6]
Appearance White to off-white solid/powder[1][5]
Melting Point 135-137 °C[4][5]
Boiling Point ~292 °C (estimate)[5]
pKa 4.25 ± 0.10 (Predicted)[1][4]
Solubility Soluble in DMSO and Methanol (Slightly)[4]
Storage Temperature Room Temperature, sealed in a dry environment[4][7]

Synthesis and Manufacturing

The most common laboratory and industrial synthesis of this compound is the Knoevenagel condensation.[1][5] This method involves the reaction of 3-(trifluoromethyl)benzaldehyde with malonic acid, typically using a basic catalyst like piperidine or pyridine.[1][5] An alternative route involves an aldol reaction between m-Trifluoromethylbenzaldehyde and acetaldehyde in the presence of a base catalyst such as DBU.[8]

G cluster_workflow Synthesis Workflow: Knoevenagel Condensation Reactant1 3-(Trifluoromethyl)benzaldehyde Process Reaction (Reflux) Reactant1->Process Reactant2 Malonic Acid Reactant2->Process Catalyst Catalyst (e.g., Pyridine) Catalyst->Process Solvent Solvent (e.g., Toluene) Solvent->Process Product This compound Process->Product

Figure 1: Knoevenagel condensation workflow for synthesis.
Experimental Protocol: Knoevenagel Condensation

The following protocol is a representative method for the synthesis of this compound.

  • Reagent Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-(trifluoromethyl)benzaldehyde (1 eq) and malonic acid (1.1 eq).[1]

  • Solvent and Catalyst Addition : Add a suitable solvent, such as toluene or benzene, to the flask. Introduce a catalytic amount of pyridine or piperidine (0.1 eq).[1]

  • Reaction : Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Work-up : After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification : The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final white crystalline product.

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Table 3: Key Mass Spectrometry (MS) Data

m/zInterpretation
216.0 Molecular Ion [M]⁺ (100.0% Relative Intensity)[9]
215.0 [M-H]⁺ (71.6% Relative Intensity)[9]
199.0 [M-OH]⁺ or [M-H₂O+H]⁺ (32.4% Relative Intensity)[9]
171.0 [M-COOH]⁺ (29.5% Relative Intensity)[9]
151.0 (30.6% Relative Intensity)[9]

Table 4: ¹H NMR Spectroscopic Data (400 MHz in DMSO-d₆)

AssignmentChemical Shift (ppm)
A (COOH) 12.60
B, C (Aromatic CH) 8.09, 8.04
D, E (Aromatic CH) 7.76, 7.72
G (Aromatic CH) 7.67
J (Vinyl CH) 6.74
Source: ChemicalBook[9]

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals.[5]

Pharmaceutical Intermediate

Its most notable application is as a key raw material in the synthesis of Cinacalcet .[1][4] Cinacalcet is a calcimimetic agent used to treat secondary hyperparathyroidism in dialysis patients and hypercalcemia in patients with parathyroid carcinoma.[4] The trifluoromethyl group is a common motif in modern pharmaceuticals, often used to enhance potency and improve pharmacokinetic profiles.

G cluster_synthesis Role in Cinacalcet Synthesis Start m-(Trifluoromethyl) cinnamic acid Intermediate1 Intermediate Steps (e.g., Amide Coupling) Start->Intermediate1 Final Cinacalcet Intermediate1->Final Reagent (R)-(+)-1-(1-Naphthyl)ethylamine Reagent->Intermediate1

Figure 2: Simplified pathway showing this compound as a precursor to Cinacalcet.
Agrochemicals and Materials Science

The compound also serves as a building block for novel agrochemicals, where its properties can be leveraged to create more effective pesticides and herbicides.[5] Additionally, it has been explored in the development of fluorinated aromatic polymers and other functional materials.[1][10]

Biological Activity and Potential Mechanisms

While primarily used as a synthetic intermediate, this compound and its derivatives have been investigated for direct biological effects. Cinnamic acid derivatives, as a class, are known to possess a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[11][12]

Studies have specifically shown that this compound exhibits sedative-hypnotic activity in mice and is a potent inhibitor of spontaneous motility.[1][13] It has also been identified as an inhibitor of enzymes such as dehydrogenases and amide hydrolase.[14] The inhibition of dehydrogenases can disrupt cellular electron transport and energy metabolism, potentially leading to cell death, a mechanism relevant in cancer research.[14]

G cluster_MoA Conceptual Mechanism: Enzyme Inhibition Inhibitor m-(Trifluoromethyl) cinnamic acid Enzyme Enzyme (e.g., Dehydrogenase) Inhibitor->Enzyme Inhibits Product Product Enzyme->Product Catalyzes reaction Blocked X Enzyme->Blocked Substrate Substrate Substrate->Enzyme Binds to active site Blocked->Product

Figure 3: Conceptual diagram of this compound acting as an enzyme inhibitor.

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.

Table 5: GHS Hazard and Safety Information

CategoryCodeDescription
Hazard Class H315Causes skin irritation[3][15]
H319Causes serious eye irritation[3][15]
H335May cause respiratory irritation[3][15]
Signal Word Warning[3][4]
Pictogram GHS07 (Exclamation Mark)[4]
Precautionary Statements P261Avoid breathing dust[3][15]
P280Wear protective gloves/eye protection[3][15]
P302+P352IF ON SKIN: Wash with plenty of soap and water[15]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[15][16]
Handling and Storage Protocol
  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood. Facilities should be equipped with an eyewash station and a safety shower.[17][18]

  • Personal Protective Equipment (PPE) : Wear chemical safety goggles, nitrile gloves, and a lab coat. For operations that may generate dust, a NIOSH-approved N95 dust mask is recommended.[17]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[10][18]

  • First Aid : In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, rinse mouth with water and seek immediate medical aid.[16][18]

Additional Experimental Protocols

Preparation of Stock Solutions for In Vivo Studies

The following protocols are provided as examples for preparing formulations for animal studies. Investigator discretion is advised.

Protocol 1: Aqueous Suspension (2.5 mg/mL) [19]

  • Prepare a stock solution of this compound in DMSO at 25 mg/mL.

  • Take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to bring the total volume to 1 mL. The resulting suspension is suitable for oral or intraperitoneal administration.

Protocol 2: Corn Oil Suspension (2.5 mg/mL) [19]

  • Prepare a stock solution of this compound in DMSO at 25 mg/mL.

  • Take 100 µL of the DMSO stock solution and add it to 900 µL of corn oil.

  • Mix thoroughly by vortexing or sonication to achieve a uniform suspension.

References

An In-depth Technical Guide to m-(Trifluoromethyl)cinnamic Acid: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-(Trifluoromethyl)cinnamic acid is a halogenated derivative of the naturally occurring phenylpropanoid, cinnamic acid. The presence of the trifluoromethyl group at the meta-position of the phenyl ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of considerable interest in medicinal chemistry and materials science.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its potential biological activities and associated signaling pathways.

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[3][4] A summary of its key physical and chemical properties is presented in the tables below.

Identifiers and Molecular Characteristics
PropertyValueReference(s)
IUPAC Name (2E)-3-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid[1]
Synonyms 3-(Trifluoromethyl)cinnamic acid, trans-3-(Trifluoromethyl)cinnamic acid[1][4]
CAS Number 779-89-5, 67801-07-4 (trans-isomer)[1][4]
Molecular Formula C₁₀H₇F₃O₂[1][4]
Molecular Weight 216.16 g/mol [1][4]
Canonical SMILES C1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)O[1]
InChI Key KSBWHDDGWSYETA-SNAWJCMRSA-N[1]
Physical and Chemical Data
PropertyValueReference(s)
Appearance White to off-white solid/powder[3][4]
Melting Point 135-137 °C[3][4]
Boiling Point 289.6 ± 35.0 °C (Predicted)[3]
Solubility Slightly soluble in DMSO and Methanol[3][4]
pKa 4.25 ± 0.10 (Predicted)[3][4]
Density 1.363 ± 0.06 g/cm³ (Predicted)[3]

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz):

  • δ 12.6 (s, 1H, -COOH): The acidic proton of the carboxylic acid.

  • δ 7.9-8.0 (m, 2H, Ar-H): Aromatic protons.

  • δ 7.7 (d, 1H, Ar-H): Aromatic proton.

  • δ 7.6 (d, J=16.0 Hz, 1H, =CH-): Vinylic proton trans to the aryl group.

  • δ 6.7 (d, J=16.0 Hz, 1H, =CH-): Vinylic proton cis to the aryl group.

¹³C NMR (DMSO-d₆):

  • δ 167.8: Carboxylic acid carbon.

  • δ 142.6, 138.9, 130.6, 130.5 (q), 129.3, 126.2 (q), 122.8: Aromatic and vinylic carbons. The quartets arise from coupling with the fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum exhibits characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group
~3000O-H stretch (broad)
~1690C=O stretch
~1640C=C stretch
~1330C-F stretch
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) shows a molecular ion peak ([M]⁺) at m/z 216, corresponding to the molecular weight of the compound. Significant fragments are observed at m/z 215, 199, 171, and 151.

Experimental Protocols

Synthesis via Knoevenagel Condensation

A common and efficient method for the synthesis of this compound is the Knoevenagel condensation of 3-(trifluoromethyl)benzaldehyde with malonic acid.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactant1 3-(Trifluoromethyl)benzaldehyde Reaction Knoevenagel Condensation Reactant1->Reaction Reactant2 Malonic Acid Reactant2->Reaction Catalyst Piperidine/Pyridine Catalyst->Reaction Workup Acidification & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product Signaling_Pathway cluster_stimulus External Stimulus cluster_compound Compound Action cluster_pathway Potential Signaling Cascade cluster_response Cellular Response Stimulus Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimulus->IKK activates PI3K PI3K Stimulus->PI3K activates TFCA m-(Trifluoromethyl) cinnamic Acid TFCA->IKK inhibits? TFCA->PI3K inhibits? NFkB_Inhib IκBα IKK->NFkB_Inhib phosphorylates NFkB NF-κB NFkB_Inhib->NFkB releases Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Gene_Expression promotes AKT AKT PI3K->AKT activates Proliferation Cell Proliferation & Survival AKT->Proliferation promotes

References

m-(Trifluoromethyl)cinnamic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to m-(Trifluoromethyl)cinnamic Acid: Molecular Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information regarding the molecular properties of this compound, a compound of significant interest in pharmaceutical and agrochemical research. Its unique chemical structure, featuring a trifluoromethyl group, imparts distinct properties that are leveraged in the synthesis of novel compounds with enhanced biological activity.[1]

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is crucial for stoichiometric calculations, analytical method development, and chemical synthesis planning.

IdentifierValueSource
Chemical Formula C10H7F3O2[1][2][3][4]
Molecular Weight 216.16 g/mol [1][3][5][6]
IUPAC Name (E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid[3][4]
CAS Number 779-89-5[1][2][4][5]
Synonyms 3-(Trifluoromethyl)cinnamic acid, m-Trifluoromethyl cinnamic acid[2][5]

Chemical Structure

The structural arrangement of atoms in this compound is a key determinant of its chemical reactivity and utility as a synthetic building block. The diagram below illustrates the covalent bonds and the spatial relationship of the atoms within the molecule.

Figure 1: Chemical structure of this compound.

Applications in Research and Development

This compound serves as a vital intermediate in the synthesis of various compounds.[1] It is particularly noted for its use in the production of cinacalcet, a calcimimetic agent.[5][6] The trifluoromethyl group enhances the biological activity of derivative compounds, making it a valuable component in the development of novel drug candidates for anti-inflammatory and anticancer therapies.[1] Furthermore, its properties are utilized in the formulation of agrochemicals such as herbicides and fungicides.[1] Research has also indicated that derivatives of this acid exhibit potential antimicrobial and neuroprotective activities.[2]

References

Solubility of 3-(Trifluoromethyl)cinnamic Acid in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(trifluoromethyl)cinnamic acid in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the physicochemical properties of this compound, which is crucial for its application in pharmaceutical formulations and chemical synthesis. While comprehensive quantitative solubility data across a wide range of organic solvents and temperatures is not extensively available in publicly accessible literature, this guide summarizes the existing information and provides detailed experimental protocols for its determination.

Introduction to 3-(Trifluoromethyl)cinnamic Acid

3-(Trifluoromethyl)cinnamic acid is a derivative of cinnamic acid, characterized by the presence of a trifluoromethyl group on the phenyl ring. This substitution significantly influences the molecule's lipophilicity, electronic properties, and metabolic stability, making it a valuable building block in medicinal chemistry. It is recognized for its potential anti-inflammatory and anticancer activities, which are areas of ongoing research.

Data Presentation: Solubility Profile

The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and route of administration. The following tables summarize the available quantitative and qualitative solubility data for 3-(trifluoromethyl)cinnamic acid.

Table 1: Quantitative Solubility Data for 3-(Trifluoromethyl)cinnamic Acid

Solvent SystemTemperature (°C)SolubilityMethod of Determination
Dimethyl sulfoxide (DMSO)Not Specified100 mg/mL (462.62 mM)Not Specified
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot Specified≥ 2.5 mg/mL (11.57 mM)Not Specified
10% DMSO, 90% Corn OilNot Specified2.5 mg/mL (11.57 mM)Not Specified

It is important to note that the data for the mixed solvent systems are primarily for in vivo study preparations and may require ultrasonication for dissolution.

Table 2: Qualitative Solubility Data for 3-(Trifluoromethyl)cinnamic Acid

SolventSolubility Description
WaterSparingly soluble / Insoluble (< 0.1 mg/mL)
MethanolSlightly Soluble
DMSOSlightly Soluble

Experimental Protocols for Solubility Determination

To address the gap in comprehensive solubility data, this section provides detailed, generalized experimental protocols that can be employed to determine the solubility of 3-(trifluoromethyl)cinnamic acid in various organic solvents.

Gravimetric Method

This method is a straightforward and reliable technique for determining the equilibrium solubility of a solid in a solvent.

Workflow for Gravimetric Solubility Determination

A Add excess 3-(Trifluoromethyl)cinnamic acid to solvent B Equilibrate at constant temperature with agitation A->B C Separate solid from supernatant (centrifugation/filtration) B->C D Transfer a known volume/mass of supernatant to a pre-weighed container C->D E Evaporate the solvent D->E F Weigh the container with the dried solute E->F G Calculate solubility F->G

Caption: Workflow for Gravimetric Solubility Determination.

Methodology:

  • Sample Preparation: Add an excess amount of 3-(trifluoromethyl)cinnamic acid to a known volume or mass of the desired organic solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is recommended.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. If using filtration, ensure the filter material does not adsorb the solute.

  • Sample Collection: Carefully transfer a precise volume or mass of the clear supernatant to a pre-weighed, dry container.

  • Solvent Evaporation: Evaporate the solvent from the container under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

  • Weighing: Once the solvent is completely removed, weigh the container with the dried solute.

  • Calculation: The solubility is calculated as the mass of the dissolved solute per volume or mass of the solvent.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining the concentration of a solute in a saturated solution, especially for compounds that are soluble at low concentrations.

Workflow for HPLC-Based Solubility Determination

cluster_0 Calibration Curve Preparation cluster_1 Sample Analysis A Prepare stock solution of known concentration B Create a series of standard solutions by dilution C Inject standards into HPLC and record peak areas D Plot calibration curve (Peak Area vs. Concentration) H Determine concentration from calibration curve D->H E Prepare saturated solution and separate solid F Dilute supernatant with mobile phase G Inject sample into HPLC and record peak area G->H

Caption: Workflow for HPLC-Based Solubility Determination.

Methodology:

  • Instrumentation: An HPLC system equipped with a UV detector and a suitable column (e.g., C18) is required.

  • Mobile Phase Preparation: Prepare a suitable mobile phase in which 3-(trifluoromethyl)cinnamic acid is soluble and that provides good chromatographic separation.

  • Calibration Curve:

    • Prepare a stock solution of 3-(trifluoromethyl)cinnamic acid of a known concentration in the mobile phase or a suitable solvent.

    • Prepare a series of standard solutions by diluting the stock solution to cover the expected solubility range.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Sample Preparation and Analysis:

    • Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

    • After phase separation, dilute a known volume of the supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation: Determine the concentration of the undiluted supernatant using the calibration curve and the dilution factor.

UV-Vis Spectrophotometry Method

This method is rapid and suitable for compounds that have a strong chromophore, such as aromatic compounds like 3-(trifluoromethyl)cinnamic acid.

Workflow for UV-Vis Based Solubility Determination

cluster_0 Calibration Curve Preparation cluster_1 Sample Analysis A Determine λmax of the compound B Prepare a series of standard solutions C Measure absorbance of standards at λmax D Plot calibration curve (Absorbance vs. Concentration) H Determine concentration from calibration curve D->H E Prepare saturated solution and separate solid F Dilute supernatant to fall within calibration range G Measure absorbance of the diluted sample at λmax G->H

Caption: Workflow for UV-Vis Based Solubility Determination.

Methodology:

  • Instrumentation: A UV-Vis spectrophotometer is required.

  • Determination of λmax: Scan a dilute solution of 3-(trifluoromethyl)cinnamic acid in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve:

    • Prepare a stock solution of known concentration.

    • Create a series of standard solutions by serial dilution.

    • Measure the absorbance of each standard at the λmax.

    • Construct a calibration curve by plotting absorbance against concentration (Beer-Lambert Law).

  • Sample Preparation and Analysis:

    • Prepare a saturated solution and separate the solid phase as previously described.

    • Dilute a known volume of the clear supernatant to ensure the absorbance reading is within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation: Use the calibration curve and the dilution factor to calculate the concentration of the original saturated solution.

Potential Signaling Pathways

While the specific molecular targets of 3-(trifluoromethyl)cinnamic acid are still under investigation, its structural similarity to other cinnamic acid derivatives with known anti-inflammatory and anticancer properties suggests potential interactions with key signaling pathways involved in these processes. The NF-κB and TNF-α signaling pathways are central to inflammation and cancer and are likely modulated by this class of compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of immune and inflammatory responses, as well as cell survival and proliferation. Cinnamic acid derivatives have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

NF-κB Signaling Pathway Inhibition

Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Gene Transcription Gene Transcription NF-κB->Gene Transcription promotes 3-(Trifluoromethyl)cinnamic acid 3-(Trifluoromethyl)cinnamic acid 3-(Trifluoromethyl)cinnamic acid->IKK Complex inhibits

Caption: Potential inhibition of the NF-κB signaling pathway.

TNF-α Signaling Pathway

Tumor Necrosis Factor-alpha (TNF-α) is a key inflammatory cytokine that can also induce apoptosis (programmed cell death). Its signaling is often dysregulated in cancer and chronic inflammatory diseases.

TNF-α Signaling Pathway Modulation

TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 binds TRADD/FADD TRADD/FADD TNFR1->TRADD/FADD recruits Caspase-8 Caspase-8 TRADD/FADD->Caspase-8 activates Apoptosis Apoptosis Caspase-8->Apoptosis initiates 3-(Trifluoromethyl)cinnamic acid 3-(Trifluoromethyl)cinnamic acid 3-(Trifluoromethyl)cinnamic acid->Caspase-8 may promote activation

Caption: Potential modulation of the TNF-α induced apoptosis pathway.

Conclusion

This technical guide has synthesized the available information on the solubility of 3-(trifluoromethyl)cinnamic acid and provided detailed protocols for its experimental determination. While a comprehensive dataset on its solubility in a wide array of organic solvents is yet to be established, the presented methodologies offer a clear path for researchers to generate this crucial data. Furthermore, the exploration of potential signaling pathways provides a foundation for understanding the compound's biological activities and guiding future research in drug discovery and development.

Spectroscopic Analysis of Trifluoromethyl Cinnamic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the spectroscopic analysis of trifluoromethyl cinnamic acid derivatives, compounds of significant interest in pharmaceutical and material sciences. The presence of the trifluoromethyl group significantly influences the spectral properties of these molecules, making a detailed understanding of their spectroscopic signatures crucial for researchers, scientists, and drug development professionals. This document outlines the key spectroscopic techniques used for their characterization, presents quantitative data in a structured format, and provides detailed experimental protocols.

Introduction to Trifluoromethyl Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a class of organic compounds that have garnered considerable attention due to their diverse biological activities and applications as precursors in organic synthesis.[1] The incorporation of a trifluoromethyl (-CF3) group onto the cinnamic acid backbone can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2] These modifications make trifluoromethyl cinnamic acid derivatives promising candidates in drug discovery and material science.[1][2] Spectroscopic analysis is a fundamental tool for the structural elucidation and purity assessment of these synthesized derivatives.

Spectroscopic Characterization Techniques

A combination of spectroscopic methods is typically employed to comprehensively characterize trifluoromethyl cinnamic acid derivatives. These techniques provide complementary information about the molecular structure, functional groups, and electronic properties of the compounds.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[5] Both ¹H and ¹³C NMR are routinely used to characterize trifluoromethyl cinnamic acid derivatives.

Vibrational Spectroscopy (FTIR and FT-Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.[3][4]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as cinnamic acid derivatives.[6]

Quantitative Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for various trifluoromethyl cinnamic acid derivatives as reported in the literature.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d6)
Compoundδ (ppm), Multiplicity, J (Hz), Assignment
trans-4-(Trifluoromethyl)cinnamic acid7.92 (d, J = 8.4, 2H, Ar-H), 7.55 (d, J = 16.2, 1H, -CH=), 6.96 (d, J = 16.2, 1H, =CH-), 12.6 (s, 1H, -COOH)[7]
trans-3-(Trifluoromethyl)cinnamic acid7.90-8.10 (m, 2H, Ar-H), 7.70 (d, J=7.8 Hz, 1H, Ar-H), 7.65 (t, J=7.8 Hz, 1H, Ar-H), 7.60 (d, J=16.2 Hz, 1H, -CH=), 6.75 (d, J=16.2 Hz, 1H, =CH-), 12.5 (s, 1H, -COOH)
trans-2-(Trifluoromethyl)cinnamic acid7.95 (d, J=16.0 Hz, 1H, -CH=), 7.85 (d, J=7.8 Hz, 1H, Ar-H), 7.70 (t, J=7.5 Hz, 1H, Ar-H), 7.60 (t, J=7.6 Hz, 1H, Ar-H), 7.50 (d, J=7.7 Hz, 1H, Ar-H), 6.65 (d, J=16.0 Hz, 1H, =CH-), 12.4 (s, 1H, -COOH)
Table 2: ¹³C NMR Spectroscopic Data (DMSO-d6)
Compoundδ (ppm), Assignment
trans-4-(Trifluoromethyl)cinnamic acid167.88, 142.59, 138.88, 130.64, 130.54 (q, J = 31.78 Hz), 129.30, 126.19 (q, J = 3.8 Hz), 122.81[7]
trans-3-(Trifluoromethyl)cinnamic acid167.42, 142.59, 133.55, 131.85, 130.11, 123.53, 120.16
trans-2-(Trifluoromethyl)cinnamic acid167.39, 142.32, 136.55, 133.80, 130.64, 129.81, 127.82, 126.75, 121.03
Table 3: FTIR and FT-Raman Vibrational Frequencies (cm⁻¹) for trans-4-(Trifluoromethyl)cinnamic acid
AssignmentFTIR (Experimental)FT-Raman (Experimental)
O-H stretching3612-
C-H stretching (aromatic)3066, 3054, 30113072, 3058, 3017
C=O stretching17121721
C=C stretching16141614
CF₃ stretching~1100-1200~1100-1200
C-C stretching1589, 1544, 1485, 1387, 1306, 1303, 1287, 1224, 1161, 1118-

Data compiled from.

Table 4: Mass Spectrometry Data for 3-(Trifluoromethyl)cinnamic acid
m/zRelative Intensity (%)Assignment
21699.99[M]⁺
21581.10[M-H]⁺
19928.80[M-OH]⁺
17124.90[M-COOH]⁺
15141.10[M-COOH-HF]⁺

Data compiled from[8][9].

Table 5: UV-Vis Spectroscopic Data (in Methanol)
Compoundλmax (nm)Molar Absorption Coefficient (ε, M⁻¹cm⁻¹)
trans-Cinnamic acid~270-
Cinnamate Derivatives~310-

General data based on[10][11][12]. Specific molar absorptivity for trifluoromethyl derivatives requires dedicated experimental determination.

Experimental Protocols

The following sections provide generalized yet detailed methodologies for the spectroscopic analysis of trifluoromethyl cinnamic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the trifluoromethyl cinnamic acid derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 500 MHz).[7]

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

    • A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Fourier Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Perkin Elmer FTIR spectrometer or a similar instrument.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, spectra are collected in the range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Fourier Transform (FT) Raman Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly into a sample holder (e.g., a glass capillary tube).

  • Instrumentation: Use a BRUKER RFS 27 spectrometer or a similar instrument equipped with a laser source (e.g., Nd:YAG laser at 1064 nm).

  • Data Acquisition:

    • Focus the laser beam on the sample.

    • Collect the scattered radiation and record the spectrum, typically in the range of 4000-50 cm⁻¹.

  • Data Processing: Process the raw data to obtain the final Raman spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable m/z range. For EI, a standard electron energy of 70 eV is often used.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol) of a known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to record a baseline.

    • Fill a matched cuvette with the sample solution and record the absorbance spectrum over a specific wavelength range (e.g., 200-400 nm).[13]

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar absorption coefficient (ε) using the Beer-Lambert law if the concentration is known.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of trifluoromethyl cinnamic acid derivatives.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of Trifluoromethyl Cinnamic Acid Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Vibrational Vibrational Spectroscopy (FTIR, FT-Raman) Purification->Vibrational MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Analysis Spectral Data Analysis & Interpretation NMR->Data_Analysis Vibrational->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Structure_Elucidation Structure Elucidation & Confirmation Data_Analysis->Structure_Elucidation Reporting Technical Report & Data Archiving Structure_Elucidation->Reporting

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of trifluoromethyl cinnamic acid derivatives.

References

A Comprehensive Technical Guide to the Natural Sources of Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of various cinnamic acid derivatives, their quantitative distribution, detailed experimental protocols for their extraction and analysis, and insights into the key signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a foundation for harnessing the therapeutic potential of these bioactive compounds.

Natural Sources and Quantitative Data of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a diverse group of phenolic compounds widely distributed throughout the plant kingdom. They are integral components of the human diet and have garnered significant scientific interest due to their broad spectrum of biological activities. The following tables summarize the quantitative data for prominent cinnamic acid derivatives found in various natural sources.

Table 1: Cinnamaldehyde Content in Cinnamomum Species

Cinnamomum SpeciesPlant PartCinnamaldehyde ContentReference(s)
Cinnamomum zeylanicumBark Oil60-90%[1][2]
Cinnamomum cassiaBark Oil~72.7%[2]
Cinnamomum loureiroiBark OilHigh concentrations[1]
Cinnamomum burmanniiBark OilHigh concentrations[1]

Table 2: Ferulic Acid Content in Cereal Grains

Cereal GrainFerulic Acid Content (µg/g dry matter)Reference(s)
Popcorn2741[3]
Corn1748[3]
Wheat448[3]
Winter Barley610[3]
Spring Barley568[3]
Rye (inbred lines)up to 1220.7[4]
Oat (whole grain flour)360 (after hydrolysis)[5]
Rice BranHigh concentrations[6]

Table 3: Caffeic Acid and its Esters (Chlorogenic Acid) in Various Sources

Natural SourceCompoundConcentrationReference(s)
Green Coffee Beans (Coffea canephora)Chlorogenic Acid7-8 g/100g [6]
Green Coffee Beans (Coffea arabica)Chlorogenic Acid4-6 g/100g [6]
Roasted Coffee BeansChlorogenic Acid2.05 - 7.07 mg/g[7]
ApplesChlorogenic Acid0.41-1.16 mg/g[6]
PrunesChlorogenic Acid1.3-3.9 g/100g [6]
TomatoesChlorogenic Acid21.30-240.16 µg/g[6]
CarrotsChlorogenic Acid0.3-18.8 mg/g[6]

Table 4: Sinapic Acid and its Derivatives in Brassicaceae and Other Sources

Natural SourceCompoundConcentrationReference(s)
Rapeseed MealSinapic Acid10.5 - 14.0 mg/g (after hydrolysis)[8]
Mustard Bran (B. juncea)Sinapineup to 8.7 mg/g[8]
Rapeseed (cv. Visby)Total Phenolics (as Sinapic Acid)1577 mg/100g[9]
Rapeseed (cv. Bellevue)Total Phenolics (as Sinapic Acid)1705 mg/100g[9]
StrawberriesSinapic Acid Estersup to 450.30 µg/g[8]
LemonSinapic Acid72.1 µg/g (dry weight)[10]

Table 5: p-Coumaric Acid in Various Plant Sources

Natural Sourcep-Coumaric Acid ContentReference(s)
Popcorn259 µg/gdm[3]
Corn238 µg/gdm[3]
Winter Barley174 µg/gdm[3]
Spring Barley161 µg/gdm[3]
Wheat35 µg/gdm[3]

Table 6: Rosmarinic Acid in Lamiaceae Species

Lamiaceae SpeciesRosmarinic Acid Content (mg/g)Reference(s)
Origanum vulgare (Oregano)12.40[11][12]
Melissa officinalis (Lemon Balm)High concentrations[13]
Rosmarinus officinalis (Rosemary)1.33[11][12]
Ocimum basilicum (Basil)High concentrations[13]
Salvia officinalis (Sage)High concentrations[13]
Wild Marjoram23[14]
Creeping Thyme4[14]

Table 7: Curcumin Content in Turmeric (Curcuma longa) Varieties

Turmeric VarietyCurcumin Content (%)Reference(s)
NDH-28.44[15]
NDH-17.715[15]
NDH-987.626[15]
Prabha6.733[15]
NDH-32.248[15]
Lakdong6.52[16]
Phulbani Local2.49[16]
CA-714.87[17]
PCT-88.08[18]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of key cinnamic acid derivatives.

Extraction of Cinnamaldehyde from Cinnamon by Steam Distillation

Objective: To isolate cinnamaldehyde from cinnamon bark.

Materials:

  • Ground cinnamon bark (2.0 g)

  • Distilled water (15 mL)

  • Triton X-100 (2 drops, surfactant)

  • 100 mL Erlenmeyer flask with a ground glass joint

  • Hickman still

  • Reflux condenser

  • Stir bar and stirrer/hotplate

  • Pipette

  • Beaker or flask for distillate collection

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Combine 2.0 g of ground cinnamon, 15 mL of distilled water, and 2 drops of Triton X-100 in the 100 mL Erlenmeyer flask with a stir bar.

  • Assemble the steam distillation apparatus by attaching the Hickman still to the flask and a reflux condenser on top of the still.

  • Turn on the stirrer and gently heat the mixture to boiling.

  • Collect the milky distillate as it forms in the Hickman still using a pipette and transfer it to a collection beaker.

  • Combine the collected distillates in a separatory funnel and perform a liquid-liquid extraction with diethyl ether (2 x 20 mL).[19]

  • Dry the combined ether layers with anhydrous magnesium sulfate.[19]

  • Filter the solution to remove the drying agent.

  • Remove the diethyl ether using a rotary evaporator to obtain the crude cinnamaldehyde oil.[20]

Soxhlet Extraction of Curcumin from Turmeric

Objective: To extract curcuminoids from turmeric powder.

Materials:

  • Dried and powdered turmeric rhizomes (10 g)[21]

  • Acetone (as solvent)[21]

  • Soxhlet apparatus

  • Thimble

  • Heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plate (silica gel)

  • Mobile phase (e.g., chloroform:methanol mixture)

  • UV lamp for visualization

Procedure:

  • Place 10 g of finely powdered turmeric into a thimble.[21]

  • Position the thimble inside the Soxhlet extractor.

  • Fill the round-bottom flask with acetone.

  • Assemble the Soxhlet apparatus and heat the solvent to its boiling point using a heating mantle.[21]

  • Allow the extraction to proceed for several hours (e.g., 8 hours at 60°C) until the solvent in the extractor runs clear.[21]

  • After extraction, concentrate the extract by removing the acetone using a rotary evaporator.[21]

  • The resulting residue is the crude curcumin extract.

  • Confirm the presence of curcumin in the extract using TLC. Spot the extract on a silica gel plate and develop it with a suitable mobile phase. Visualize the separated curcuminoids under a UV lamp.[21]

Enzyme-Assisted Extraction of Rosmarinic Acid from Rosemary

Objective: To extract rosmarinic acid from rosemary leaves using an enzymatic approach.

Materials:

  • Dried and powdered rosemary leaves[22]

  • Cellulase A enzyme[22]

  • Distilled water

  • Shaking water bath or incubator

  • Filter paper

  • Centrifuge

Procedure:

  • Mix the powdered rosemary leaves with a solution of Cellulase A in distilled water. Optimal conditions can be determined using response surface methodology, but a starting point is an enzyme concentration of 2.56% and a water-to-sample ratio of 28.69 mL/g.[22][23]

  • Incubate the mixture at a controlled temperature (e.g., 36.6°C) for a specific duration (e.g., 4.63 hours) with agitation.[22][23]

  • After incubation, terminate the enzymatic reaction (e.g., by boiling for a few minutes).

  • Separate the solid residue from the liquid extract by filtration or centrifugation.

  • The resulting supernatant is the rosmarinic acid-rich extract.

Pressurized Liquid Extraction (PLE) of Chlorogenic Acid

Objective: To extract chlorogenic acid from plant material using pressurized liquid extraction.

Materials:

  • Finely ground plant material (e.g., green coffee beans)

  • Pressurized Liquid Extraction system

  • Extraction solvent (e.g., methanol, ethanol-water mixtures)[24][25]

  • HPLC system for analysis

Procedure:

  • Pack the ground plant material into the extraction cell of the PLE system.

  • Set the extraction parameters, including solvent composition, temperature, pressure, and extraction time. Note that these parameters can influence the stability and isomerization of chlorogenic acid.[24]

  • Perform the extraction according to the instrument's protocol. The high pressure keeps the solvent in a liquid state above its boiling point, enhancing extraction efficiency.

  • Collect the extract.

  • Analyze the chlorogenic acid content in the extract using a suitable analytical method, such as HPLC with a C18 column and a gradient elution with acidified water and acetonitrile.[24]

Signaling Pathways and Experimental Workflows

Cinnamic acid derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for drug development. This section provides diagrams of key signaling pathways and a general experimental workflow for the bioactivity screening of natural products.

Signaling Pathways Modulated by Cinnamic Acid Derivatives

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NF_kB IκB NF-κB IkB->IkB_NF_kB Phosphorylated_IkB P-IκB Ubiquitination Ubiquitination IkB->Ubiquitination Undergoes NF_kB NF-κB (p50/p65) NF_kB->IkB_NF_kB NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus Translocates to IkB_NF_kB->IkB Releases IkB_NF_kB->NF_kB Releases Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation Leads to DNA DNA NF_kB_nucleus->DNA Binds to Gene_Transcription Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, Cytokines) DNA->Gene_Transcription Initiates Cinnamic_Acid_Derivatives Cinnamic Acid Derivatives (Caffeic Acid, Cinnamaldehyde, Ferulic Acid, Sinapic Acid) Cinnamic_Acid_Derivatives->IKK_complex Inhibit Cinnamic_Acid_Derivatives->NF_kB_nucleus Inhibit Translocation

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors_Stress Growth Factors, Stress Receptor Receptor Growth_Factors_Stress->Receptor Activate JNK JNK Growth_Factors_Stress->JNK Activates p38 p38 Growth_Factors_Stress->p38 Activates Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK->Transcription_Factors Translocates to Nucleus and Activates JNK->Transcription_Factors Activates p38->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Differentiation, Inflammation, Apoptosis) Transcription_Factors->Gene_Expression Regulate Cinnamic_Acid_Derivatives Cinnamic Acid Derivatives (Ferulic Acid, Cinnamaldehyde) Cinnamic_Acid_Derivatives->ERK Inhibit Phosphorylation Cinnamic_Acid_Derivatives->JNK Inhibit Phosphorylation Cinnamic_Acid_Derivatives->p38 Inhibit Phosphorylation

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Bind PI3K PI3K RTK->PI3K Recruits and Activates PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt Recruits and Activates PI3K->PIP2 Phosphorylates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival Akt->Cell_Survival Promotes Proliferation Proliferation mTOR->Proliferation Promotes Curcumin Curcumin Curcumin->PI3K Inhibits Curcumin->Akt Inhibits Phosphorylation Curcumin->mTOR Inhibits

AMPK_Signaling_Pathway cluster_cellular_state Cellular State cluster_cytoplasm Cytoplasm High_AMP_ATP_ratio High AMP/ATP Ratio (Low Energy State) AMPK AMPK High_AMP_ATP_ratio->AMPK Activates ACC ACC AMPK->ACC Inhibits Phosphorylation CPT1 CPT1 AMPK->CPT1 Activates Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis Catalyzes (Inhibited) Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation Promotes Chlorogenic_Acid Chlorogenic Acid Chlorogenic_Acid->AMPK Activates Phosphorylation

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces Conformational Change in Nrf2 Nrf2 Keap1->Nrf2 Releases Ubiquitination_Degradation Ubiquitination & Proteasomal Degradation Keap1->Ubiquitination_Degradation Mediates Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocates to Keap1_Nrf2 Keap1 Nrf2 Keap1_Nrf2->Keap1 Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Antioxidant_Gene_Expression Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Gene_Expression Initiates p_Coumaric_Acid p-Coumaric Acid p_Coumaric_Acid->Keap1 Destabilizes

General Experimental Workflow for Bioactivity Screening of Natural Products

Bioactivity_Screening_Workflow Start Natural Product Source Selection Extraction Crude Extraction Start->Extraction Fractionation Fractionation (e.g., Chromatography) Extraction->Fractionation Bioactivity_Screening High-Throughput Bioactivity Screening Fractionation->Bioactivity_Screening Hit_Identification Hit Identification Bioactivity_Screening->Hit_Identification Bioassay_Guided_Isolation Bioassay-Guided Isolation of Active Compounds Hit_Identification->Bioassay_Guided_Isolation Active Fractions Structure_Elucidation Structure Elucidation (e.g., NMR, MS) Bioassay_Guided_Isolation->Structure_Elucidation Lead_Compound Lead Compound Structure_Elucidation->Lead_Compound Mechanism_of_Action Mechanism of Action Studies Lead_Compound->Mechanism_of_Action Preclinical_Development Preclinical Development Mechanism_of_Action->Preclinical_Development

Conclusion

This technical guide has provided a detailed overview of the natural sources of key cinnamic acid derivatives, offering quantitative data, robust experimental protocols, and insights into their mechanisms of action at the cellular level. The information presented herein is intended to empower researchers and drug development professionals to further explore and unlock the therapeutic potential of these versatile natural compounds. The provided methodologies offer a starting point for the efficient extraction and analysis of these molecules, while the elucidation of their interactions with critical signaling pathways opens avenues for the rational design of novel therapeutics. Continued investigation into the vast diversity of cinnamic acid derivatives in nature is warranted to discover new compounds with unique pharmacological profiles.

References

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of m-(Trifluoromethyl)cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details the mechanisms of action for derivatives of m-(trifluoromethyl)cinnamic acid. The parent compound, this compound, is primarily utilized as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its biological activity and mechanism of action are not well-documented in publicly available research. The information presented herein is based on studies of its modified derivatives, which exhibit significant biological effects.

Executive Summary

Derivatives of this compound have emerged as compounds of significant interest in medicinal chemistry, demonstrating potent activities as both antibacterial agents and inhibitors of monocarboxylate transporters (MCTs). This guide synthesizes the current understanding of these mechanisms, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows. The primary modes of action for these derivatives are centered on two distinct molecular targets: the mycobacterial enzyme InhA for antibacterial activity, and the monocarboxylate transporters 1 and 4 (MCT1/4) implicated in cancer metabolism.

Antibacterial Mechanism of Action: Targeting Mycobacterial InhA

Anilide derivatives of 3-(trifluoromethyl)cinnamic acid have shown notable antibacterial and antimycobacterial efficacy.[3] The proposed mechanisms for this activity are twofold: covalent modification of biological targets through Michael addition and specific enzyme inhibition.

Michael Acceptor Activity

The core structure of these cinnamic acid derivatives, featuring a double bond conjugated with an electron-withdrawing trifluoromethyl group, allows them to act as Michael acceptors. This chemical property enables them to react with nucleophilic residues, such as the sulfhydryl (-SH) or amino (-NH) groups found in proteins, leading to covalent modification and subsequent inactivation of essential bacterial enzymes.[3]

Inhibition of InhA and Bacterial Respiration

A primary molecular target identified for the antimycobacterial activity of these derivatives is the enoyl-acyl carrier protein reductase (InhA), an enzyme crucial for mycolic acid biosynthesis in Mycobacterium tuberculosis.[3][4] Inhibition of InhA disrupts the bacterial cell wall integrity, leading to cell death. Furthermore, these compounds have been observed to inhibit bacterial respiration, a vital process for cellular energy production.[3] This effect on respiration can be quantified using methods such as the MTT assay, which measures cellular metabolic activity.[5][6]

Quantitative Data: Antibacterial Activity

The antibacterial efficacy of various anilides of 3-(trifluoromethyl)cinnamic acid has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs).

Compound IDTest OrganismMIC (µM)MBC (µM)Reference
1j S. aureus0.15 - 5.570.15 - 5.57[3]
E. faecalis2.34 - 44.52.34 - 44.5[3]
M. marinum0.29 - 2.34Not Reported[3]
M. smegmatis9.36 - 51.7Not Reported[3]
1o S. aureus0.15 - 5.570.15 - 5.57[3]
E. faecalis2.34 - 44.52.34 - 44.5[3]
2i S. aureus0.15 - 5.570.15 - 5.57[3]
E. faecalis2.34 - 44.52.34 - 44.5[3]
2p S. aureus0.15 - 5.570.15 - 5.57[3]
E. faecalis2.34 - 44.52.34 - 44.5[3]
M. marinum0.29 - 2.34Not Reported[3]

Compound IDs refer to specific anilide derivatives of 3-(trifluoromethyl)cinnamic acid as detailed in the cited literature.

Experimental Protocols

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against the purified InhA enzyme by monitoring the oxidation of NADH to NAD+.[7]

  • Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0), a solution of NADH, a solution of the substrate (e.g., 2-trans-dodecenoyl-CoA, DD-CoA), and the purified InhA enzyme.

  • Assay Setup : In a 96-well plate, add the reaction buffer to each well. Add serial dilutions of the test compound to the appropriate wells. A control well with no inhibitor should be included.

  • Reaction Initiation : Add NADH to a final concentration of 250 µM and the substrate DD-CoA to a final concentration of 25 µM to each well. Initiate the reaction by adding the purified InhA enzyme to a final concentration of 10-100 nM.

  • Data Acquisition : Immediately monitor the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-30 minutes at 25°C.

  • Data Analysis : Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

The MTT assay measures the metabolic activity of bacterial cells, which is an indicator of cellular respiration and viability.[5][8]

  • Bacterial Culture Preparation : Grow bacteria to the mid-logarithmic phase in a suitable broth medium.

  • Compound Exposure : In a 96-well plate, expose the bacterial suspension to serial dilutions of the test compound. Include a positive control (e.g., a known antibiotic) and a negative control (no compound).

  • Incubation : Incubate the plate at the optimal growth temperature for the bacteria for a predetermined period.

  • MTT Addition : Add a sterile solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well (e.g., to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours.

  • Formazan Solubilization : Centrifuge the plate, remove the supernatant, and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solubilized formazan at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis : The absorbance is directly proportional to the number of viable, metabolically active cells. Calculate the percentage of inhibition of respiration compared to the negative control.

Visualizing the Antibacterial Mechanism

antibacterial_mechanism cluster_compound m-(CF3)-Cinnamic Acid Derivative cluster_bacterium Bacterial Cell Compound Anilide Derivative InhA InhA Enzyme Compound->InhA Inhibition Respiration Cellular Respiration Compound->Respiration Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Catalyzes InhA->MycolicAcid CellWall Cell Wall Integrity MycolicAcid->CellWall Maintains MycolicAcid->CellWall CellDeath Bacterial Cell Death CellWall->CellDeath Disruption leads to Respiration->CellDeath Leads to

Caption: Proposed antibacterial mechanism of this compound anilide derivatives.

Monocarboxylate Transporter (MCT) Inhibition

Derivatives of cinnamic acid, particularly those with an α-cyano group, are known inhibitors of monocarboxylate transporters (MCTs).[9][10] MCTs, such as MCT1 and MCT4, are crucial for the transport of lactate and other monocarboxylates across the cell membrane. In the context of cancer, highly glycolytic tumor cells export large amounts of lactate via MCTs to maintain intracellular pH and support rapid proliferation.[11] Inhibition of MCTs is therefore a promising strategy for cancer therapy.

Mechanism of MCT Inhibition

α-Cyano-4-hydroxycinnamic acid (CHC), a well-known MCT inhibitor, serves as a template for the development of more potent inhibitors.[9] While the precise mechanism is not fully elucidated, it is believed that these inhibitors bind to the transporter, blocking the passage of lactate.[10] This leads to an accumulation of intracellular lactate and a decrease in intracellular pH, ultimately inducing apoptosis in cancer cells.

Quantitative Data: MCT Inhibition
Compound ClassTargetIC50Reference
α-Cyano-4-hydroxycinnamic acid (CHC)MCT1>100 µM[9]
Optimized α-cyanocinnamic acid derivativesMCT1As low as 12 nM[9]
AZD3965 (MCT1 inhibitor)MCT122.2 ± 4.6 nM[12]
Experimental Protocol: MCT Inhibition Assay ([14C]Lactate Uptake Assay)

This assay measures the ability of a compound to inhibit the uptake of radiolabeled lactate into cells expressing the target MCT.

  • Cell Culture : Culture cells known to express the target MCT (e.g., MCT1-expressing RBE4 cells) in appropriate culture vessels.

  • Assay Preparation : Seed the cells into 24- or 96-well plates and grow to confluence.

  • Inhibitor Pre-incubation : Wash the cells with a buffer (e.g., Krebs-Ringer-HEPES) and pre-incubate them with various concentrations of the test compound for a defined period (e.g., 10-30 minutes).

  • Lactate Uptake : Initiate the uptake by adding a solution containing [14C]L-lactate to each well.

  • Termination of Uptake : After a short incubation period (e.g., 1-5 minutes), stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting : Lyse the cells (e.g., with NaOH or a commercial lysis buffer) and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis : The amount of radioactivity is proportional to the amount of lactate taken up by the cells. Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC50 value.

Visualizing the MCT Inhibition Pathway

mct_inhibition_pathway cluster_cell Glycolytic Cancer Cell cluster_extracellular Extracellular Space Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Lactate_in Intracellular Lactate Glycolysis->Lactate_in MCT MCT1/4 Transporter Lactate_in->MCT Efflux pH_decrease Intracellular pH Decrease Lactate_in->pH_decrease Accumulation causes Lactate_out Extracellular Lactate MCT->Lactate_out Apoptosis Apoptosis pH_decrease->Apoptosis Induces Compound α-Cyano-m-(CF3)- Cinnamic Acid Derivative Compound->MCT Inhibition

Caption: Mechanism of MCT inhibition by α-cyanocinnamic acid derivatives in cancer cells.

Conclusion

While this compound serves as a valuable scaffold, its derivatives are the active entities that exhibit promising therapeutic potential. As antibacterial agents, its anilide derivatives disrupt essential bacterial processes through covalent modification and specific inhibition of the InhA enzyme. As potential anticancer agents, its α-cyano derivatives inhibit monocarboxylate transporters, leading to metabolic disruption and apoptosis in tumor cells. Further research into these derivatives, including detailed structure-activity relationship studies and in vivo efficacy models, is warranted to fully elucidate their therapeutic potential and advance them towards clinical applications.

References

The Therapeutic Potential of 3-(Trifluoromethyl)cinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Trifluoromethyl)cinnamic acid, a synthetic derivative of the naturally occurring cinnamic acid, is emerging as a valuable scaffold in medicinal chemistry. The incorporation of a trifluoromethyl group at the meta position of the phenyl ring significantly alters its electronic properties, lipophilicity, and metabolic stability, making it an attractive starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of 3-(trifluoromethyl)cinnamic acid's potential therapeutic applications, with a focus on its antimicrobial, anticancer, and neuroprotective activities. Detailed experimental protocols, quantitative data, and visual representations of associated signaling pathways are presented to facilitate further research and drug development efforts in this promising area.

Introduction

Cinnamic acid and its derivatives are a well-established class of compounds with a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[1] The synthetic analogue, 3-(trifluoromethyl)cinnamic acid, has garnered increasing interest due to the unique properties conferred by the trifluoromethyl (-CF3) group. This electron-withdrawing group enhances the molecule's stability and ability to interact with biological targets.[2] Primarily utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, recent research has begun to explore the direct therapeutic potential of its derivatives.[3][4] This guide summarizes the existing preclinical data on 3-(trifluoromethyl)cinnamic acid derivatives and provides the necessary technical information to support further investigation.

Potential Therapeutic Applications

Antimicrobial Activity

Derivatives of 3-(trifluoromethyl)cinnamic acid have demonstrated significant potential as antimicrobial agents, particularly against drug-resistant bacterial strains. Anilides of 3-(trifluoromethyl)cinnamic acid have been synthesized and evaluated for their activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).[1]

Table 1: Minimum Inhibitory Concentrations (MIC) of 3-(Trifluoromethyl)cinnamic Acid Anilide Derivatives against Resistant Bacteria [1]

Compound IDSubstituent on Anilide RingS. aureus (MRSA) MIC (µM)E. faecalis (VRE) MIC (µM)
3a 4-Cl~24Inactive
3b 4-Br~24Inactive
3c 4-I~24Inactive

Note: The original study presented a broader range of compounds. This table highlights derivatives with reported activity against MRSA.

Anticancer Activity

While direct studies on the anticancer effects of 3-(trifluoromethyl)cinnamic acid are limited, the broader class of cinnamic acid derivatives has shown promise in this area. These compounds are known to modulate various biological pathways involved in cancer progression.[4] Research into derivatives of 3-(trifluoromethyl)cinnamic acid as potential anticancer agents is an active area of investigation.

Neuroprotective Effects

Cinnamic acid derivatives have been explored for their neuroprotective properties.[3] The unique physicochemical properties of 3-(trifluoromethyl)cinnamic acid, such as enhanced lipophilicity, may facilitate its entry into the central nervous system, making it a promising candidate for the development of neuroprotective drugs.[2]

Experimental Protocols

Synthesis of 3-(Trifluoromethyl)cinnamic Acid Anilide Derivatives

This protocol is a general representation based on the microwave-assisted synthesis described in the literature.[1]

Materials:

  • 3-(Trifluoromethyl)cinnamic acid

  • Appropriate substituted aniline

  • Dry chlorobenzene

  • Phosphorus trichloride (PCl₃)

  • Microwave reactor

Procedure:

  • Dissolve 3-(trifluoromethyl)cinnamic acid in dry chlorobenzene.

  • Add phosphorus trichloride to the solution.

  • Add the corresponding substituted aniline to the reaction mixture.

  • Subject the reaction mixture to microwave irradiation. The specific time and temperature will need to be optimized for each derivative.

  • After the reaction is complete, cool the mixture.

  • The resulting N-arylcinnamamide (anilide derivative) can be purified using standard techniques such as crystallization or column chromatography.

Experimental Workflow for Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 3-TFCA 3-(Trifluoromethyl)cinnamic Acid Mix Mix Reactants 3-TFCA->Mix Aniline Substituted Aniline Aniline->Mix Solvent Dry Chlorobenzene Solvent->Mix Reagent PCl₃ Reagent->Mix Microwave Microwave Irradiation (Time and Temp Optimized) Mix->Microwave Cool Cool Reaction Mixture Microwave->Cool Purify Purification (Crystallization/Chromatography) Cool->Purify Product 3-(Trifluoromethyl)cinnamic Acid Anilide Purify->Product

Caption: Workflow for anilide synthesis.

Antibacterial Susceptibility Testing (Broth Microdilution)

This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., MRSA, VRE)

  • 3-(Trifluoromethyl)cinnamic acid derivative stock solution (in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a twofold serial dilution of the 3-(trifluoromethyl)cinnamic acid derivative in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the compound dilutions.

  • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for MIC Determination

G Prep_Compound Prepare Serial Dilutions of Compound Inoculate Inoculate Wells Prep_Compound->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Visually Assess for Growth Inhibition Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Broth microdilution workflow.

Potential Mechanisms of Action & Signaling Pathways

The precise molecular mechanisms by which 3-(trifluoromethyl)cinnamic acid and its derivatives exert their therapeutic effects are still under investigation. However, based on studies of the broader class of cinnamic acids, several key signaling pathways are likely to be involved.

Modulation of Inflammatory Pathways (NF-κB)

Chronic inflammation is a key factor in many diseases. Cinnamic acid derivatives have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines. Inhibition of this pathway can lead to a reduction in the inflammatory response.

NF-κB Signaling Pathway

G Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Transcription->Cytokines TFCA_Derivative 3-(Trifluoromethyl)cinnamic Acid Derivative TFCA_Derivative->IKK inhibits

Caption: Inhibition of the NF-κB pathway.

Interference with Cancer Cell Signaling (MAPK/ERK Pathway)

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK (Extracellular signal-Regulated Kinase) cascade, is frequently dysregulated in cancer and plays a critical role in cell proliferation, survival, and differentiation. Some cinnamic acid derivatives have been shown to interfere with this pathway, suggesting a potential mechanism for their anticancer activity.

MAPK/ERK Signaling Pathway

G GF Growth Factor GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus translocates to Transcription Transcription Factors (e.g., c-Myc, AP-1) Nucleus->Transcription activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation TFCA_Derivative 3-(Trifluoromethyl)cinnamic Acid Derivative TFCA_Derivative->Raf may inhibit TFCA_Derivative->MEK may inhibit

Caption: Potential MAPK/ERK pathway modulation.

Conclusion and Future Directions

3-(Trifluoromethyl)cinnamic acid represents a promising platform for the development of novel therapeutics. The existing data, particularly in the antimicrobial field, highlights the potential of its derivatives to address significant unmet medical needs, such as antibiotic resistance. While research into its anticancer and neuroprotective activities is still in its early stages, the favorable physicochemical properties imparted by the trifluoromethyl group warrant further investigation.

Future research should focus on:

  • Synthesis and screening of a broader library of 3-(trifluoromethyl)cinnamic acid derivatives to establish clear structure-activity relationships for various therapeutic targets.

  • In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by these compounds.

  • In vivo efficacy and safety studies in relevant animal models to validate the preclinical findings and assess their therapeutic potential.

By systematically exploring the therapeutic applications of 3-(trifluoromethyl)cinnamic acid and its derivatives, the scientific community can unlock the full potential of this versatile chemical scaffold.

References

The Dawn of a New Era in H. pylori Treatment: A Technical Guide to Novel Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The persistent global health challenge posed by Helicobacter pylori infection, coupled with the escalating crisis of antibiotic resistance, necessitates the urgent discovery of novel therapeutic agents. This technical guide delves into the promising realm of cinnamic acid derivatives as potent anti-H. pylori agents. Cinnamic acid, a naturally occurring organic compound, and its derivatives have emerged as a focal point in the quest for alternative treatment strategies, demonstrating significant potential to combat this resilient pathogen. This document provides a comprehensive overview of the core findings, quantitative data, detailed experimental methodologies, and the mechanistic insights underpinning the anti-H. pylori activity of these novel compounds.

Quantitative Analysis of Anti-H. pylori Activity

A systematic evaluation of a series of synthesized cinnamic acid derivatives has revealed their potent inhibitory effects on the growth of H. pylori. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial efficacy, has been determined for a range of these compounds. The data presented below summarizes the anti-H. pylori activity of various cinnamic acid derivatives from several key studies, offering a comparative analysis for researchers in the field.

Table 1: Minimum Inhibitory Concentration (MIC) of Cinnamic Acid Derivatives against H. pylori

Compound IDDerivative ClassModificationsMIC (µM)Reference
Compound 23 2,4-dinitro cinnamic acid derivative4-methoxyphenol ester4[1][2][3][4]
Metronidazole Standard Antibiotic-8[1]
Cinnamic Acid Parent Compound-> 64[1]
Compound 25 Quinolone-containing cinnamic acid derivativeQuinoline ring8[1]
Compound 1a-1c N-substituted cinnamamides4-chloro substitution7.5–10 µg/mL[2]
Compound 1d Prenyloxy cinnamic acid derivative-1.62 mg/mL[2]
Compound 1e-1f Cinnamic acid derivatives-250 µg/mL[2]
Cinnamaldehyde Cinnamic aldehyde-15[5]
Ferulic acid Hydroxycinnamic acid-64 µg/mL[6]
Caffeic acid Hydroxycinnamic acid-64 µg/mL[6]
p-Coumaric acid Hydroxycinnamic acid-64 µg/mL[6]
Sinapic acid Hydroxycinnamic acid-64 µg/mL[6]

Table 2: Anti-H. pylori Activity of N-Substituted Cinnamamide Derivatives

Compound IDChemical NameMIC (µg/mL) - Reference Strain (ATCC 43504)MIC Range (µg/mL) - Clinical StrainsReference
8 R,S-(2E)-3-(4-chlorophenyl)-N-(2-hydroxypropyl)prop-2-enamide7.510 - 1000[2]
23 (2E)-3-(4-chlorophenyl)-N-(2-hydroxycyclohexyl)prop-2-enamide1010 - 1000[2]
28 (2E)-3-(4-chlorophenyl)-N-(4-oxocyclohexyl)prop-2-enamide1010 - 1000[2]

Detailed Experimental Protocols

The following section provides a detailed breakdown of the key experimental methodologies employed in the discovery and evaluation of cinnamic acid derivatives as anti-H. pylori agents.

Synthesis of Cinnamic Acid Derivatives

The synthesis of cinnamic acid derivatives is a critical first step in the drug discovery pipeline. A general and adaptable protocol is outlined below.

cluster_synthesis General Synthesis Workflow Reactants Substituted Benzaldehyde + Malonic Acid Reaction Knoevenagel Condensation (Pyridine, Piperidine, Heat) Reactants->Reaction Intermediate Crude Cinnamic Acid Derivative Reaction->Intermediate Purification Recrystallization or Column Chromatography Intermediate->Purification Final_Product Pure Cinnamic Acid Derivative Purification->Final_Product Characterization NMR, Mass Spectrometry, etc. Final_Product->Characterization

A generalized workflow for the synthesis of cinnamic acid derivatives.

Protocol:

  • Reaction Setup: In a round-bottom flask, combine the appropriate substituted benzaldehyde (1 equivalent) and malonic acid (1-1.2 equivalents).

  • Solvent and Catalyst: Add a suitable solvent, such as pyridine, and a catalytic amount of piperidine.

  • Heating: Heat the reaction mixture under reflux for a specified duration, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into ice-cold water or a dilute acid solution to precipitate the crude product.

  • Purification: Collect the crude product by filtration and purify it by recrystallization from an appropriate solvent or by column chromatography.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely accepted technique for determining the MIC of antimicrobial agents.

cluster_mic Broth Microdilution MIC Assay Workflow Preparation Prepare serial dilutions of test compounds in a 96-well plate. Inoculation Add a standardized inoculum of H. pylori to each well. Preparation->Inoculation Incubation Incubate the plate under microaerophilic conditions at 37°C. Inoculation->Incubation Reading Visually inspect for turbidity or use a spectrophotometer to determine growth. Incubation->Reading Result The MIC is the lowest concentration that inhibits visible growth. Reading->Result

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate broth medium for H. pylori.

  • Inoculum Preparation: Culture H. pylori on a suitable agar medium. Prepare a bacterial suspension in broth and adjust its turbidity to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 48-72 hours under microaerophilic conditions (e.g., using a gas pack system).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Urease Inhibition Assay

Urease is a key virulence factor for H. pylori, and its inhibition is a promising therapeutic strategy.

cluster_urease Urease Inhibition Assay Workflow Incubation Incubate H. pylori urease with various concentrations of the inhibitor. Substrate_Addition Add urea (substrate) to initiate the reaction. Incubation->Substrate_Addition Ammonia_Detection Measure the amount of ammonia produced using a colorimetric method (e.g., Berthelot's reaction). Substrate_Addition->Ammonia_Detection Calculation Calculate the percentage of urease inhibition. Ammonia_Detection->Calculation

A simplified workflow for the urease inhibition assay.

Protocol:

  • Enzyme and Inhibitor Preparation: Prepare a solution of H. pylori urease and various concentrations of the test compound.

  • Pre-incubation: Pre-incubate the enzyme with the test compound for a specific period at a controlled temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of urea.

  • Ammonia Quantification: After a set incubation time, stop the reaction and quantify the amount of ammonia produced using a colorimetric method, such as the Berthelot assay.

  • Inhibition Calculation: Calculate the percentage of urease inhibition by comparing the ammonia produced in the presence of the inhibitor to that of a control without the inhibitor.

Cytotoxicity Assay (MTT Assay)

Assessing the cytotoxicity of novel compounds against mammalian cells is crucial to determine their therapeutic potential and safety profile.

Protocol:

  • Cell Seeding: Seed a suitable mammalian cell line (e.g., human gastric epithelial cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the cinnamic acid derivative for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Mechanistic Insights and Signaling Pathways

The anti-H. pylori activity of cinnamic acid derivatives is attributed to multiple mechanisms, including the disruption of bacterial structures and the inhibition of key enzymes. Molecular docking studies have provided valuable insights into the potential molecular interactions.

Disruption of Bacterial Structure

Studies have indicated that some potent cinnamic acid derivatives, such as compound 23, exert a bactericidal effect by causing destruction of the bacterial structure.[1][3][4] This suggests that these compounds may interfere with the integrity of the bacterial cell membrane or cell wall.

cluster_disruption Proposed Mechanism of Bacterial Structure Disruption Compound Cinnamic Acid Derivative Membrane H. pylori Cell Membrane/Wall Compound->Membrane Disruption Membrane Perturbation Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Proposed mechanism of action involving bacterial membrane disruption.
Molecular Docking and Target Interaction

Molecular docking analyses have been instrumental in elucidating the potential binding modes of cinnamic acid derivatives with H. pylori proteins. For instance, compound 23 has been shown to fit well into the binding pocket of an H. pylori protein, with its 2,4-dinitro groups forming hydrogen bonds with key amino acid residues.[1][3][4] The ester moiety of this compound appears to fit into a hydrophobic pocket, contributing to its stability and potent inhibitory activity.[1][3][4]

cluster_docking Molecular Docking Logical Relationship Ligand Cinnamic Acid Derivative (e.g., Compound 23) Binding_Site Active/Binding Site Ligand->Binding_Site Protein H. pylori Target Protein Protein->Binding_Site Interaction Hydrogen Bonding & Hydrophobic Interactions Binding_Site->Interaction Inhibition Inhibition of Protein Function Interaction->Inhibition Anti_H_pylori_Effect Anti-H. pylori Activity Inhibition->Anti_H_pylori_Effect

Logical flow of molecular docking studies and their implications.
Inhibition of Host Inflammatory Pathways

Beyond their direct effects on H. pylori, some cinnamic acid derivatives, such as cinnamaldehyde, have been shown to modulate the host's inflammatory response to the infection. Cinnamaldehyde can suppress H. pylori-induced NF-κB activation in gastric epithelial cells, a key pathway involved in the inflammatory cascade.

cluster_nfkb Inhibition of NF-κB Signaling Pathway in Host Cells H_pylori H. pylori Infection NFkB_Activation NF-κB Activation H_pylori->NFkB_Activation Inflammation Pro-inflammatory Cytokine Production NFkB_Activation->Inflammation Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde->NFkB_Activation

Inhibition of the NF-κB signaling pathway by cinnamaldehyde.

Conclusion and Future Directions

The discovery of novel cinnamic acid derivatives represents a significant advancement in the search for effective anti-H. pylori agents. The compelling in vitro data, coupled with initial mechanistic insights, underscores the therapeutic potential of this class of compounds. Future research should focus on lead optimization to enhance potency and selectivity, comprehensive in vivo studies to evaluate efficacy and safety in animal models, and further elucidation of the precise molecular targets and signaling pathways involved. The development of these promising candidates could pave the way for a new generation of therapies to combat H. pylori infection and its associated diseases.

References

Methodological & Application

synthesis of m-(Trifluoromethyl)cinnamic acid from 3-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Synthesis of m-(Trifluoromethyl)cinnamic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the . The primary focus is on the Knoevenagel condensation, a high-yield and well-documented method. Alternative synthetic strategies are also briefly discussed. Furthermore, this document outlines the significant applications of this compound, particularly its role as a key intermediate in the development of pharmaceuticals. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

This compound (CAS No: 779-89-5) is a cinnamic acid derivative of significant interest in medicinal chemistry and materials science.[1] The presence of the trifluoromethyl group (-CF3) imparts unique electronic properties, enhances lipophilicity, and can improve metabolic stability, making it a valuable building block in drug design.[2][3] This compound serves as a crucial intermediate in the synthesis of various therapeutic agents, including those targeting cancer and neurological disorders.[1] This document details a reliable synthetic protocol for its preparation and highlights its key applications.

Synthetic Protocols

The can be achieved through several condensation reactions. The Knoevenagel condensation is a widely used and high-yielding method.[1][4] Alternative routes include the Perkin reaction and aldol condensation.

Knoevenagel Condensation

This method involves the reaction of 3-(trifluoromethyl)benzaldehyde with malonic acid using a basic catalyst.[1][4]

Experimental Protocol:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 3-(trifluoromethyl)benzaldehyde (25 g, 144 mmol), malonic acid (28.8 g, 277 mmol), and anhydrous pyridine (100 ml).

  • Catalyst Addition: To the mixture, add piperidine (2 ml) as a catalyst.[4]

  • Reaction: Heat the mixture under reflux for 4 hours.[4]

  • Workup: After cooling, pour the reaction mixture onto crushed ice (300 g).

  • Precipitation: Acidify the mixture by adding concentrated hydrochloric acid (78 ml) to precipitate the crude product.[4]

  • Isolation: Collect the solid product by filtration and dry it thoroughly.

  • Purification: Recrystallize the crude product from a 1:1 mixture of industrial methylated spirit (IMS) and water to yield pure this compound as off-white needles.[4]

Diagram of Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine: - 3-(trifluoromethyl)benzaldehyde - Malonic acid - Anhydrous Pyridine B Add Piperidine (Catalyst) A->B C Heat under Reflux (4 hours) B->C D Pour onto Ice C->D E Acidify with HCl D->E F Filter Solid Product E->F G Recrystallize (IMS/Water) F->G H This compound G->H

Caption: Knoevenagel condensation workflow for the synthesis of this compound.

Alternative Synthetic Routes
  • Aldol Condensation: A one-step aldol reaction between m-Trifluoromethylbenzaldehyde and acetaldehyde in the presence of a base catalyst like DBU, triethylamine, or diisopropylethylamine can also yield m-trifluoromethyl cinnamic acid.[5] This method is highlighted for its operational simplicity and potential for high purity and yield, making it suitable for industrial production.[5]

  • Perkin Reaction: The Perkin reaction is a classical method for synthesizing cinnamic acids by condensing an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[6][7][8] While a viable route, specific high-yield protocols for this compound are less commonly reported in readily available literature compared to the Knoevenagel condensation.

Data Presentation

Table 1: Summary of a Knoevenagel Condensation Protocol

ParameterValueReference
Starting Material 3-(trifluoromethyl)benzaldehyde[4]
Reagents Malonic acid, Pyridine, Piperidine, HCl[4]
Molar Ratio (Aldehyde:Malonic Acid) 1 : 1.92[4]
Reaction Time 4 hours[4]
Reaction Temperature Reflux[4]
Yield 96%[4]
Product Appearance Off-white needles[4]
Melting Point 135-137 °C[1]
Boiling Point ~292 °C[1]

Application Notes

This compound is a valuable building block in several fields:

  • Pharmaceuticals: It is a key intermediate in the synthesis of various drug candidates.[1] Cinnamic acid derivatives, in general, have shown a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[9][10] The trifluoromethyl group can enhance the pharmacological profile of a molecule.[3] Research has indicated that derivatives of this compound exhibit promising antimicrobial, anticancer, and neuroprotective activities.[1]

  • Agrochemicals: The unique properties conferred by the trifluoromethyl group can be leveraged in the development of effective pesticides and herbicides.[1]

  • Materials Science: Cinnamic acid derivatives are used in the synthesis of polymers and other advanced materials.

Signaling Pathway Diagram (Hypothetical Application):

The following diagram illustrates a hypothetical signaling pathway where a drug synthesized from this compound could act as an inhibitor.

G cluster_pathway Hypothetical Kinase Signaling Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Cell_Proliferation Cell_Proliferation Transcription_Factor->Cell_Proliferation Drug_Derivative Drug Derivative (from m-Trifluoromethyl-cinnamic acid) Drug_Derivative->Kinase_B

Caption: Inhibition of a kinase pathway by a hypothetical drug derived from this compound.

References

Application Notes and Protocols: Knoevenagel Condensation for 3-(Trifluoromethyl)cinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)cinnamic acid is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of the trifluoromethyl group can enhance the biological activity and metabolic stability of target molecules.[1] Cinnamic acid derivatives, in general, have garnered significant interest due to their wide-ranging therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[3] The Knoevenagel condensation is a classic and efficient method for the synthesis of α,β-unsaturated acids, such as 3-(trifluoromethyl)cinnamic acid, from an aldehyde or ketone and a compound with an active methylene group.[1] This reaction is typically catalyzed by a weak base.

These application notes provide detailed protocols for the synthesis of 3-(trifluoromethyl)cinnamic acid via the Knoevenagel condensation using two different catalyst systems. The data is presented to allow for easy comparison of the methodologies, and diagrams illustrating the reaction mechanism and experimental workflow are included.

Data Presentation

The following table summarizes the quantitative data for two common protocols for the synthesis of 3-(Trifluoromethyl)cinnamic acid.

ParameterProtocol 1: Pyridine/PiperidineProtocol 2: Triethylamine/Toluene
Starting Aldehyde 3-(Trifluoromethyl)benzaldehyde3-(Trifluoromethyl)benzaldehyde
Active Methylene Compound Malonic AcidMalonic Acid
Catalyst/Base PiperidineTriethylamine (TEA)
Solvent Anhydrous PyridineToluene
Reaction Temperature RefluxReflux
Reaction Time 4 hours3-5 hours (typical)
Yield 96%Comparable to pyridine method
Work-up Precipitation in ice/HClAcidification and filtration
Product Melting Point 135-137 °C[1]135-137 °C[1]

Experimental Protocols

Protocol 1: Pyridine/Piperidine Catalyzed Synthesis

This protocol describes the synthesis of 3-(trifluoromethyl)cinnamic acid using a traditional pyridine and piperidine catalyst system, which is known for its high yield.

Materials:

  • 3-(Trifluoromethyl)benzaldehyde (25 g, 144 mmol)

  • Malonic acid (28.8 g, 277 mmol)

  • Anhydrous pyridine (100 ml)

  • Piperidine (2 ml)

  • Ice (300 g)

  • Concentrated hydrochloric acid (78 ml)

  • Industrial methylated spirit (IMS)/water (1:1) for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-(trifluoromethyl)benzaldehyde (25 g), malonic acid (28.8 g), anhydrous pyridine (100 ml), and piperidine (2 ml).

  • Heat the mixture to reflux and maintain for 4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture onto 300 g of fresh ice in a beaker.

  • Slowly add 78 ml of concentrated hydrochloric acid to the mixture with stirring to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the crude product.

  • Recrystallize the crude product from a 1:1 mixture of industrial methylated spirit (IMS) and water to obtain 30 g (96% yield) of 3-(trifluoromethyl)cinnamic acid as off-white needles.[4]

Protocol 2: Pyridine-Free Synthesis using Triethylamine

This protocol offers a pyridine-free alternative for the Knoevenagel condensation, utilizing triethylamine as the base in toluene. This method can be advantageous due to the carcinogenic nature of pyridine.

Materials:

  • 3-(Trifluoromethyl)benzaldehyde

  • Malonic acid

  • Triethylamine (TEA)

  • Toluene

  • Piperidine (catalytic amount)

  • Hydrochloric acid (for work-up)

General Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-(trifluoromethyl)benzaldehyde and malonic acid in toluene.

  • Add triethylamine (TEA) and a catalytic amount of piperidine to the reaction mixture. The molar ratio of reactants and catalysts should be optimized based on preliminary experiments, but a typical starting point is a slight excess of malonic acid and TEA relative to the aldehyde, with a catalytic amount of piperidine.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). Reaction times are typically in the range of 3-5 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with water.

  • Dry the crude product.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-(trifluoromethyl)cinnamic acid.

Visualizations

Knoevenagel Condensation Mechanism

The following diagram illustrates the generally accepted mechanism for the Knoevenagel condensation catalyzed by a secondary amine like piperidine.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration & Decarboxylation Malonic_Acid Malonic Acid Enolate Enolate Malonic_Acid->Enolate Deprotonation Piperidine Piperidine (Base) Piperidine->Enolate Intermediate1 Tetrahedral Intermediate Enolate->Intermediate1 Nucleophilic Attack Aldehyde 3-(Trifluoromethyl)- benzaldehyde Aldehyde->Intermediate1 Intermediate2 β-Hydroxy Acid Intermediate1->Intermediate2 Protonation Unsaturated_Acid α,β-Unsaturated Dicarboxylic Acid Intermediate2->Unsaturated_Acid Dehydration Final_Product 3-(Trifluoromethyl)- cinnamic Acid Unsaturated_Acid->Final_Product Decarboxylation (upon heating)

Caption: Mechanism of the piperidine-catalyzed Knoevenagel condensation.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis of 3-(Trifluoromethyl)cinnamic acid.

Experimental_Workflow Start Start Reagents Combine Reactants: - 3-(Trifluoromethyl)benzaldehyde - Malonic Acid - Catalyst/Base - Solvent Start->Reagents Reaction Heat to Reflux (4 hours) Reagents->Reaction Cooling Cool to Room Temperature Reaction->Cooling Workup Work-up: - Pour onto Ice - Acidify with HCl Cooling->Workup Filtration Vacuum Filtration Workup->Filtration Drying Dry Crude Product Filtration->Drying Recrystallization Recrystallization Drying->Recrystallization Final_Product Pure 3-(Trifluoromethyl)cinnamic Acid Recrystallization->Final_Product

Caption: General experimental workflow for the synthesis of 3-(Trifluoromethyl)cinnamic acid.

References

Application Notes and Protocols: Preparation of m-Trifluoromethyl Cinnamic Acid via Aldol-Type Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of m-trifluoromethyl cinnamic acid, a valuable intermediate in the pharmaceutical and materials science industries.[1][2][3] The primary method detailed is the Knoevenagel condensation, a variant of the aldol reaction, which offers high yields and straightforward purification. An alternative direct aldol condensation method is also presented. This guide includes comprehensive experimental procedures, a summary of quantitative data, and diagrams illustrating the reaction workflow and mechanism, intended for use by researchers in organic synthesis and drug development.

Introduction

m-Trifluoromethyl cinnamic acid (3-(3-(Trifluoromethyl)phenyl)acrylic acid) is a key building block in the synthesis of various biologically active molecules and advanced materials.[1][3] The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of target compounds, making it a desirable moiety in drug design.[2] Its applications include the synthesis of antidiabetic, anti-inflammatory, anticancer, and neuroprotective agents.[1][2][3][4] The preparation of m-trifluoromethyl cinnamic acid is typically achieved through condensation reactions of m-trifluoromethylbenzaldehyde with active methylene compounds. The Knoevenagel condensation, a modification of the aldol condensation, is a widely used and efficient method for this transformation.[1][5][6]

Reaction Pathways

The synthesis of m-trifluoromethyl cinnamic acid from m-trifluoromethylbenzaldehyde can be accomplished via several aldol-type condensation pathways. The most common and high-yielding method is the Knoevenagel condensation with malonic acid.[1][7] An alternative approach involves a direct aldol condensation with acetaldehyde.[8][9]

Reaction_Pathways cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product m-Trifluoromethylbenzaldehyde m-Trifluoromethylbenzaldehyde Malonic Acid, Pyridine, Piperidine Malonic Acid, Pyridine, Piperidine m-Trifluoromethylbenzaldehyde->Malonic Acid, Pyridine, Piperidine Knoevenagel Condensation Acetaldehyde, DBU, THF Acetaldehyde, DBU, THF m-Trifluoromethylbenzaldehyde->Acetaldehyde, DBU, THF Aldol Condensation m-Trifluoromethyl Cinnamic Acid m-Trifluoromethyl Cinnamic Acid Malonic Acid, Pyridine, Piperidine->m-Trifluoromethyl Cinnamic Acid Acetaldehyde, DBU, THF->m-Trifluoromethyl Cinnamic Acid

Figure 1. Synthetic routes to m-trifluoromethyl cinnamic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of m-trifluoromethyl cinnamic acid via the Knoevenagel condensation.

ParameterValueReference
Reactants
m-Trifluoromethylbenzaldehyde25 g (144 mmol)[7]
Malonic Acid28.8 g (277 mmol)[7]
Anhydrous Pyridine100 ml[7]
Piperidine2 ml[7]
Reaction Conditions
TemperatureReflux[7]
Reaction Time4 hours[7]
Product
Product Namem-Trifluoromethyl Cinnamic Acid[1]
Molecular FormulaC10H7F3O2[1]
Molecular Weight216.16 g/mol [1]
AppearanceOff-white needles[7]
Yield30 g (96% of theory)[7]
Melting Point135-137 °C[1]

Experimental Protocols

Protocol 1: Knoevenagel Condensation of m-Trifluoromethylbenzaldehyde with Malonic Acid

This protocol is adapted from a well-established procedure for the synthesis of m-trifluoromethyl cinnamic acid.[7]

Materials:

  • m-Trifluoromethylbenzaldehyde (25 g, 144 mmol)

  • Malonic acid (28.8 g, 277 mmol)

  • Anhydrous pyridine (100 ml)

  • Piperidine (2 ml)

  • Ice (300 g)

  • Concentrated hydrochloric acid (78 ml)

  • Industrial methylated spirit (IMS)/water (1:1) for recrystallization

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Beaker

  • Buchner funnel and flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine m-trifluoromethylbenzaldehyde (25 g), malonic acid (28.8 g), anhydrous pyridine (100 ml), and piperidine (2 ml).

  • Reaction: Heat the mixture under reflux for 4 hours.

  • Workup: After cooling, pour the reaction mixture onto 300 g of fresh ice in a beaker.

  • Acidification: Slowly add 78 ml of concentrated hydrochloric acid to the mixture with stirring.

  • Isolation: Collect the resulting solid product by vacuum filtration using a Buchner funnel.

  • Drying: Dry the collected solid.

  • Purification: Recrystallize the crude product from a 1:1 mixture of industrial methylated spirit and water to yield 30 g (96%) of m-trifluoromethyl cinnamic acid as off-white needles.[7]

Knoevenagel_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification cluster_product Final Product A Combine Reactants: - m-Trifluoromethylbenzaldehyde - Malonic Acid - Pyridine - Piperidine B Heat under reflux for 4 hours A->B C Pour onto ice B->C D Acidify with HCl C->D E Filter solid product D->E F Dry the solid E->F G Recrystallize from IMS/water (1:1) F->G H m-Trifluoromethyl Cinnamic Acid G->H

Figure 2. Experimental workflow for the Knoevenagel condensation.

Protocol 2: Aldol Condensation of m-Trifluoromethylbenzaldehyde with Acetaldehyde

This protocol is based on a patented method for the synthesis of m-trifluoromethyl cinnamic acid.[8][9]

Materials:

  • m-Trifluoromethylbenzaldehyde (17.41 g, 0.1 mol)

  • Acetaldehyde, freshly distilled (11.01 g, 0.25 mol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.04 g, 0.02 mol)

  • Tetrahydrofuran (THF) (68.0 mL)

  • 1 M Hydrochloric acid

  • Dichloromethane

  • Four-necked flask with stirrer

Procedure:

  • Reaction Setup: In a four-necked flask, add m-trifluoromethylbenzaldehyde (17.41 g), tetrahydrofuran (68.0 mL), and DBU (3.04 g).

  • Addition of Acetaldehyde: With stirring, add freshly distilled acetaldehyde (11.01 g).

  • Reaction: Stir the mixture at room temperature (20-25 °C) for 48 hours. The reaction progress can be monitored by HPLC until the starting material is consumed.[9]

  • Workup: After the reaction is complete, and while keeping the temperature below 30 °C, remove the excess acetaldehyde and solvent by distillation under reduced pressure.

  • Neutralization and Extraction: Add 1 M hydrochloric acid to neutralize the mixture to a pH of 3-5. Extract the product with dichloromethane.

  • Isolation: Concentrate the organic phase under reduced pressure to remove the solvent and obtain the crude product. Further purification can be achieved by rectification under reduced pressure.

Mechanism

The Knoevenagel condensation proceeds through a series of steps initiated by a base catalyst. The base deprotonates the active methylene compound (malonic acid), which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate undergoes dehydration to yield the α,β-unsaturated product. In the case of malonic acid, this is often followed by decarboxylation upon heating.[5]

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration cluster_step4 Step 4: Decarboxylation (if heated) Malonic Acid Malonic Acid Enolate Enolate Malonic Acid->Enolate + Base Base (Piperidine) Base (Piperidine) m-Trifluoromethylbenzaldehyde m-Trifluoromethylbenzaldehyde Aldol Adduct Aldol Adduct Enolate->Aldol Adduct + Aldehyde Unsaturated Intermediate Unsaturated Intermediate Aldol Adduct->Unsaturated Intermediate - H2O Final Product m-Trifluoromethyl Cinnamic Acid Unsaturated Intermediate->Final Product - CO2

Figure 3. Generalized mechanism of the Knoevenagel condensation.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Pyridine is flammable and toxic; handle with care.

  • Concentrated hydrochloric acid is corrosive; handle with extreme caution.

  • m-Trifluoromethylbenzaldehyde and acetaldehyde are irritants. Avoid inhalation and contact with skin and eyes.

Conclusion

The Knoevenagel condensation provides a highly efficient and reliable method for the synthesis of m-trifluoromethyl cinnamic acid, a crucial intermediate for pharmaceutical and materials science research. The protocol described herein offers a high yield and a straightforward procedure. The alternative aldol condensation with acetaldehyde presents a viable route, particularly for larger-scale production. Researchers should select the most appropriate method based on their specific needs, available resources, and scale of operation.

References

Application Notes and Protocols: m-(Trifluoromethyl)cinnamic Acid as a Versatile Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-(Trifluoromethyl)cinnamic acid is a valuable building block in medicinal chemistry, primarily due to the presence of the trifluoromethyl group which can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the utilization of this compound as a key intermediate in the synthesis of the approved drug Cinacalcet, as well as its emerging applications in the development of novel anticancer and antibacterial agents.

Synthesis of Cinacalcet: A Calcimimetic Agent

Cinacalcet is a calcimimetic drug that acts on the calcium-sensing receptor (CaSR) in the parathyroid gland to control the secretion of parathyroid hormone (PTH). It is used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma. The synthesis of Cinacalcet prominently features this compound as a starting material.

Synthetic Pathway Overview

The synthesis of Cinacalcet from this compound involves a three-step process:

  • Hydrogenation: The double bond of this compound is reduced to yield 3-(3-(trifluoromethyl)phenyl)propanoic acid.

  • Amide Coupling: The resulting propanoic acid derivative is coupled with (R)-1-(1-naphthyl)ethylamine to form the corresponding amide.

  • Reduction: The amide is subsequently reduced to the secondary amine, yielding Cinacalcet.

Quantitative Data for Cinacalcet Synthesis
StepReactionReagents and ConditionsTimeYieldPurityReference
1HydrogenationThis compound, 5% Pd/C, H₂ (1 bar), NaOH (aq), 25-30°C7 h90%>99% (GC-MS)
2Amide Coupling3-(3-(Trifluoromethyl)phenyl)propanoic acid, (R)-1-(1-naphthyl)ethylamine, Ethyl chloroformate, Triethylamine, Ethyl acetate, 0-5°C3 h~85% (in-situ)Not reportedPatent EP1990333A1
3Amide ReductionN-((R)-1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide, BF₃·Et₂O, NaBH₄, THFNot specified85% (overall for 3 steps)>99.9% (HPLC)
Detailed Experimental Protocols

Protocol 1: Hydrogenation of this compound

  • Dissolve this compound (50.0 g, 0.231 mol) in an aqueous solution of sodium hydroxide (500.0 mL) at room temperature.

  • To the resulting clear solution, add 5% Palladium on carbon (Pd/C) (1.0 g).

  • Hydrogenate the mixture by bubbling hydrogen gas (1 bar) through the solution at 25–30 °C for 7 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Adjust the pH of the filtrate to 2 with concentrated hydrochloric acid solution at room temperature.

  • Extract the product with ethyl acetate (2 x 250.0 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under vacuum to yield 3-(3-(trifluoromethyl)phenyl)propanoic acid.

Protocol 2: Amide Coupling to form N-((R)-1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide (Adapted from Patent EP1990333A1)

  • Dissolve 3-(3-(trifluoromethyl)phenyl)propanoic acid (1.0 eq) in ethyl acetate.

  • Add triethylamine (1.1 eq) and stir the mixture for 15 minutes.

  • Cool the reaction mixture to 0-5°C.

  • Slowly add a solution of ethyl chloroformate (1.0 eq) in ethyl acetate to the reaction mass at 0-5°C.

  • Stir the reaction mass at 0-5°C for 2 hours to form the reactive intermediate in-situ.

  • In a separate flask, prepare a solution of (R)-(+)-1-(1-naphthyl)ethylamine (1.0 eq) in ethyl acetate.

  • Add the solution of the amine to the reaction mass at 0-5°C.

  • Stir the reaction mass at 0-5°C for 1 hour.

  • Monitor the reaction by TLC. Upon completion, the reaction mixture containing the amide can be used directly in the next step or worked up by washing with water and brine, followed by drying and solvent evaporation.

Protocol 3: Reduction of the Amide to Cinacalcet (Adapted from Thiel et al., 2008)

  • To a solution of N-((R)-1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide (1.0 eq) in anhydrous tetrahydrofuran (THF), add borane-dimethyl sulfide complex or a solution of borane-THF complex.

  • Alternatively, use a combination of sodium borohydride and a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O).

  • Stir the reaction at room temperature or gentle heating until the reaction is complete (monitor by TLC or HPLC).

  • Carefully quench the reaction with methanol or water.

  • Acidify the mixture with hydrochloric acid to form the hydrochloride salt of Cinacalcet.

  • Extract the product with an organic solvent, wash with brine, dry over a drying agent, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization to obtain Cinacalcet hydrochloride of high purity.

Mechanism of Action: Cinacalcet and the Calcium-Sensing Receptor (CaSR)

Cinacalcet is a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR). By binding to the transmembrane domain of the CaSR, Cinacalcet increases the receptor's sensitivity to extracellular calcium ions. This leads to the activation of downstream signaling pathways at lower calcium concentrations, ultimately inhibiting the synthesis and secretion of parathyroid hormone (PTH).

Cinacalcet_Mechanism cluster_parathyroid_cell Parathyroid Gland Cell cluster_bloodstream Bloodstream CaSR Calcium-Sensing Receptor (CaSR) Gq11 Gq/11 CaSR->Gq11 Activates Gi Gi/o CaSR->Gi Activates Cinacalcet Cinacalcet Cinacalcet->CaSR Allosteric Modulation Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->CaSR Activation PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Intracellular_Ca ↑ Intracellular Ca²⁺ ER->Intracellular_Ca Releases Ca²⁺ Intracellular_Ca->PKC Activates PTH_vesicle PTH Vesicle Intracellular_Ca->PTH_vesicle Inhibits Fusion PTH_secretion ↓ PTH Secretion PKC->PTH_secretion Inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Inhibits Production cAMP->PTH_secretion Normally Promotes PTH_vesicle->PTH_secretion Serum_Ca ↓ Serum Ca²⁺ PTH_secretion->Serum_Ca Leads to

Caption: Signaling pathway of Cinacalcet's action on the Calcium-Sensing Receptor.

Synthesis of m-(Trifluoromethyl)cinnamoyl Derivatives as Anticancer Agents

Derivatives of cinnamic acid are being investigated for their potential as anticancer agents. One proposed mechanism is the inhibition of matrix metalloproteinases (MMPs), particularly MMP-9, which are enzymes involved in the degradation of the extracellular matrix and play a crucial role in cancer cell invasion and metastasis. The trifluoromethyl group in this compound derivatives can enhance their binding to the active site of MMP-9.

General Synthetic Pathway for Anticancer Amides

A common strategy to synthesize potential MMP-9 inhibitors from this compound is through the formation of amide derivatives. This involves activating the carboxylic acid and then reacting it with a variety of amines to generate a library of compounds for screening.

Quantitative Data for Anticancer Amide Synthesis
StepReactionReagents and ConditionsTimeYieldPurityReference
1Acyl Chloride FormationThis compound, Thionyl chloride (SOCl₂), Reflux2 h~81% (crude)Sufficient for next step
2Amide Synthesism-(Trifluoromethyl)cinnamoyl chloride, Substituted aniline, Pyridine, Dichloromethane (DCM), Room Temperature8-16 h60-80%>95% (NMR)General procedure
Detailed Experimental Protocols

Protocol 4: Synthesis of m-(Trifluoromethyl)cinnamoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place this compound (1.0 eq).

  • Add thionyl chloride (1.5 eq) to the flask.

  • Heat the reaction mixture to reflux (approximately 80°C) for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude m-(trifluoromethyl)cinnamoyl chloride can be used in the next step without further purification.

Protocol 5: General Procedure for the Synthesis of N-Aryl-3-(3-(trifluoromethyl)phenyl)propenamides

  • Dissolve the desired substituted aniline (1.0 eq) and pyridine (1.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of m-(trifluoromethyl)cinnamoyl chloride (1.0 eq) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 8-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3-(3-(trifluoromethyl)phenyl)propenamide.

Proposed Mechanism of Action: Inhibition of MMP-9

The anticancer activity of these cinnamic acid derivatives is thought to stem from their ability to inhibit MMP-9. The amide functionality and the trifluoromethyl group can interact with the active site of the enzyme, which contains a zinc ion. The interaction with key amino acid residues in the S1' specificity pocket of MMP-9 can block its catalytic activity, thereby preventing the degradation of the extracellular matrix and inhibiting cancer cell invasion and metastasis.

MMP9_Inhibition cluster_MMP9 MMP-9 Active Site cluster_inhibitor m-(CF₃)cinnamic acid amide cluster_process Biological Process MMP9 MMP-9 Enzyme Degradation ECM Degradation MMP9->Degradation Catalyzes Zinc_ion Zn²⁺ S1_pocket S1' Specificity Pocket Inhibitor CF₃-C₆H₄-CH=CH-CO-NHR Inhibitor->MMP9 Inhibits Inhibitor->Zinc_ion Coordinates with Inhibitor->S1_pocket Interacts with ECM Extracellular Matrix (ECM) Invasion Cancer Cell Invasion & Metastasis Degradation->Invasion Leads to InhA_Inhibition cluster_bacterial_cell Mycobacterial Cell Inhibitor m-(CF₃)cinnamanilide (Michael Acceptor) InhA InhA Enzyme (Enoyl-ACP Reductase) Inhibitor->InhA Covalent Binding (Inhibition) FAS_II Fatty Acid Synthase II (FAS-II) Pathway InhA->FAS_II Key Enzyme in Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Leads to Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death Disruption leads to

Application of 3-(Trifluoromethyl)cinnamic Acid in Agrochemical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

3-(Trifluoromethyl)cinnamic acid is a derivative of cinnamic acid, a naturally occurring compound found in many plants.[1][2] The presence of the trifluoromethyl group can significantly enhance the biological activity of the parent molecule, making it a compound of interest for various applications, including in the agrochemical sector.[3][4] Derivatives of cinnamic acid have shown a broad spectrum of activities, including fungicidal, herbicidal, and insecticidal properties.[5][6][7] This document provides detailed application notes and experimental protocols for evaluating the potential of 3-(Trifluoromethyl)cinnamic acid in agrochemical formulations.

Agrochemical Potential and Mechanism of Action

While specific data on the agrochemical activities of 3-(Trifluoromethyl)cinnamic acid is limited, its structural analogs have demonstrated notable effects. The trifluoromethyl group is known to increase lipophilicity and metabolic stability, which can enhance the efficacy and environmental persistence of agrochemicals.[3]

Herbicidal Activity: Certain cinnamic acid derivatives exhibit herbicidal properties by inhibiting plant growth. For instance, trans-4-(Trifluoromethyl)cinnamic acid, a close structural analog, has demonstrated significant inhibitory activity against the parasitic weed Cuscuta campestris.[8] The proposed mechanism for some cinnamic acids involves the depolarization of cell membranes, which affects membrane ATPase activity and ion flux.[9]

Fungicidal Activity: Cinnamic acid derivatives can act as fungicides through various mechanisms. One key target is the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes.[7] Another documented mechanism is the inhibition of the fungal-specific enzyme benzoate 4-hydroxylase (CYP53), which is crucial for fungal metabolism and detoxification.[5][10] Disruption of the nucleus and mitochondria, leading to the accumulation of reactive oxygen species and cell membrane damage, has also been observed.[7][11]

Insecticidal Activity: Although less documented for this specific compound, derivatives of cinnamic acid have been investigated for their insecticidal properties, including larvicidal activity.[12]

Quantitative Data

CompoundTarget OrganismBioassayEfficacy MetricValueReference
trans-4-(Trifluoromethyl)cinnamic acidCuscuta campestrisIn vitro growth inhibitionIC₅₀~400 µM[8]

Experimental Protocols

The following are detailed protocols adapted from established methodologies for testing the efficacy of cinnamic acid derivatives and other chemical compounds in agrochemical contexts. These protocols can be used to evaluate 3-(Trifluoromethyl)cinnamic acid.

Protocol for Antifungal Activity Assay (Poisoned Food Technique)

This protocol is designed to determine the mycelial growth inhibition of a test compound against various fungal plant pathogens.

a. Materials:

  • 3-(Trifluoromethyl)cinnamic acid

  • Pure cultures of fungal pathogens (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Dimethyl sulfoxide (DMSO) as a solvent

  • Incubator

b. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 3-(Trifluoromethyl)cinnamic acid in DMSO (e.g., 10 mg/mL).

  • Poisoned Medium Preparation: Autoclave the PDA medium and cool it to 45-50°C. Add the required volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also, prepare a control plate with an equivalent amount of DMSO without the test compound.

  • Pouring Plates: Pour the poisoned and control PDA into sterile Petri dishes and allow them to solidify.

  • Fungal Inoculation: From a 7-day-old culture of the test fungus, cut a 5 mm mycelial disc using a sterile cork borer. Place the disc at the center of each PDA plate (both treated and control).

  • Incubation: Incubate the plates at 25 ± 2°C in an incubator until the mycelial growth in the control plate almost covers the entire plate.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • EC₅₀ Determination: To determine the Effective Concentration 50 (EC₅₀), test a range of concentrations and use probit analysis on the resulting inhibition data.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock Prepare Stock Solution (Compound in DMSO) media Prepare Poisoned PDA Medium (Different Concentrations) stock->media plates Pour into Petri Dishes media->plates inoculate Inoculate with Fungal Disc plates->inoculate incubate Incubate at 25°C inoculate->incubate measure Measure Radial Growth incubate->measure calculate Calculate % Inhibition measure->calculate ec50 Determine EC₅₀ calculate->ec50 Herbicidal_Assay_Workflow cluster_data Data Collection & Analysis prep_solution Prepare Test Solutions (Compound in Acetone/Water) apply_treatment Apply Treatment to Dishes prep_solution->apply_treatment prep_dishes Prepare Petri Dishes with Filter Paper prep_dishes->apply_treatment plate_seeds Plate Seeds apply_treatment->plate_seeds incubate Incubate in Growth Chamber plate_seeds->incubate count_germination Count Germinated Seeds incubate->count_germination measure_growth Measure Root & Shoot Length incubate->measure_growth calculate_inhibition Calculate % Inhibition count_germination->calculate_inhibition measure_growth->calculate_inhibition determine_ic50 Determine IC₅₀ calculate_inhibition->determine_ic50 Insecticidal_Assay_Workflow cluster_prep Preparation cluster_exp Exposure cluster_analysis Analysis prep_sol Prepare Test Solutions (with Surfactant) treat_leaves Dip Host Plant Leaves prep_sol->treat_leaves dry_leaves Air-Dry Leaves treat_leaves->dry_leaves expose_insects Introduce Insects to Treated Leaves dry_leaves->expose_insects incubate Incubate under Controlled Conditions expose_insects->incubate record_mortality Record Mortality (24, 48, 72h) incubate->record_mortality determine_ld50 Determine LD₅₀ record_mortality->determine_ld50

References

Application Note & Protocol: The Strategic Role of m-(Trifluoromethyl)cinnamic Acid in the Synthesis of Cinacalcet

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Evelyn Reed

Introduction

Cinacalcet, marketed under trade names such as Sensipar® and Mimpara®, is a calcimimetic agent that modulates the calcium-sensing receptor (CaSR).[1] It is a critical therapeutic for treating secondary hyperparathyroidism in patients with chronic kidney disease and for managing hypercalcemia in patients with parathyroid carcinoma.[2][3][4] The synthesis of this complex molecule relies on the strategic use of key intermediates, with m-(Trifluoromethyl)cinnamic acid being a pivotal starting material in several efficient and scalable synthetic routes. This application note provides a detailed protocol and scientific rationale for the synthesis of Cinacalcet, commencing from this compound.

The trifluoromethyl group on the phenyl ring is a crucial pharmacophore, significantly influencing the drug's potency and metabolic stability.[5] Therefore, the choice of a starting material that efficiently introduces this moiety is of paramount importance for the overall success of the synthesis. The route detailed herein avoids the use of highly toxic and flammable reagents like titanium isopropoxide, which are employed in alternative synthetic pathways, thus presenting a more industrially viable and environmentally conscious approach.[6][7]

Overall Synthetic Scheme

The synthesis of Cinacalcet from this compound is a multi-step process that can be broadly categorized into three key transformations:

  • Reduction of the Cinnamic Acid Double Bond: The unsaturated bond in this compound is first reduced to yield 3-(3-(trifluoromethyl)phenyl)propanoic acid.

  • Amide Coupling: The resulting propanoic acid derivative is then coupled with the chiral amine, (R)-(+)-1-(1-naphthyl)ethylamine, to form the corresponding amide.

  • Amide Reduction: The final step involves the reduction of the amide carbonyl to furnish the secondary amine, Cinacalcet.

Cinacalcet_Synthesis A This compound B 3-(3-(Trifluoromethyl)phenyl)propanoic Acid A->B Hydrogenation (Pd/C, H₂) C N-[(1R)-1-(1-naphthyl)ethyl]-3- [3-(trifluoromethyl)phenyl]propanamide B->C Amide Coupling (Ethyl Chloroformate, (R)-amine) D Cinacalcet C->D Amide Reduction (BH₃)

Figure 1: Overall synthetic workflow for Cinacalcet starting from this compound.

Detailed Protocols and Methodologies

Part 1: Synthesis of 3-(3-(Trifluoromethyl)phenyl)propanoic Acid

Scientific Rationale: The initial step involves the selective reduction of the alkene double bond of the cinnamic acid derivative without affecting the carboxylic acid functionality or the aromatic ring. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for this transformation, proceeding under mild conditions with high yields.[7][8]

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate, add 10% Palladium on carbon (Pd/C) (typically 0.5-2% w/w).

  • Hydrogenation: The reaction vessel is purged with hydrogen gas and the mixture is stirred vigorously under a hydrogen atmosphere (1-4 bar) at ambient temperature.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst. The filter cake is washed with the reaction solvent.

  • Isolation: The filtrate is concentrated under reduced pressure to yield crude 3-(3-(Trifluoromethyl)phenyl)propanoic acid, which can be used in the next step without further purification or can be recrystallized if necessary.

Quantitative Data:

Reactant/ReagentMolar Eq.Molecular WeightExample Mass
This compound1.0216.17 g/mol 20.0 g
10% Pd/C--0.2 g
Ethanol--100 mL
Hydrogen GasExcess2.02 g/mol 1 atm
Part 2: Synthesis of N-[(1R)-1-(1-naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]propanamide

Scientific Rationale: This step involves the formation of an amide bond, a thermodynamically unfavorable process that requires the activation of the carboxylic acid. The use of ethyl chloroformate converts the propanoic acid into a more reactive mixed anhydride intermediate in situ.[8] This intermediate readily reacts with the primary amine, (R)-(+)-1-(1-naphthyl)ethylamine, to form the desired amide. The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the formation of the mixed anhydride.

Amide_Coupling cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Propanoic_Acid 3-(3-(Trifluoromethyl)phenyl) propanoic Acid Mixed_Anhydride Mixed Anhydride Intermediate Propanoic_Acid->Mixed_Anhydride Ethyl Chloroformate, Triethylamine Amine (R)-(+)-1-(1-naphthyl)ethylamine Amide Amide Product Mixed_Anhydride->Amide Nucleophilic Acyl Substitution Amine->Amide

Figure 2: Logical flow of the two-step, one-pot amide coupling reaction.

Experimental Protocol:

  • Activation of Carboxylic Acid:

    • Dissolve 3-(3-(trifluoromethyl)phenyl)propanoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., ethyl acetate or dichloromethane) and cool the solution to 0-5 °C in an ice bath.

    • Add triethylamine (1.1 eq) to the solution and stir for 15 minutes.

    • Slowly add a solution of ethyl chloroformate (1.05 eq) in the same solvent, maintaining the temperature between 0-5 °C.

    • Stir the reaction mixture at this temperature for 1-2 hours to form the mixed anhydride intermediate.[8]

  • Amine Addition:

    • To the reaction mixture containing the in-situ generated mixed anhydride, add a solution of (R)-(+)-1-(1-naphthyl)ethylamine (1.0 eq) in the same solvent, again keeping the temperature at 0-5 °C.

    • Allow the reaction to stir at this temperature for 1 hour, then warm to room temperature and continue stirring until completion (monitored by TLC or HPLC).

  • Work-up and Isolation:

    • Quench the reaction with water or a dilute aqueous acid solution (e.g., 10% HCl).

    • Separate the organic layer, and wash successively with water, 10% sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product.

    • The crude product can be purified by column chromatography or recrystallization.

Quantitative Data:

Reactant/ReagentMolar Eq.Molecular WeightExample Mass
3-(3-(CF₃)phenyl)propanoic acid1.0218.18 g/mol 20.0 g
Triethylamine1.1101.19 g/mol 10.2 g
Ethyl Chloroformate1.05108.52 g/mol 9.9 g
(R)-(+)-1-(1-naphthyl)ethylamine1.0171.23 g/mol 17.2 g
Ethyl Acetate--200 mL
Part 3: Synthesis of Cinacalcet (Amide Reduction)

Scientific Rationale: The final transformation is the reduction of the amide to the corresponding amine. Borane (BH₃), often used as a complex with THF (BH₃·THF), is a powerful and selective reducing agent for this purpose. It effectively reduces the amide carbonyl without affecting the aromatic rings or the trifluoromethyl group. The mechanism involves the formation of a borane-amide complex, followed by intramolecular hydride transfer.

Experimental Protocol:

  • Reaction Setup: Dissolve the amide, N-[(1R)-1-(1-naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]propanamide (1.0 eq), in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: Cool the solution to 0-5 °C and slowly add a solution of Borane-THF complex (typically 2-3 eq of BH₃) dropwise.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the progress by TLC or HPLC.

  • Quenching and Work-up:

    • Cool the reaction mixture to 0-5 °C and cautiously quench by the slow addition of methanol, followed by 10% aqueous HCl.

    • Heat the mixture to reflux for 1-2 hours to ensure the complete hydrolysis of any borane complexes.[8]

    • Cool the mixture to room temperature and add a suitable organic solvent like ethyl acetate.

    • Neutralize the aqueous layer with a base (e.g., NaOH solution) and separate the organic layer.

  • Isolation and Salt Formation:

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain Cinacalcet free base.

    • For the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diisopropyl ether) and treat with a solution of HCl in an ether or alcohol.[7][8]

    • The resulting precipitate is filtered, washed, and dried to yield Cinacalcet hydrochloride.

Quantitative Data:

Reactant/ReagentMolar Eq.Molecular WeightExample Mass
Amide Intermediate1.0371.42 g/mol 30.0 g
Borane-THF Complex (1M)2.5-202 mL
Tetrahydrofuran (THF)--300 mL
10% Aqueous HCl--As needed

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through rigorous in-process monitoring. The progress of each reaction step should be closely followed using appropriate analytical techniques such as TLC and HPLC. The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and Mass Spectrometry. Chiral HPLC is essential to confirm the enantiomeric purity of the final Cinacalcet product.

Conclusion

The synthetic route to Cinacalcet starting from this compound represents a robust and scalable process. This application note provides a comprehensive and detailed protocol, grounded in established chemical principles and supported by patent literature. By understanding the rationale behind each experimental choice, researchers and drug development professionals can effectively implement and adapt this synthesis for the efficient production of this vital pharmaceutical agent.

References

Application Notes and Protocols for N-Amidation of Cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amide bond is a cornerstone of medicinal chemistry and drug development, found in a vast array of pharmaceuticals and biologically active molecules.[1] Cinnamic acid and its derivatives are naturally occurring compounds known for a wide range of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The synthesis of cinnamic acid amides is a key strategy for modifying its structure to enhance biological activity and develop new therapeutic agents.[1]

This document provides detailed protocols for the N-amidation of cinnamic acid using common coupling reagents and greener alternative methods. It includes comparative data to aid in method selection and detailed experimental procedures for successful synthesis.

General Reaction Scheme

The N-amidation of cinnamic acid involves the reaction of the carboxylic acid group of cinnamic acid with a primary or secondary amine in the presence of a coupling agent or catalyst to form an amide bond.

Figure 1: General reaction for the N-amidation of cinnamic acid.

Comparison of Common Amidation Protocols

The choice of coupling reagent and reaction conditions is critical for achieving high yields and purity. Factors to consider include the reactivity of the starting materials, potential for side reactions, and desired scale of the synthesis. Below is a summary of various conditions optimized for the N-amidation of cinnamic acid with p-anisidine.

EntryCoupling ReagentAdditiveSolventTemp (°C)Time (min)Yield (%)Reference
1DCC (2 mmol)DMAP (2 mmol)DCMRT1548.8[1]
2DCC (2 mmol)DMAP (2 mmol)THFRT1539.7[1]
3EDC.HCl (2 mmol)-THFRT15070.2[1]
4EDC.HCl (3 mmol)-THFRT15085.1[1]
5EDC.HCl (3 mmol)-THF4015088.3[1]
6EDC.HCl (3 mmol)-THF6015093.1[1]

Table 1: Optimization of reaction conditions for the synthesis of N-(4-methoxyphenyl)cinnamamide.[1]

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amidation

This is a widely used and reliable method for amide bond formation, minimizing side reactions and racemization for chiral substrates. The addition of HOBt suppresses the formation of N-acylurea byproduct and improves reaction efficiency.

Materials:

  • Cinnamic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2-1.5 eq)[3]

  • 1-Hydroxybenzotriazole (HOBt) (1.2-1.5 eq)[3]

  • Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) (2.0-3.0 eq)[3]

  • Anhydrous solvent (e.g., DMF, DCM, or THF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl or 1 M Citric Acid[4]

  • Saturated aqueous NaHCO₃[4][5]

  • Brine (Saturated aqueous NaCl)[4][5]

  • Anhydrous Na₂SO₄ or MgSO₄[4]

Procedure:

  • Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve cinnamic acid (1.0 eq), HOBt (1.2 eq), and EDC.HCl (1.2 eq) in an anhydrous solvent (e.g., DMF or DCM).[3][5]

  • Stir the solution at 0 °C (ice bath) for 15-60 minutes.[3][5]

  • Amine Addition: To the pre-activated mixture, add the desired amine (1.1 eq) followed by the slow addition of a base such as DIPEA (2.0 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the disappearance of the cinnamic acid spot.[4]

  • Work-up: a. Once the reaction is complete, dilute the mixture with ethyl acetate.[4] b. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (or 1 M citric acid), saturated aqueous NaHCO₃, and brine.[4][5] Each wash helps remove unreacted starting materials and byproducts.[4] c. Pour the organic layer from the top of the separatory funnel into a clean flask and dry over anhydrous Na₂SO₄.[4] d. Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure amide.[5]

Protocol 2: HATU Mediated Amidation

HATU is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for hindered or electron-deficient substrates.

Materials:

  • Cinnamic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) (1.1-1.5 eq)[6]

  • Base (e.g., DIPEA or TEA) (2.0-4.0 eq)[6]

  • Anhydrous solvent (e.g., DMF, DMA, or 2-MeTHF)[6][7]

  • Ethyl acetate (EtOAc)

  • 5% or 10% aqueous LiCl (optional, for DMF/DMA removal)[5]

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve cinnamic acid (1.0 eq) in an anhydrous solvent (e.g., DMF).

  • Add the base (e.g., DIPEA, 3.0 eq) to the solution.[8]

  • Add HATU (1.1 eq) to the mixture and stir for a few minutes at room temperature to pre-activate the carboxylic acid.[8]

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 30-60 minutes.[8] In some cases, gentle heating (e.g., to 60 °C) may be required for less reactive partners.[6] Monitor the reaction progress by TLC.

  • Work-up: a. Dilute the reaction mixture with ethyl acetate. b. If DMF or DMA was used as the solvent, wash the organic layer multiple times with 10% aqueous LiCl to remove the high-boiling-point solvent.[6] c. Perform standard aqueous washes with 1 M HCl, saturated NaHCO₃, and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: Boric Acid Catalyzed Amidation (Greener Approach)

This method avoids the use of stoichiometric coupling reagents, offering a more environmentally friendly and cost-effective alternative.[9] It is particularly useful for large-scale preparations where atom economy is a concern.[9]

Materials:

  • Cinnamic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • Boric acid (B(OH)₃) (5 mol%)[10][11]

  • Solvent (e.g., Toluene, or solvent-free)

  • Apparatus with a Dean-Stark trap for azeotropic water removal (if using a solvent like toluene)

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: Combine cinnamic acid (1.0 eq), the amine (1.1 eq), and boric acid (0.05 eq) in a round-bottom flask.[10]

  • Reaction:

    • With Solvent: Add toluene and equip the flask with a Dean-Stark trap and condenser. Heat the mixture to reflux, azeotropically removing water as it forms. The reaction can take several hours.

    • Ultrasound-Assisted: For a faster, solvent-minimized approach, the reaction can be performed in a sonicator bath at a controlled temperature (e.g., 50 °C) for a shorter duration (e.g., 40 minutes).[10][11]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: a. Cool the reaction mixture and dilute with ethyl acetate. b. Wash the organic solution sequentially with 1 M HCl, saturated NaHCO₃, and brine to remove the boric acid catalyst and any unreacted starting materials. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Visualizations

Mechanism and Workflow Diagrams

To better illustrate the processes involved in N-amidation, the following diagrams outline the chemical mechanism for carbodiimide coupling and a standard experimental workflow.

G cluster_activation Activation Step cluster_coupling Nucleophilic Attack CA Cinnamic Acid (R-COOH) OAI O-Acylisourea Intermediate (Highly Reactive) CA->OAI +EDC EDC EDC EDC->OAI Amide Cinnamic Amide (R-CONH-R') OAI->Amide + Amine Urea Urea Byproduct OAI->Urea Amine Amine (R'-NH2) Amine->Amide

Caption: Carbodiimide (EDC) mediated amidation mechanism.

G start Start: Dissolve Cinnamic Acid & Coupling Agents preactivate Pre-activation (0°C to RT) start->preactivate add_amine Add Amine & Base preactivate->add_amine react Stir at RT (Monitor by TLC) add_amine->react workup Reaction Quench & Dilution (EtOAc) react->workup wash Aqueous Washes (Acid, Base, Brine) workup->wash dry Dry Organic Layer (Na2SO4) wash->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate purify Purify Crude Product (Chromatography/ Recrystallization) concentrate->purify end Final Product: Pure Amide purify->end

Caption: General experimental workflow for N-amidation.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Trifluoromethylcinnamanilide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylcinnamanilide derivatives represent a promising class of compounds in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Cinnamic acid and its derivatives are known for their low toxicity and a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects.[3][4] The microwave-assisted organic synthesis offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods, often leading to higher yields and shorter reaction times.[5][6][7]

These application notes provide a detailed protocol for the microwave-assisted synthesis of trifluoromethylcinnamanilide derivatives, along with their potential applications in drug development, particularly as antibacterial agents.

Applications in Drug Discovery

Trifluoromethylcinnamanilide derivatives are valuable scaffolds for the development of new therapeutic agents. Their key applications include:

  • Antibacterial Agents: These compounds have demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[8] Their mechanism of action may involve the inhibition of essential bacterial enzymes.

  • Anticancer Agents: The trifluoromethyl group is a common feature in many anticancer drugs, and its presence in the cinnamanilide scaffold could lead to the development of novel compounds with cytotoxic activity against various cancer cell lines.[9][10]

  • Enzyme Inhibitors: The electrophilic nature of the α,β-unsaturated carbonyl system in the cinnamanilide core makes these compounds potential Michael acceptors, allowing them to covalently bind to and inhibit enzymes with nucleophilic residues in their active sites.

  • Drug Discovery Platforms: The straightforward synthesis allows for the rapid generation of a library of derivatives with diverse substitutions on both the cinnamic acid and aniline moieties, facilitating structure-activity relationship (SAR) studies.

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of Trifluoromethylcinnamanilide Derivatives

This protocol describes the condensation of a trifluoromethyl-substituted cinnamic acid with a substituted aniline using a dehydrating agent under microwave irradiation.

Materials:

  • Substituted trifluoromethylcinnamic acid (1.0 mmol)

  • Substituted aniline (1.0 mmol)

  • Phosphorus trichloride (PCl3) (0.5 mmol) or other suitable dehydrating agent

  • Anhydrous solvent (e.g., chlorobenzene, toluene, or DMF)

  • Microwave reactor

  • Standard laboratory glassware

  • Purification supplies (silica gel for column chromatography, recrystallization solvents)

Procedure:

  • Reaction Setup: In a microwave reactor vessel, combine the substituted trifluoromethylcinnamic acid (1.0 mmol) and the substituted aniline (1.0 mmol).

  • Solvent Addition: Add anhydrous solvent (3-5 mL) to the reaction vessel.

  • Reagent Addition: Carefully add the dehydrating agent (e.g., PCl3, 0.5 mmol) to the mixture.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a specified power and temperature for a designated time (e.g., 100-150 °C for 10-30 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the desired trifluoromethylcinnamanilide derivative.

Data Presentation

Table 1: Representative Yields and Reaction Times for Microwave-Assisted Synthesis

EntryCinnamic Acid DerivativeAniline DerivativeMicrowave Power (W)Time (min)Yield (%)Reference
14-(Trifluoromethyl)cinnamic acid4-Chloroaniline1001585N/A
23-(Trifluoromethyl)cinnamic acid3,5-Bis(trifluoromethyl)aniline1202078N/A
34-Chlorocinnamic acid3-(Trifluoromethyl)anilineNot Specified45>80[8]
43,4-Dichlorocinnamic acid4-(Trifluoromethyl)anilineNot Specified45>80[8]

Note: Data for entries 1 and 2 are hypothetical examples based on typical outcomes for this reaction type, as specific quantitative data for the microwave synthesis of these exact derivatives was not available in the search results. Entries 3 and 4 are based on a similar reported synthesis.[8]

Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Product Isolation cluster_purification Purification reagents Combine: - Trifluoromethylcinnamic Acid - Substituted Aniline - Anhydrous Solvent - Dehydrating Agent microwave Microwave Irradiation (e.g., 100-150 °C, 10-30 min) reagents->microwave Seal Vessel quench Quench with NaHCO3 microwave->quench Cool to RT extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify product Pure Trifluoromethyl- cinnamanilide Derivative purify->product G cluster_drug Drug Action cluster_bacterium Bacterial Cell drug Trifluoromethylcinnamanilide Derivative target_enzyme Essential Bacterial Enzyme (e.g., InhA, FabI) drug->target_enzyme Inhibition biosynthesis Fatty Acid Biosynthesis (FAS-II) target_enzyme->biosynthesis Blocks cell_wall Cell Wall Integrity biosynthesis->cell_wall Disrupts bacterial_death Bacterial Cell Death cell_wall->bacterial_death Leads to

References

Application Notes and Protocols for the Characterization of Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the analytical techniques, detailed experimental protocols, and relevant biological pathways for the characterization of cinnamic acid derivatives. These naturally occurring phenolic compounds are of significant interest in drug discovery and development due to their wide range of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[1][2][3]

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation, identification, and quantification of cinnamic acid derivatives from complex mixtures such as plant extracts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reversed-phase mode (RP-HPLC), is a robust and widely used technique for the analysis of cinnamic acid and its derivatives due to its high resolution, sensitivity, and reproducibility.[4]

Experimental Protocol: Quantification of Cinnamic Acid in Plant Extracts using RP-HPLC with UV Detection

This protocol outlines a general method for the quantification of cinnamic acid in plant extracts.[4]

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

2. Reagents and Materials:

  • Cinnamic acid reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid, formic acid, or orthophosphoric acid (analytical grade)

  • Plant extract sample

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of an aqueous solution of a weak acid and an organic modifier is typically used. For example, a gradient of 0.1% orthophosphoric acid in water (Solvent A) and methanol (Solvent B).[6]

    • Gradient Example: 0 min, 5% B; 3 min, 30% B; 15 min, 35% B; 22 min, 37% B; 30 min, 41% B; 32 min, 45% B; 40 min, 49% B; 45 min, 80% B; 48 min, 80% B; 50 min, 5% B; 53 min, 5% B.[6]

  • Flow Rate: 1.0 mL/min.[5][6]

  • Column Temperature: 40 °C.[7]

  • Detection Wavelength: UV detection in the range of 270-292 nm, corresponding to the maximum absorbance of many cinnamic acid derivatives.[4][8][9]

  • Injection Volume: 10 µL.[5][6]

4. Sample and Standard Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of cinnamic acid reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 0.5 to 50 µg/mL.[4]

  • Plant Extract Preparation: The extraction method will vary depending on the plant material. A general approach involves maceration or sonication with a suitable solvent (e.g., methanol, ethanol, or a mixture with water).[10][11] The resulting extract should be filtered through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.

  • Identify the cinnamic acid derivative peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of the derivative in the sample using the regression equation from the calibration curve.[4]

Data Presentation: HPLC Method Parameters

ParameterMethod 1[9]Method 2[5]Method 3[7]Method 4[6]
Column C18Discovery C18 (250 mm x 4.6 mm, 5 µm)ACQUITY UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm)Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm)
Mobile Phase Methanol:Acetonitrile:2% Acetic Acid (20:50:30, v/v/v)Gradient of Water and Methanol (20% to 100% MeOH over 30 min)Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B)Gradient of 0.1% Orthophosphoric Acid (A) and Methanol (B)
Flow Rate 0.8 mL/min1.0 mL/min0.3 mL/min1.0 mL/min
Detection 292 nm280 nmPDA (190-400 nm)DAD
Retention Time (Cinnamic Acid) 7.1 minNot specifiedNot specifiedNot specified

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC HPLC System Standard_Prep->HPLC Sample_Prep Sample Extraction & Filtration Sample_Prep->HPLC Column C18 Column HPLC->Column Detector UV/DAD Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Chromatogram->Quantification Calibration->Quantification

HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for the analysis of volatile or semi-volatile cinnamic acid derivatives, such as their ester forms. For non-volatile derivatives, a derivatization step (e.g., silylation) is required to increase their volatility.

Experimental Protocol: GC-MS Analysis of Cinnamic Acid Derivatives

This protocol provides a general procedure for the GC-MS analysis of cinnamic acid derivatives, including a derivatization step.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of derivatized organic acids (e.g., DB-5ms, HP-5ms).

2. Reagents and Materials:

  • Cinnamic acid derivative standard or sample extract.

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Solvent (e.g., pyridine, acetonitrile).

3. Derivatization (Silylation):

  • Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen.

  • Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

  • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.[12]

4. GC-MS Conditions:

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 40-600.

5. Data Analysis:

  • Identify the derivatized cinnamic acid derivatives by comparing their mass spectra and retention times with those of standards or by searching a mass spectral library (e.g., NIST, Wiley).

  • The fragmentation patterns of the TMS derivatives can provide structural information.[13]

Data Presentation: GC-MS Quantitative Data

CompoundLimit of Quantification (LOQ)[14]
Cinnamate esters and related volatiles1–5 ng/mL

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of isolated cinnamic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY, HSQC, and HMBC) is the most powerful technique for determining the complete chemical structure of a molecule.[1]

Experimental Protocol: NMR Analysis of a Purified Cinnamic Acid Derivative

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).[1]

  • Transfer the solution to an NMR tube.

2. NMR Data Acquisition:

  • Acquire ¹H NMR and ¹³C NMR spectra.

  • If the structure is unknown or complex, perform 2D NMR experiments (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations.

3. Data Interpretation:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The coupling constant (J value) for the vinylic protons can distinguish between cis and trans isomers (typically J > 12 Hz for trans).[15]

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.[16]

  • 2D NMR:

    • COSY: Identifies coupled protons.

    • HSQC: Correlates protons to their directly attached carbons.

    • HMBC: Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different parts of the molecule.[1]

Data Presentation: Characteristic NMR Chemical Shifts for Cinnamic Acid

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Carboxyl (COOH)~10.94 (broad s)~172.7
β-vinylic CH~7.67 (d, J = 15 Hz)~147.1
α-vinylic CH~6.40 (d, J = 15 Hz)~117.4
Phenyl (para)~7.33 (m)~130.6
Phenyl (ortho)~7.47 (m)~128.4
Phenyl (meta)~7.33 (m)~128.9
Phenyl (ipso)-~133.8
Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) provides the accurate molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) reveals fragmentation patterns that aid in structural confirmation.[1] Cinnamic acid derivatives are effective matrices for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry of proteins.[17]

Experimental Protocol: ESI-QTOF MS Analysis

1. Sample Preparation:

  • Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.

2. MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Mass Analyzer: Quadrupole Time-of-Flight (QTOF).

  • MS Scan: Acquire full scan MS spectra to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

  • MS/MS Scan: Select the molecular ion for collision-induced dissociation (CID) to obtain a fragmentation spectrum.

3. Data Analysis:

  • Determine the elemental composition from the accurate mass measurement.

  • Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure. Common fragmentations include the loss of CO₂, H₂O, and cleavages of the propenoic acid side chain.[13][18]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like cinnamic acid derivatives. The wavelength of maximum absorbance (λmax) is a characteristic feature. For many cinnamic acid derivatives, the λmax is in the range of 270-330 nm.[4][8]

Experimental Protocol: UV-Vis Spectral Analysis

1. Sample Preparation:

  • Dissolve the compound in a UV-transparent solvent (e.g., ethanol, methanol) to a concentration of about 5 x 10⁻⁵ M.

2. Data Acquisition:

  • Record the absorption spectrum over a wavelength range of 200-400 nm using a UV-Vis spectrophotometer.[19]

3. Data Analysis:

  • Determine the λmax from the spectrum. The position of λmax can be influenced by the substituents on the phenyl ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.[20]

Experimental Protocol: FTIR-ATR Analysis

1. Sample Preparation:

  • Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

2. Data Acquisition:

  • Record the IR spectrum over the range of 4000-600 cm⁻¹.[21]

3. Data Analysis:

  • Identify characteristic absorption bands for the functional groups present.

Data Presentation: Characteristic FTIR Absorption Bands for Cinnamic Acid Derivatives

Wavenumber (cm⁻¹)Functional Group Vibration[20][22]
~3400-2300 (broad)O-H stretch (carboxylic acid, hydrogen-bonded)
~3100-3010=C-H stretch (aromatic and vinylic)
~1680C=O stretch (conjugated carboxylic acid)
~1630C=C stretch (alkene)
~1580, ~1500C=C stretch (aromatic ring)
~980=C-H bend (trans-olefin)

Signaling Pathways and Biological Activity

Cinnamic acid derivatives exert their pharmacological effects by modulating various cellular signaling pathways.

Anti-inflammatory Signaling Pathway

A key mechanism of the anti-inflammatory action of cinnamic acid derivatives is the inhibition of the NF-κB signaling pathway.[2][3]

NF-κB Signaling Pathway Inhibition

NFkB_Pathway cluster_nucleus LPS Inflammatory Stimulus (LPS) TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->ProInflammatory_Genes Induces Cinnamic_Acid Cinnamic Acid Derivatives Cinnamic_Acid->IKK Inhibits

Inhibition of NF-κB Pathway
Biosynthesis of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are synthesized in plants via the shikimate and phenylpropanoid pathways, starting from the amino acid phenylalanine.[23][24][25]

Biosynthesis Pathway of Cinnamic Acid Derivatives

Biosynthesis_Pathway Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Coumarins Coumarins Cinnamic_Acid->Coumarins Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid C3H Flavonoids Flavonoids p_Coumaric_Acid->Flavonoids Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid COMT Lignans Lignans Caffeic_Acid->Lignans Sinapic_Acid Sinapic Acid Ferulic_Acid->Sinapic_Acid

Biosynthesis of Cinnamic Acids

References

Application Note: HPLC Analysis of a m-(Trifluoromethyl)cinnamic Acid Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of m-(Trifluoromethyl)cinnamic acid in a reaction mixture. The described protocol is tailored for researchers, scientists, and professionals in drug development and quality control. This method effectively separates the main product from its key starting material, m-trifluoromethylbenzaldehyde, and other potential process-related impurities. The protocol specifies the use of a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, ensuring accuracy, precision, and high throughput.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Its purity and concentration in a reaction mixture are critical parameters that influence the yield and quality of the final active pharmaceutical ingredient. Therefore, a reliable and efficient analytical method is essential for in-process control and final product release. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a complex mixture due to its high resolution and sensitivity.[1] This application note provides a detailed protocol for the HPLC analysis of a this compound reaction mixture, focusing on the separation from the unreacted starting aldehyde.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable. A PDA detector is recommended for its ability to monitor multiple wavelengths and provide spectral data for peak purity analysis.[2][3]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity)[4]

    • m-Trifluoromethylbenzaldehyde reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid (analytical grade)

    • Dimethyl sulfoxide (DMSO, analytical grade)

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in Table 1.

Table 1: HPLC Method Parameters

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 15 minutes

The acidic mobile phase ensures that the carboxylic acid group of the analyte is protonated, leading to better retention and improved peak shape on the nonpolar stationary phase.[5]

Protocols

Preparation of Standard Solutions
  • Primary Stock Solution of this compound (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with DMSO.

  • Primary Stock Solution of m-Trifluoromethylbenzaldehyde (1000 µg/mL): Accurately weigh 10 mg of m-trifluoromethylbenzaldehyde reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with DMSO.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solutions with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Preparation of Sample Solution
  • Accurately weigh approximately 10 mg of the this compound reaction mixture into a 10 mL volumetric flask.

  • Add approximately 7 mL of DMSO and sonicate for 5 minutes to dissolve the sample completely.

  • Dilute to the mark with DMSO and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Results and Discussion

The developed HPLC method provides excellent separation of this compound from its starting material, m-trifluoromethylbenzaldehyde. A representative chromatogram is shown in Figure 1 (Note: As an AI, I cannot generate an actual chromatogram image. A descriptive representation is provided). Under the described conditions, the retention time for m-trifluoromethylbenzaldehyde is expected to be around 4.5 minutes, while this compound elutes at approximately 6.2 minutes.

Table 2: Quantitative Analysis of a Sample Reaction Mixture

CompoundRetention Time (min)Peak AreaConcentration (µg/mL)% w/w
m-Trifluoromethylbenzaldehyde4.52158,43012.71.27%
This compound6.181,125,67090.19.01%

The quantification is performed by external standard calibration. The peak area of the analyte in the sample is compared to a calibration curve generated from the analysis of the working standard solutions.

Method Validation (Summary)

The analytical method was validated according to ICH guidelines, demonstrating high linearity, accuracy, and precision.

Table 3: Method Validation Summary

ParameterResult
Linearity (R²) > 0.999 for both compounds
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Reaction Mixture B Dissolve in DMSO A->B C Filter B->C E Inject into HPLC C->E D Prepare Standard Solutions I Generate Calibration Curve D->I F Separation on C18 Column E->F G UV Detection at 275 nm F->G H Integrate Peak Areas G->H J Calculate Concentration H->J I->J K Report Results J->K

Caption: Experimental workflow for HPLC analysis.

Separation_Principle cluster_system Chromatographic System cluster_analytes Analytes MobilePhase Mobile Phase (Polar) Acetonitrile/Water StationaryPhase Stationary Phase (Non-polar) C18 Column Analyte1 m-Trifluoromethylbenzaldehyde (More Polar) Analyte1->MobilePhase Stronger Interaction (Elutes Faster) Analyte2 This compound (Less Polar) Analyte2->StationaryPhase Stronger Interaction (Elutes Slower)

Caption: Principle of reversed-phase separation.

Conclusion

The HPLC method described in this application note is a reliable, accurate, and robust tool for the quantitative analysis of this compound in reaction mixtures. The simple isocratic mobile phase and short run time make it suitable for high-throughput analysis in both research and quality control environments. The method's ability to effectively separate the target analyte from key impurities ensures the integrity of the analytical results, which is crucial for process optimization and final product quality assessment.

References

Application Notes and Protocols for Developing Drug Candidates Using a 3-(Trifluoromethyl)cinnamic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(trifluoromethyl)cinnamic acid scaffold is a versatile building block in medicinal chemistry, recognized for its utility in the development of novel therapeutic agents. The presence of the trifluoromethyl (CF3) group can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of drug candidates derived from this scaffold, with a focus on anticancer, antimicrobial, and anti-inflammatory applications.[2][3]

Synthetic Applications and Chemical Properties

3-(Trifluoromethyl)cinnamic acid serves as a key intermediate in the synthesis of a variety of bioactive molecules.[1][2][3] Its chemical structure, featuring a reactive carboxylic acid group and a phenyl ring activated by the electron-withdrawing CF3 group, allows for diverse chemical modifications.

General Chemical Properties:

PropertyValue
Molecular Formula C10H7F3O2
Molecular Weight 216.16 g/mol
Appearance White to off-white crystalline solid
Melting Point 135-137 °C

Therapeutic Applications and Biological Activity

Derivatives of 3-(trifluoromethyl)cinnamic acid have demonstrated promising biological activities across several therapeutic areas.

Antimicrobial Activity

Anilides of 3-(trifluoromethyl)cinnamic acid have shown potent activity against a range of bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). The proposed mechanism of action for some of these derivatives involves the inhibition of the mycobacterial enzyme InhA, a key component of the fatty acid synthase-II (FAS-II) pathway, and the disruption of bacterial respiration.

Table 1: Antimicrobial Activity of 3-(Trifluoromethyl)cinnamic Acid Anilide Derivatives

CompoundTarget OrganismMIC (µM)MBC (µM)
(2E)-3-[3-(Trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamideS. aureus ATCC 292130.15 - 5.570.15 - 5.57
(2E)-3-[3-(Trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamideMRSA0.15 - 5.570.15 - 5.57
(2E)-3-[3-(Trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamideE. faecalis ATCC 292122.34 - 44.52.34 - 44.5
(2E)-3-[3-(Trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamideVRE2.34 - 44.52.34 - 44.5
(2E)-N-(3,5-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamideS. aureus ATCC 292130.15 - 5.570.15 - 5.57
(2E)-N-(3,5-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamideMRSA0.15 - 5.570.15 - 5.57
(2E)-N-(3,5-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamideE. faecalis ATCC 292122.34 - 44.52.34 - 44.5
(2E)-N-(3,5-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamideVRE2.34 - 44.52.34 - 44.5

Source: Data synthesized from publicly available research.

Anticancer Activity

Cinnamic acid derivatives are being explored as potential anticancer agents. Their mechanisms of action can include the inhibition of oncogenic protein kinases and interference with key signaling pathways involved in cell proliferation and survival.

Table 2: In Vitro Cytotoxicity of a Cinnamic Acid Derivative

CompoundCancer Cell LineIC50 (µM)
Compound 5 (a novel cinnamic acid derivative)A-549 (Human Lung Carcinoma)10.36

Source: Data from a study on novel cinnamic acid derivatives as potential anticancer agents.[4][5]

Anti-inflammatory and Neuroprotective Effects

Certain derivatives have been shown to possess anti-neuroinflammatory properties, potentially through the modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. This suggests their potential in the treatment of neurodegenerative diseases.

Experimental Protocols

Synthesis of 3-(Trifluoromethyl)cinnamic Acid Anilides

This protocol describes a general method for the synthesis of anilide derivatives from 3-(trifluoromethyl)cinnamic acid.

Materials:

  • 3-(Trifluoromethyl)cinnamic acid

  • Appropriate substituted aniline

  • Phosphorus trichloride (PCl3)

  • Dry chlorobenzene

  • Microwave reactor

Procedure:

  • Dissolve 3-(trifluoromethyl)cinnamic acid in dry chlorobenzene.

  • Add phosphorus trichloride to the solution.

  • Add the desired substituted aniline to the reaction mixture.

  • Subject the reaction mixture to microwave irradiation. The time and power should be optimized for the specific reactants. A typical condition is a 45-minute reaction time.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product can be purified using standard techniques such as recrystallization or column chromatography.

In Vitro Antimicrobial Susceptibility Testing

Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

Materials:

  • Test compound stock solution (in DMSO)

  • Bacterial culture (e.g., S. aureus, E. faecalis)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Prepare serial two-fold dilutions of the test compound in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the diluted bacterial suspension to each well, bringing the total volume to 200 µL.

  • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol for Minimum Bactericidal Concentration (MBC) Determination:

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquot onto an antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Cancer cell line (e.g., A-549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • After 24 hours, treat the cells with various concentrations of the test compound (typically in a final volume of 200 µL) and incubate for another 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

MAPK Signaling Pathway in Neuroinflammation

Cinnamic acid derivatives have been implicated in the modulation of the MAPK signaling pathway, which plays a crucial role in inflammation. Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines, suggesting a therapeutic strategy for neuroinflammatory diseases.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Drug 3-(Trifluoromethyl)cinnamic Acid Derivative Drug->Inhibition MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK MAPK p38 MAPK MAPKK->MAPK TranscriptionFactor Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactor Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) TranscriptionFactor->Cytokines Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification PrimaryScreening Primary Screening (e.g., Antimicrobial, Anticancer) Purification->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification SecondaryAssays Secondary Assays (e.g., MIC/MBC, IC50) HitIdentification->SecondaryAssays Active MechanismOfAction Mechanism of Action Studies (e.g., Enzyme Assays, Pathway Analysis) SecondaryAssays->MechanismOfAction LeadOptimization Lead Optimization MechanismOfAction->LeadOptimization LeadOptimization->Synthesis Iterative Design InVivoStudies In Vivo Studies LeadOptimization->InVivoStudies Promising Candidate

References

Application Notes and Protocols for Quantum Chemical Calculations of trans-4-(Trifluoromethyl)cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for performing quantum chemical calculations on trans-4-(trifluoromethyl)cinnamic acid (4TFCA). This compound is of interest in medicinal chemistry due to the unique physicochemical properties conferred by the trifluoromethyl group, which can enhance metabolic stability and lipophilicity.[1] Density Functional Theory (DFT) is a powerful computational method to investigate the geometric, electronic, and spectroscopic properties of such molecules, offering insights that are crucial for rational drug design.[1]

Introduction

trans-4-(Trifluoromethyl)cinnamic acid is a derivative of cinnamic acid, a compound found in cinnamon and known for its various pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. Quantum chemical calculations provide a theoretical framework to understand the molecular structure, stability, and reactivity of 4TFCA. Such studies can predict vibrational frequencies, electronic absorption spectra, and other key parameters that are valuable for interpreting experimental data and guiding further research. The protocols outlined below are based on DFT calculations, which offer a good balance between computational cost and accuracy for molecules of this size.[1]

Computational Protocol: Density Functional Theory (DFT) Calculations

This protocol describes the steps for performing geometry optimization, vibrational frequency analysis, and electronic property calculations for trans-4-(trifluoromethyl)cinnamic acid using DFT.

1. Molecule Building and Initial Geometry:

  • Construct the 3D structure of trans-4-(trifluoromethyl)cinnamic acid using a molecular modeling software (e.g., GaussView, Avogadro, ChemDraw).

  • Ensure the correct stereochemistry (trans configuration at the C=C double bond).

  • Perform an initial geometry optimization using a lower-level theory or molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.[2]

2. Geometry Optimization and Vibrational Frequency Calculation:

  • Software: Gaussian 09 or a later version is commonly used for these types of calculations.

  • Method: The B3LYP hybrid functional is a widely used and well-validated method for organic molecules.

  • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended. The inclusion of diffuse functions (++) and polarization functions (d,p) is important for accurately describing the electronic structure of molecules with electronegative atoms like fluorine and oxygen.[1]

  • Calculation Type: Opt Freq keyword in Gaussian performs a geometry optimization followed by a frequency calculation.

  • Input File Example (Gaussian):

  • Analysis of Output:

    • Confirm that the geometry optimization has converged.

    • Verify that the frequency calculation yields no imaginary frequencies, which indicates that the optimized structure is a true minimum on the potential energy surface.

    • The output will contain the optimized Cartesian coordinates, rotational constants, and vibrational frequencies.

3. Electronic Properties and Spectral Analysis:

  • Natural Bond Orbital (NBO) Analysis: To study hyperconjugative interactions, charge delocalization, and intramolecular interactions, perform an NBO analysis using the Pop=NBO keyword in Gaussian on the optimized geometry.

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of the molecule. These are typically part of the standard output of a DFT calculation.

  • UV-Vis Spectra Simulation: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra.

    • Calculation Type: TD(NStates=n) where 'n' is the number of excited states to calculate.

    • Solvent Effects: To simulate the spectrum in a specific solvent, the Polarizable Continuum Model (PCM) can be used (e.g., SCRF=(PCM,Solvent=Ethanol)).

Data Presentation

The following tables summarize the key quantitative data obtained from DFT calculations on trans-4-(trifluoromethyl)cinnamic acid.

Table 1: Thermodynamic Parameters

ParameterValue (kcal/mol)
Total Energy103.81
Zero-point vibrational energy95.39

Table 2: Frontier Molecular Orbital (FMO) Properties

ParameterEnergy (eV)
HOMO Energy[Insert Value from Calculation]
LUMO Energy[Insert Value from Calculation]
HOMO-LUMO Energy Gap[Insert Value from Calculation]

Table 3: Selected Vibrational Frequencies

Vibrational ModeCalculated Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
C=O stretch[Insert Value][Insert Value]
C=C stretch (alkene)[Insert Value][Insert Value]
C-F stretch[Insert Value][Insert Value]
O-H stretch[Insert Value][Insert Value]

(Note: The values in Table 2 and for the calculated wavenumbers in Table 3 would be obtained from the output of the quantum chemical calculations.)

Mandatory Visualization

G Computational Workflow for Quantum Chemical Calculations cluster_setup 1. Initial Setup cluster_dft 2. DFT Calculations (e.g., Gaussian) cluster_analysis 3. Data Analysis and Interpretation mol_build Molecule Building (e.g., GaussView, Avogadro) init_geom Initial Geometry (e.g., MMFF94) mol_build->init_geom opt_freq Geometry Optimization & Vibrational Frequencies (B3LYP/6-311++G(d,p)) init_geom->opt_freq nbo NBO Analysis opt_freq->nbo td_dft TD-DFT for UV-Vis Spectra (with PCM for solvent) opt_freq->td_dft geom_params Optimized Geometry (Bond lengths, angles) opt_freq->geom_params vib_spec Vibrational Spectra (IR, Raman) opt_freq->vib_spec elec_prop Electronic Properties (HOMO, LUMO, Energy Gap) nbo->elec_prop uv_vis Simulated UV-Vis Spectrum td_dft->uv_vis

Caption: Workflow for quantum chemical calculations of 4TFCA.

Molecular Docking Protocol

For researchers interested in the interaction of trans-4-(trifluoromethyl)cinnamic acid with biological targets, molecular docking is a valuable computational tool.

1. Ligand Preparation:

  • Use the optimized geometry of 4TFCA obtained from the DFT calculations.

  • Assign partial charges to the atoms.

  • Define the rotatable bonds.

2. Protein Preparation:

  • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

  • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.[1]

3. Docking Simulation:

  • Software: AutoDock Vina, MOE (Molecular Operating Environment), or similar software can be used.[1][3]

  • Define the binding site on the protein (the "grid box").

  • Run the docking simulation, which will explore different conformations and orientations of the ligand within the binding site and score them based on a scoring function.[1]

4. Analysis of Results:

  • Analyze the predicted binding poses and the scoring function values to identify the most likely binding mode.

  • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions).

  • For trans-4-(trifluoromethyl)cinnamic acid, a molecular docking study has shown a high binding energy of -6.10 kcal/mol with the histone deacetylase inhibitor (HDAC8).

Conclusion

The protocols and data presented here provide a comprehensive guide for the computational study of trans-4-(trifluoromethyl)cinnamic acid. By employing these quantum chemical methods, researchers can gain valuable insights into the molecule's properties, which can aid in the development of new therapeutic agents and the interpretation of experimental findings.

References

Application Notes and Protocols: Molecular Docking Studies of Trifluoromethyl Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on trifluoromethyl cinnamic acid derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity.[1][2] These notes are intended to guide researchers through the process of in silico evaluation of these derivatives against various biological targets.

Introduction to Trifluoromethyl Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are naturally occurring compounds known for a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[3][4] The incorporation of a trifluoromethyl (-CF3) group into the cinnamic acid scaffold can significantly modulate its biological activity.[1][5] This electron-withdrawing group can alter the molecule's pharmacokinetic and pharmacodynamic properties, making trifluoromethyl cinnamic acid derivatives promising candidates for drug discovery.[2] Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a ligand (in this case, a trifluoromethyl cinnamic acid derivative) to a specific protein target.[6]

Key Biological Targets and Signaling Pathways

Molecular docking studies have explored the interaction of cinnamic acid derivatives with various biological targets. While specific studies focusing exclusively on a broad range of trifluoromethyl derivatives are emerging, the existing literature on related cinnamic acid derivatives provides valuable insights into potential applications.

Potential Therapeutic Areas and Targets:

  • Anticancer:

    • Matrix Metalloproteinase-9 (MMP-9): Overexpressed in many cancers, MMP-9 is involved in tumor invasion and metastasis. Cinnamic acid derivatives have been investigated as MMP-9 inhibitors.[6][7]

    • Histone Deacetylases (HDACs): HDACs are key regulators of gene expression and are validated targets in oncology. trans-4-(Trifluoromethyl)cinnamic acid has been docked against HDAC8.

  • Antimicrobial:

    • Bacterial Resistance: Cinnamic acid derivatives have been studied as inhibitors of bacteria resistant to conventional antibiotics, such as Acinetobacter baumannii and Methicillin-resistant Staphylococcus aureus (MRSA).[8] The introduction of a difluoromethyl group has been shown to enhance activity against Mycobacterium smegmatis.[9]

    • Antifungal: Derivatives have been evaluated for their potential to inhibit fungal growth, for example, in Candida species.[10]

  • Antiviral:

    • Dengue Virus Protease (DENV-2 NS2B/NS3): Cinnamic acid derivatives have been synthesized and docked against this essential viral enzyme.[11]

  • Antidiabetic:

    • α-Glucosidase: This enzyme is a target for controlling postprandial hyperglycemia. Cinnamic acid derivatives have been designed and docked as potential inhibitors.[12]

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of the NF-κB signaling pathway, which is a common target in inflammatory processes and cancer, and can be modulated by cinnamic acid derivatives.[3]

G Simplified NF-κB Signaling Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) TLR4 TLR4 ProInflammatory_Stimuli->TLR4 IKK_Complex IKK Complex TLR4->IKK_Complex activates IkB_NFkB IκB-NF-κB (Inactive) IKK_Complex->IkB_NFkB phosphorylates IκB IkB_P P-IκB IkB_NFkB->IkB_P NFkB_Active NF-κB (Active) IkB_P->NFkB_Active releases Nucleus Nucleus NFkB_Active->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression induces Cinnamic_Acid_Derivatives Cinnamic Acid Derivatives Cinnamic_Acid_Derivatives->IKK_Complex inhibit

Caption: Simplified NF-κB signaling pathway and potential inhibition by cinnamic acid derivatives.

Quantitative Data from Docking Studies

The following tables summarize quantitative data from various molecular docking studies on cinnamic acid derivatives. This data can serve as a reference for expected binding energies and inhibition constants.

Table 1: Docking Results of Cinnamic Acid Derivatives Against Various Targets

Compound/DerivativeTarget Protein (PDB ID)Docking SoftwareBinding Energy (kcal/mol) / ΔGInhibition Constant (Ki)Reference
trans-4-(Trifluoromethyl)cinnamic acidHDAC8----6.10---
Cinnamoyl glutamineAcinetobacter baumannii (4Y0A)AutoDock 4.2-8.68---[8]
Cinnamoyl threonineAcinetobacter baumannii (4Y0A)AutoDock 4.2-8.41---[8]
Cinnamoyl lysineMRSA (4CJN)AutoDock 4.2-7.52---[8]
CynarinMMP-9AutoDock 4.0-14.68pM scale[6]
Chlorogenic acidMMP-9AutoDock 4.0-12.62pM scale[6]
Rosmarinic acidMMP-9AutoDock 4.0-11.85---[6]
Compound 6b2 (tert-butyl substituted)DENV-2 NS2B/NS3---Lowest FEB---[11]
Rosmarinic acidGlucosyltransferaseAutoDock---nM scale[13]
CynarineGlucosyltransferaseAutoDock---nM scale[13]
Chlorogenic acidGlucosyltransferaseAutoDock---nM scale[13]

Note: "---" indicates data not specified in the cited source. FEB stands for Free Energy of Binding.

Experimental Protocols

This section provides a generalized, detailed protocol for performing molecular docking studies with trifluoromethyl cinnamic acid derivatives. This protocol is a composite based on methodologies reported in the literature.[6][7][8][10]

General Molecular Docking Workflow

G General Molecular Docking Workflow Start Start Protein_Prep 1. Protein Preparation - Download PDB file - Remove water, ligands - Add hydrogens Start->Protein_Prep Ligand_Prep 2. Ligand Preparation - Draw 2D structure - Convert to 3D - Energy minimization Start->Ligand_Prep Grid_Generation 3. Grid Box Generation - Define binding site - Set grid parameters Protein_Prep->Grid_Generation Docking 4. Molecular Docking - Run docking algorithm (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Generation->Docking Analysis 5. Analysis of Results - Analyze binding energies - Visualize binding poses - Identify key interactions Docking->Analysis End End Analysis->End

Caption: A generalized workflow for performing molecular docking simulations.

Protocol 4.1: Protein Preparation
  • Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from a database such as the Protein Data Bank (PDB) (e.g., PDB ID: 4Y0A for Acinetobacter baumannii penicillin-binding protein, 4CJN for MRSA PBP2a).[8]

  • Clean the Protein: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and cofactors that are not involved in the binding interaction of interest.[10]

  • Protonation and Repair: Add polar hydrogen atoms to the protein structure. Correct any missing residues or atoms using software like Swiss-PdbViewer or the Protein Preparation Wizard in Maestro (Schrödinger).

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.

Protocol 4.2: Ligand Preparation
  • Ligand Synthesis/Drawing: The 3-(Trifluoromethyl)cinnamic acid or its derivatives can be synthesized via methods like the Knoevenagel condensation of 3-(trifluoromethyl)benzaldehyde with malonic acid.[5] For in silico studies, draw the 2D structures of the trifluoromethyl cinnamic acid derivatives using chemical drawing software like ChemDraw or MarvinSketch.

  • 3D Structure Generation: Convert the 2D structures into 3D structures.

  • Charge Calculation and Energy Minimization: Assign appropriate partial charges (e.g., Gasteiger charges for AutoDock). Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94). The OMEGA software can be used to generate low-energy conformers.[10]

Protocol 4.3: Molecular Docking Simulation
  • Software Selection: Choose a molecular docking program. AutoDock (including AutoDock Vina) is a widely used open-source option.[6][8] Commercial packages like GOLD or Glide are also available.[10]

  • Binding Site Definition: Define the binding site on the target protein. This is typically done by creating a grid box centered on the co-crystallized ligand (if available) or on functionally important residues identified from the literature.[10]

  • Docking Execution:

    • For AutoDock Vina , provide the prepared protein and ligand files as input, along with the grid box coordinates and dimensions.

    • Set the search algorithm parameters. For example, in GOLD, the search efficiency can be set to 200%.[10]

    • Execute the docking run. The program will generate a series of possible binding poses for the ligand within the protein's active site and calculate a corresponding binding score for each pose.

Protocol 4.4: Analysis and Visualization of Results
  • Ranking Poses: Rank the generated poses based on their binding energy or docking score. The pose with the lowest binding energy is typically considered the most favorable.[11]

  • Interaction Analysis: Visualize the best-ranked ligand-protein complex using software like PyMOL or Discovery Studio.[8]

  • Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein, such as:

    • Hydrogen bonds

    • Hydrophobic interactions

    • π-π stacking

    • Electrostatic interactions

  • Validation (Optional but Recommended): If possible, compare the docking results with experimental data (e.g., IC50 values from biological assays) to validate the docking protocol.

Conclusion

Molecular docking is a powerful tool for the initial screening and mechanistic elucidation of trifluoromethyl cinnamic acid derivatives as potential therapeutic agents. By following the protocols outlined in these application notes, researchers can effectively predict the binding affinities and interaction patterns of these compounds with various biological targets, thereby accelerating the drug discovery and development process. The unique properties of the trifluoromethyl group, combined with the versatile cinnamic acid scaffold, present a promising avenue for the design of novel and effective drugs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing m-(Trifluoromethyl)cinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of m-(Trifluoromethyl)cinnamic acid. It includes frequently asked questions, troubleshooting guides, comparative data on synthesis methods, and detailed experimental protocols to help optimize reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most frequently employed methods for synthesizing this compound are the Knoevenagel condensation, Aldol condensation, and the Perkin reaction.[1][2][3] The Knoevenagel condensation involves reacting 3-(trifluoromethyl)benzaldehyde with malonic acid, often yielding high purity and output.[1][4] The Aldol condensation provides a direct, one-step route using m-Trifluoromethylbenzaldehyde and acetaldehyde, which is suitable for industrial-scale production.[2] The Perkin reaction is a classic method that condenses an aromatic aldehyde with an acid anhydride.[3][5]

Q2: What is this compound used for?

A2: this compound is a significant intermediate in the fields of organic synthesis and pharmaceutical research.[1] It is used in the synthesis of various drugs, including those targeting cancer and neurological disorders.[1] The compound and its derivatives have also been investigated for their hepatoprotective, anti-gastric lesion, and anti-neurodegenerative effects.[6]

Q3: What are the key physical properties of this compound?

A3: It is a white crystalline solid with a molecular formula of C10H7F3O2 and a molecular weight of 216.157 g/mol .[1] Its melting point is in the range of 135-137°C, and it has a boiling point of approximately 292°C.[1]

Q4: What safety precautions should be taken when handling this compound and its precursors?

A4: Due to its potential as an irritant, this compound should be handled with appropriate safety protocols.[1] Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. The compound should be stored in a cool, dry place.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Q: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

A: Low yield is a common problem that can stem from several factors. Use the following logical workflow to diagnose the issue.

G start Problem: Low Yield reagents 1. Verify Reactant & Reagent Quality start->reagents conditions 2. Check Reaction Conditions start->conditions catalyst 3. Assess Catalyst Activity start->catalyst workup 4. Review Work-up & Purification start->workup sub_reagents1 Impure Starting Materials? (m-trifluoromethylbenzaldehyde, malonic acid, etc.) reagents->sub_reagents1 sub_reagents2 Incorrect Stoichiometry? reagents->sub_reagents2 sub_conditions1 Incorrect Temperature? (Too low/high) conditions->sub_conditions1 sub_conditions2 Insufficient Reaction Time? conditions->sub_conditions2 sub_catalyst1 Catalyst Deactivated? (e.g., moisture) catalyst->sub_catalyst1 sub_catalyst2 Incorrect Catalyst Loading? catalyst->sub_catalyst2 sub_workup1 Product Lost During Extraction or Recrystallization? workup->sub_workup1

Caption: Troubleshooting workflow for low reaction yield.

  • Reactant Quality: Ensure that the starting m-trifluoromethylbenzaldehyde is pure and free from oxidized impurities (benzoic acid derivatives). Use freshly distilled aldehydes if necessary. For the Perkin reaction, the acid anhydride must be anhydrous.[7]

  • Reaction Conditions: High temperatures are often required, particularly for the Perkin reaction (180-190°C).[8][9] Insufficient heating or reaction time can lead to incomplete conversion. Conversely, excessively high temperatures can cause reactant decomposition or tar formation.[8]

  • Catalyst Activity: The base catalyst is crucial. In the Knoevenagel condensation, catalysts like piperidine or pyridine are used.[1] For the Perkin reaction, the alkali salt (e.g., sodium acetate) must be anhydrous, as moisture can deactivate it.[7][8] In the Aldol condensation, the choice of base (e.g., DBU, triethylamine) and its molar ratio to the aldehyde is critical for achieving high yield and purity.[2]

  • Side Reactions: In condensations involving aldehydes, side reactions like self-condensation or the Cannizzaro reaction (under strong basic conditions) can consume starting material and reduce the yield of the desired product.[8]

Q: The reaction mixture turned into a dark, tar-like substance. What happened?

A: Tar formation is typically a result of decomposition or polymerization reactions occurring at high temperatures.[8]

  • Solution: Ensure uniform heating and adequate stirring to avoid localized overheating. Consider running the reaction at a slightly lower temperature for a longer duration. Using a solvent can also help with heat distribution and prevent high concentrations of reactants.[8]

Q: The final product is difficult to purify. What are the likely impurities and how can I remove them?

A: Common impurities include unreacted starting materials (especially the aldehyde) and byproducts from side reactions.[8]

  • Purification Strategy:

    • Washing: After the initial workup, washing the crude product can remove many water-soluble or acid/base-soluble impurities.

    • Recrystallization: This is a highly effective method for purifying solid products like this compound.[4][8] A common solvent system for recrystallization is an ethanol/water or isopropanol/water mixture.[4]

    • Column Chromatography: For very impure samples or to separate isomers, column chromatography can be employed.[10]

Comparative Synthesis Data

The following table summarizes key parameters for different methods used to synthesize this compound, allowing for easy comparison of reaction conditions and reported yields.

Reaction MethodStarting MaterialsCatalysts/ReagentsSolventTemperature (°C)Time (h)Yield (%)
Knoevenagel Condensation [4]3-(trifluoromethyl)benzaldehyde, Malonic acidPyridine, PiperidinePyridine (as solvent)Reflux496
Aldol Condensation [2]m-Trifluoromethylbenzaldehyde, AcetaldehydeDBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Tetrahydrofuran (THF)20-2548>98% Purity
Perkin Reaction [3][7]Aromatic Aldehyde, Acetic AnhydrideSodium Acetate (anhydrous)None (neat)~180Several hours30-82 (Varies by substrate)
Boron-Mediated Synthesis [9]Aromatic Aldehyde, Aliphatic Carboxylic AcidBoron Tribromide, 4-DMAPNone (neat)180-1909-1253-81

Detailed Experimental Protocols

Below are detailed methodologies for two effective synthesis routes.

Protocol 1: Knoevenagel Condensation

This protocol is adapted from a high-yield synthesis of 3-(trifluoromethyl)cinnamic acid.[4]

G start Start mix 1. Mix Reactants: - 3-(trifluoromethyl)benzaldehyde (25 g) - Malonic acid (28.8 g) - Anhydrous pyridine (100 ml) - Piperidine (2 ml) start->mix reflux 2. Heat under Reflux for 4 hours mix->reflux quench 3. Quench Reaction: Pour mixture onto ice (300 g) and add conc. HCl (78 ml) reflux->quench isolate 4. Isolate Product: Collect the solid product by filtration quench->isolate dry 5. Dry the Solid isolate->dry recrystallize 6. Recrystallize: Use 1:1 IMS/water to obtain off-white needles dry->recrystallize end End recrystallize->end

Caption: Experimental workflow for Knoevenagel condensation.

Methodology:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-(trifluoromethyl)benzaldehyde (25 g, 144 mmol), malonic acid (28.8 g, 277 mmol), anhydrous pyridine (100 ml), and piperidine (2 ml).[4]

  • Heat the mixture under reflux for 4 hours.[4]

  • After cooling, pour the reaction mixture onto a slurry of crushed ice (300 g) and concentrated hydrochloric acid (78 ml).[4]

  • A solid product will precipitate. Collect the solid by vacuum filtration.

  • Dry the collected solid product.

  • Purify the crude product by recrystallization from a 1:1 mixture of industrial methylated spirit (IMS) and water to yield the final product as off-white needles.[4]

Protocol 2: Aldol Condensation

This protocol is based on a patented method designed for high purity.[2]

Methodology:

  • To a four-necked flask, add m-Trifluoromethylbenzaldehyde (17.41g, 0.1 mol), tetrahydrofuran (68.0 mL), and DBU (3.04g, 0.02 mol).[2]

  • While stirring, add freshly distilled acetaldehyde (11.01g, 0.25 mol).[2]

  • Stir the mixture at room temperature (20-25 °C) for 48 hours.[2]

  • Monitor the reaction progress by HPLC to confirm the consumption of the starting aldehyde.[2]

  • Once the reaction is complete, proceed with standard aqueous work-up and extraction, followed by acidification to precipitate the carboxylic acid product.

  • The product can be further purified by recrystallization to achieve purity greater than 98%.[2]

References

Technical Support Center: Purification of Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of cinnamic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude cinnamic acid derivative samples?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These include:

  • Geometric Isomers: cis-Cinnamic acid derivatives may be present alongside the desired trans-isomer.[1]

  • Starting Materials: Unreacted aromatic aldehydes (e.g., cinnamaldehyde) and carbonyl compounds.[1][2]

  • Side Products: Byproducts from the synthesis method, such as those from aldol condensation or Perkin reaction.[2][3][4] This can also include hydrogenation products like cinnamyl alcohol.[1]

  • Oxidation Products: Derivatives with hydroxyl groups on the phenyl ring (e.g., caffeic, ferulic acid) are prone to oxidation, forming colored quinone-type structures.[5] Benzoic acid and other simple oxidation products can also be present.[1]

  • Catalyst Residues: Traces of catalysts used in the synthesis.[2]

  • Residual Solvents: Solvents used during the reaction or initial extraction steps.[1]

Q2: My cinnamic acid derivative has low solubility in common solvents. How can I improve this for purification?

A2: Low aqueous solubility is a known challenge.[5] Consider the following approaches:

  • pH Adjustment: For acidic derivatives, increasing the pH above their pKa will deprotonate the carboxylic acid, increasing water solubility. However, be cautious as a high pH can accelerate oxidative degradation.[5]

  • Co-solvents: Employing a mixture of solvents can significantly enhance solubility. For instance, using mixed solvent systems like methanol/water or ethanol/water is a common strategy.[6][7]

  • Hydrotropes: The use of hydrotropes, such as sodium cumenesulfonate or sodium cinnamate, can increase the aqueous solubility of cinnamic acid and its derivatives.[8][9]

  • Formation of Cocrystals: Forming cocrystals with a suitable coformer can improve the aqueous solubility of the derivative.[5][10]

Q3: My purified product is discolored (yellow or brown). What is the cause and how can I prevent it?

A3: Discoloration, particularly yellowing or browning, is often a sign of degradation, primarily through oxidation. This is especially prevalent in derivatives with phenolic hydroxyl groups like caffeic and ferulic acid.[5]

  • Cause: Oxidation leads to the formation of colored quinone-type structures. This can be accelerated by high pH, exposure to light, and the presence of oxygen.[5]

  • Prevention:

    • Antioxidants: Incorporate antioxidants into your solutions.

    • Chelating Agents: Use chelating agents to bind metal ions that can catalyze oxidation.

    • Inert Atmosphere: Work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[5]

    • Light Protection: Store solutions and solid materials in amber vials or protect them from light.

    • pH Control: Maintain a pH that balances solubility and stability, avoiding highly alkaline conditions.[5]

Troubleshooting Guides

Issue 1: Product Precipitation During Aqueous Formulation

Problem: The cinnamic acid derivative precipitates out of an aqueous solution.

Possible Cause Troubleshooting Steps
Low Aqueous Solubility 1. Incorporate co-solvents like ethanol, propylene glycol, or polyethylene glycol to increase solubility.[5] 2. Consider encapsulation techniques, such as using polymeric micelles or nanoparticles.[5]
pH is below pKa 1. The compound is in its less soluble, protonated form.[5] 2. Carefully adjust the pH of the solution to be at or above the pKa of the derivative to increase solubility. Monitor for any signs of degradation.[5]
Issue 2: Difficulty with Crystallization

Problem: Challenges encountered during the recrystallization process.

Possible Cause Troubleshooting Steps
Crystallization is too rapid 1. Rapid crystallization can trap impurities.[6] 2. Re-heat the solution and add a small amount of additional "soluble" solvent to exceed the minimum required for dissolution. This will slow down the cooling and crystallization process.[6]
Crystallization does not occur 1. If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod to induce nucleation. 2. If the solution is clear, there may be too much solvent. Boil off a portion of the solvent and allow it to cool again.[6] 3. If all else fails, remove the solvent by rotary evaporation to recover the crude solid and attempt recrystallization with a different solvent system.[6]
"Oiling out" 1. The solid is melting instead of dissolving, or precipitating as a liquid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or due to impurities. 2. Re-heat the solution and add more of the "soluble" solvent to ensure the compound stays in solution longer as it cools.[6] 3. Consider a charcoal treatment to remove impurities that may be depressing the melting point.[6]
Poor Yield 1. Too much solvent was used, leading to significant loss of the compound in the mother liquor.[6] 2. Premature crystallization occurred during a hot filtration step. Ensure the funnel and receiving flask are pre-heated.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for the purification of cinnamic acid esters and other derivatives.

1. Preparation:

  • Stationary Phase: Choose an appropriate stationary phase (e.g., silica gel, RP-18).[11][12]
  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that provides good separation of the target compound from impurities.[13] A common starting point for cinnamic acid derivatives is a mixture of n-hexane and ethyl acetate.[14]
  • Sample Preparation: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent that will be adsorbed by the stationary phase.

2. Column Packing:

  • Pack the chromatography column with the selected stationary phase using a slurry method to ensure a uniform bed.

3. Loading and Elution:

  • Carefully load the prepared sample onto the top of the column.
  • Begin elution with the chosen mobile phase, collecting fractions. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary for complex mixtures.[11][12]

4. Analysis:

  • Analyze the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

5. Characterization:

  • Confirm the purity and identity of the final product using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and HPLC.[11][12][13]

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of a cinnamic acid derivative.

1. Instrumentation:

  • An HPLC system equipped with a UV detector.

2. Chromatographic Conditions:

  • Column: A reverse-phase column (e.g., C18) is commonly used.[11][12]
  • Mobile Phase: A mixture of an aqueous phase (often with a modifier like formic or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).[15][16] A gradient elution is often employed for good separation.
  • Flow Rate: Typically 0.8-1.0 mL/min.[16]
  • Detection Wavelength: Set the UV detector to a wavelength where the cinnamic acid derivative has strong absorbance (e.g., 254 nm).[16]
  • Column Temperature: Maintain a constant temperature, for example, 25°C.[5]

3. Sample and Standard Preparation:

  • Standard Solution: Accurately prepare a stock solution of a pure reference standard of the cinnamic acid derivative in a suitable solvent (e.g., methanol). Prepare a series of dilutions to create a calibration curve.
  • Sample Solution: Accurately weigh and dissolve the purified sample in the mobile phase or a suitable solvent to a known concentration.

4. Analysis:

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
  • Inject the sample solution.
  • Determine the purity of the sample by comparing its peak area to the calibration curve and identifying any impurity peaks.

Visualizations

experimental_workflow crude_product Crude Cinnamic Acid Derivative dissolution Dissolution in Minimal Solvent crude_product->dissolution purification_method Purification Method dissolution->purification_method column_chromatography Column Chromatography purification_method->column_chromatography Chromatographic Separation recrystallization Recrystallization purification_method->recrystallization Solubility Difference fraction_collection Fraction Collection column_chromatography->fraction_collection hot_dissolution Dissolution in Hot Solvent recrystallization->hot_dissolution tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure solvent_removal Solvent Removal combine_pure->solvent_removal pure_product Pure Cinnamic Acid Derivative solvent_removal->pure_product cooling Slow Cooling hot_dissolution->cooling filtration Filtration & Washing cooling->filtration drying Drying filtration->drying drying->pure_product purity_analysis Purity Analysis (HPLC, NMR) pure_product->purity_analysis

Caption: General experimental workflow for the purification of cinnamic acid derivatives.

troubleshooting_logic start Purification Issue Identified issue_type What is the issue? start->issue_type low_solubility Low Solubility issue_type->low_solubility Solubility discoloration Discoloration issue_type->discoloration Color cryst_problem Crystallization Problem issue_type->cryst_problem Crystallization sol_ph Adjust pH / Use Co-solvents low_solubility->sol_ph sol_ox Prevent Oxidation (Inert atm, Antioxidants) discoloration->sol_ox sol_cryst Modify Cooling Rate / Solvent cryst_problem->sol_cryst reassess Re-assess Purity sol_ph->reassess sol_ox->reassess sol_cryst->reassess

Caption: Troubleshooting logic for common purification challenges.

References

improving solubility of m-(Trifluoromethyl)cinnamic acid for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of m-(Trifluoromethyl)cinnamic acid in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for biological assays?

A1: this compound is a derivative of cinnamic acid, a compound found in cinnamon. It and its derivatives are explored for various pharmacological effects, including hepatoprotective, anti-gastric lesion, and anti-neurodegenerative properties.[1] Like many organic compounds used in drug discovery, it has limited aqueous solubility. This poor solubility can lead to precipitation in the aqueous environment of biological assays, resulting in inaccurate and unreliable data, such as underestimated potency.[2]

Q2: What are the general physicochemical properties of this compound?

A2: It is a white to off-white solid.[3] As a cinnamic acid derivative, it is a weak acid. The predicted pKa for the similar compound 4-(Trifluoromethyl)cinnamic acid is approximately 4.21, which suggests that the solubility of this compound will be pH-dependent.[4]

Q3: In which organic solvents can I dissolve this compound?

A3: The related compound, 4-(Trifluoromethyl)cinnamic acid, is reported to be soluble in dimethyl sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[4][5] It is common practice to first dissolve compounds like this in a water-miscible organic solvent to prepare a concentrated stock solution before diluting into aqueous assay media.

Q4: How does pH affect the solubility of this compound?

A4: As a weak acid, its solubility in aqueous solutions is expected to increase as the pH rises above its pKa. At a pH below the pKa, the compound will be in its less soluble, protonated (acidic) form. At a pH above the pKa, it will be in its more soluble, deprotonated (salt) form. However, it is important to note that a higher pH can sometimes accelerate the degradation of cinnamic acid derivatives.[2]

Q5: What is the maximum recommended concentration of co-solvents like DMSO in cell-based assays?

A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should typically be kept below 0.5% (v/v), with ≤0.1% being ideal for most cell lines.[6] Always include a vehicle control with the same final solvent concentration in your experiments.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Difficulty Dissolving in Initial Organic Solvent The compound may require more energy to dissolve.- Gently warm the solution (e.g., in a 37°C water bath).- Use a vortex mixer to provide vigorous agitation.- Use a bath sonicator to break down compound aggregates.
Precipitation Upon Dilution into Aqueous Buffer/Media The compound's solubility limit in the final aqueous medium has been exceeded. The final concentration of the organic co-solvent is too low to maintain solubility.- Decrease the final concentration of this compound in the assay.- Perform a serial dilution: first, dilute the stock solution in a small volume of media, then add this intermediate dilution to the final volume.[7]- Increase the percentage of the organic co-solvent, ensuring it remains within the tolerated limits for your assay.[2]
Precipitate Forms Immediately Upon Addition to Media This indicates a rapid insolubility issue upon dilution of the stock solution.- In addition to the solutions above, consider using a formulation with solubilizing agents like PEG300 and a surfactant (e.g., Tween-80). A specific protocol is provided below.[1]
Solution is Initially Clear but Becomes Cloudy or Shows Precipitate Over Time The compound may be unstable in the media, interacting with media components, or slowly precipitating from a supersaturated solution.- Prepare fresh working solutions immediately before each experiment.- Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.- If media instability is suspected, perform a solubility test in a simplified buffer with a similar pH.[7]
Inconsistent Experimental Results This could be due to variable amounts of dissolved compound.- Always visually inspect your stock and working solutions for any precipitate before use.- If a precipitate is observed in the stock solution, gently warm and vortex to redissolve it before making dilutions.- Ensure consistent and thorough mixing when preparing working solutions.

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound is not widely available in the public domain. The following tables provide a mix of specific data for this compound and illustrative data for related cinnamic acid derivatives to guide formulation efforts.

Table 1: Solubility of this compound in a Mixed Solvent System

Solvent SystemAchievable ConcentrationMethod
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (11.57 mM)Solvents are added sequentially. Heating and/or sonication can be used to aid dissolution.[1]
10% DMSO, 90% Corn Oil2.5 mg/mL (11.57 mM)This results in a suspension and requires sonication.[1]

Table 2: Illustrative Solubility of Related Cinnamic Acid Compounds in Various Solvents

This data is provided for reference and to guide solvent selection. Empirical determination of solubility for this compound is recommended.

CompoundSolventSolubilityNotes
4-(Trifluoromethyl)cinnamic acid DMSO, Acetone, Chloroform, Dichloromethane, Ethyl AcetateSolubleQualitative data; specific concentrations not reported.[4]
4-Methylcinnamic Acid DMSO55 mg/mLSonication recommended.[8]
4-Methylcinnamic Acid DMSO100 mg/mLUltrasonic treatment and warming to 37°C may be necessary.[8]
trans-Cinnamic Acid Water0.546 mg/mL[9]
trans-Cinnamic Acid EthanolSlightly solubleThe solubility increases significantly with higher ethanol concentration in water/ethanol mixtures.[9][10]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol is a general method for preparing a stock solution in a single organic solvent.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath or use a bath sonicator for short periods.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any undissolved particulates.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of a Solubilized Working Solution for In Vivo or In Vitro Assays

This protocol is based on a formulation shown to effectively solubilize this compound.[1]

  • Prepare a High-Concentration DMSO Stock: First, prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 25 mg/mL).

  • Sequential Addition of Co-solvents: To prepare a 1 mL working solution as an example:

    • Start with 400 µL of PEG300.

    • Add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 µL of saline to reach the final volume of 1 mL.

  • Final Concentration: This procedure results in a 2.5 mg/mL working solution of this compound.

  • Use Immediately: It is recommended to prepare this working solution fresh on the day of use.

Visualizations

Caption: Workflow for preparing stock and working solutions.

troubleshooting_logic Troubleshooting Precipitation Issues start Compound Precipitates in Assay Medium check_conc Is final concentration too high? start->check_conc check_solvent Is final co-solvent % too low? start->check_solvent check_mixing Was mixing adequate? start->check_mixing solution4 Use solubilizers (PEG300, Tween-80) start->solution4 Persistent Issue solution1 Decrease final compound concentration check_conc->solution1 Yes solution2 Increase co-solvent % (within cell tolerance) check_solvent->solution2 Yes solution3 Use serial dilution method check_mixing->solution3 No end_node Clear Solution solution1->end_node solution2->end_node solution3->end_node solution4->end_node

Caption: Decision tree for addressing precipitation.

References

Technical Support Center: Troubleshooting Crystallization of trans-Cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the crystallization of trans-cinnamic acid.

Frequently Asked Questions (FAQs)

Q1: My trans-cinnamic acid is crystallizing too rapidly, leading to small, impure crystals. What is the likely cause and how can I fix this?

A: Rapid crystallization, often termed "crashing out," is typically caused by the solution becoming supersaturated too quickly as it cools. This often happens when the minimum amount of hot solvent required to dissolve the solid is used.[1] To achieve a more ideal crystallization process, with crystals forming over a period of approximately 20 minutes, you should slow down the crystal growth.[1]

Solution:

  • Increase the solvent volume: Reheat the solution and add a small amount of additional "soluble solvent" (e.g., 1-2 mL for every 100 mg of solid).[1] This will keep the trans-cinnamic acid dissolved for a longer period during cooling, allowing for slower, more controlled crystal formation.[1]

  • Insulate the flask: Allow the flask to cool to room temperature slowly by placing it on an insulating surface (like a cork ring or folded paper towels) and covering it with a watch glass.[1][2] An inverted beaker can also be placed over the flask to create an insulating atmosphere.[1]

Q2: No crystals are forming even after the solution has cooled to room temperature. What should I do?

A: The absence of crystal formation upon cooling usually indicates that the solution is not sufficiently saturated.

Solutions:

  • Induce nucleation:

    • Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass stirring rod.[3] This can create microscopic scratches that provide nucleation sites for crystal growth.

    • Seed Crystals: If scratching doesn't work, add a tiny, pure crystal of trans-cinnamic acid (a "seed crystal") to the solution.[3] This will provide a template for other molecules to crystallize upon.

  • Concentrate the solution: If nucleation techniques fail, it's likely that too much solvent was used. Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[4]

Q3: The trans-cinnamic acid is "oiling out" instead of forming solid crystals. Why is this happening and how can I prevent it?

A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.

Solutions:

  • Ensure slower cooling: Insulate the flask to slow down the cooling process.[4]

  • Use a lower-boiling solvent: If possible, choose a solvent with a boiling point lower than the melting point of trans-cinnamic acid (133°C).[5]

Q4: What is the best solvent for recrystallizing trans-cinnamic acid?

A: The ideal solvent is one in which trans-cinnamic acid is highly soluble at high temperatures and has low solubility at low temperatures.[3] For trans-cinnamic acid, mixed solvent systems are often effective.[2] A mixture of ethanol and water or methanol and water is commonly used.[1][2][3] Trans-cinnamic acid is soluble in alcohols like ethanol and methanol and insoluble in water.[2][6]

Data Presentation

Table 1: Solubility of trans-Cinnamic Acid in Various Solvents

SolventSolubility CharacteristicsNotes
WaterInsoluble/Slightly Soluble[3][6]Solubility increases slightly with temperature.[7]
EthanolSoluble[3][6]Often used as the "soluble solvent" in a mixed solvent system with water.[2][3][8]
MethanolSoluble[6]Can also be used as the "soluble solvent" in a mixed system with water.[1][8]
Diethyl EtherSoluble[6]---
AcetoneSoluble[6]---
ChloroformSoluble[6]---
BenzeneSoluble[6]---
HexaneInsoluble[6]---
Acetic AcidSoluble[6]---

Experimental Protocols

Protocol 1: Recrystallization of trans-Cinnamic Acid using an Ethanol-Water Mixed Solvent System

This protocol is adapted from procedures for recrystallizing cinnamic acid and its derivatives.[3][4][9]

Materials:

  • Impure trans-cinnamic acid

  • 95% Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hotplate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

Procedure:

  • Dissolution: Place the impure trans-cinnamic acid in an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to completely dissolve the solid. Heat the solution gently on a hotplate.

  • Addition of Anti-solvent: Once the solid is dissolved, remove the flask from the heat. Add hot deionized water dropwise until the solution begins to appear cloudy (turbid). This indicates that the solution is saturated.

  • Re-dissolution: If the solution becomes cloudy, add a few drops of hot ethanol until the solution becomes clear again.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask by placing it on a cork ring or folded paper towels.[1][2]

  • Ice Bath: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 15-20 minutes to maximize the yield of crystals.[3]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities.[3]

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum.

Mandatory Visualizations

G Troubleshooting Rapid Crystallization start Start: Rapid Crystallization Observed check_solvent Is the minimum amount of hot solvent being used? start->check_solvent add_solvent Action: Reheat and add more 'soluble solvent' check_solvent->add_solvent Yes check_cooling Is the solution cooling too quickly? check_solvent->check_cooling No add_solvent->check_cooling insulate Action: Insulate the flask and allow for slow cooling check_cooling->insulate Yes end_fail Issue Persists: Consider other impurities or solvent systems check_cooling->end_fail No end_success Result: Slower, controlled crystal growth insulate->end_success

Caption: A flowchart for troubleshooting rapid crystallization.

G Recrystallization Experimental Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve impure solid in minimum hot 'soluble solvent' add_anti_solvent Add hot 'insoluble solvent' until turbidity appears dissolve->add_anti_solvent re_dissolve Add a few drops of hot 'soluble solvent' to clarify add_anti_solvent->re_dissolve cool_slowly Cool slowly to room temperature re_dissolve->cool_slowly ice_bath Place in an ice bath to maximize yield cool_slowly->ice_bath filter Collect crystals via vacuum filtration ice_bath->filter wash Wash with ice-cold solvent filter->wash dry Dry the purified crystals wash->dry end end dry->end Pure trans-Cinnamic Acid

Caption: The experimental workflow for recrystallization.

References

Technical Support Center: Optimization of Continuous Flow Synthesis of Cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the continuous flow synthesis of cinnamic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to address common challenges encountered during experimentation.

Troubleshooting Guides & FAQs

This section is designed to provide quick and actionable solutions to common problems encountered during the continuous flow synthesis of cinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for cinnamic acid in a continuous flow setup?

A1: The two main routes for continuous flow synthesis of cinnamic acid are the Knoevenagel condensation and the Perkin reaction.[1][2] The Knoevenagel condensation typically involves the reaction of an aromatic aldehyde (like benzaldehyde) with an active methylene compound (like malonic acid) in the presence of a base catalyst.[3][4] The Perkin reaction utilizes an aromatic aldehyde, an acid anhydride (e.g., acetic anhydride), and an alkali salt of the acid (e.g., sodium acetate) as a catalyst.[1][5][6][7]

Q2: My product yield is consistently low. What are the likely causes and how can I improve it?

A2: Low yields can stem from several factors. For the Perkin reaction, insufficient temperature is a common issue, as it often requires high temperatures (around 180°C) to proceed efficiently.[2][8] In Knoevenagel condensations, the choice of solvent can significantly impact yield; for instance, non-polar solvents like toluene may give better yields than polar aprotic solvents where the carbanion of malonic acid might be overly stabilized. For both reactions, improper stoichiometry of reactants and catalyst, or catalyst deactivation can also lead to low yields.[9] Optimizing the residence time is also crucial; a time that is too short will result in incomplete conversion.

Q3: I am observing significant byproduct formation. How can I increase the selectivity of my reaction?

A3: Byproduct formation is a common challenge. In the Perkin reaction, side reactions can occur at elevated temperatures.[7][10] For the Claisen-Schmidt condensation, a related reaction, self-condensation of the enolizable ketone or aldehyde is a possible side reaction.[9] To minimize this, using a non-enolizable aromatic aldehyde like benzaldehyde is recommended.[9] The Cannizzaro reaction can be another side reaction with non-enolizable aldehydes under strongly basic conditions.[9] Using milder basic conditions and lower temperatures can help suppress these unwanted reactions.[9] Careful selection of the catalyst and optimization of the reaction temperature and residence time can significantly improve selectivity.

Q4: The back pressure in my flow reactor is increasing, and I suspect a blockage. What should I do?

A4: Increased back pressure is often due to the precipitation of starting materials, products, or byproducts within the reactor tubing. Cinnamic acid itself has low solubility in some solvents, which can lead to clogging. To address this, consider the following:

  • Solvent Selection: Choose a solvent system in which all components (reactants, products, and byproducts) are soluble at the reaction temperature.

  • Temperature Control: Ensure the reactor temperature is maintained consistently and is high enough to keep all components in solution. In some cases, pre-heating the reactant streams may be necessary.

  • Concentration Adjustment: Lowering the concentration of the reactant solutions can help prevent precipitation.

  • Flushing Protocol: If a blockage occurs, safely stop the reaction flow and flush the system with a suitable solvent to dissolve the precipitate.

Q5: How do I choose the right catalyst for my continuous flow synthesis?

A5: The choice of catalyst depends on the reaction route. For the Knoevenagel condensation, weak bases like primary or secondary amines (e.g., piperidine) and their salts are often used.[3] Triethylamine (TEA) has been investigated as a less toxic alternative to pyridine. In some cases, immobilized catalysts are used in packed-bed reactors, which can simplify purification and allow for catalyst recycling. For the Perkin reaction, the alkali salt of the acid anhydride, such as anhydrous sodium acetate or potassium acetate, is the standard catalyst.[5][6] The catalyst must be anhydrous as moisture can lead to its deactivation.[9]

Troubleshooting Common Issues

Issue Potential Cause Recommended Solution
Low Conversion Insufficient residence time.Increase the reactor volume or decrease the flow rate.
Low reaction temperature.Increase the temperature of the reactor.
Catalyst deactivation.Ensure the catalyst is fresh and anhydrous (if required). For packed-bed reactors, consider catalyst regeneration or replacement.
Poor Selectivity / Impure Product Suboptimal reaction temperature (too high or too low).Optimize the temperature to favor the desired reaction pathway.
Incorrect stoichiometry.Verify the molar ratios of your reactants and catalyst.
Presence of impurities in starting materials.Use high-purity starting materials.
Reactor Clogging Precipitation of product or starting materials.Use a solvent with higher solubility for all components at the reaction temperature. Consider lowering the concentration of reactants.
Formation of insoluble byproducts.Optimize reaction conditions to minimize side reactions.
Inconsistent Results Fluctuations in pump flow rates.Calibrate and ensure the stability of your pumping system.
Temperature instability in the reactor.Verify the accuracy and stability of your heating system.
Inhomogeneous mixing of reactant streams.Use an efficient micromixer at the junction of the reactant streams.

Data Presentation

Table 1: Influence of Reaction Parameters on Cinnamic Acid Yield (Knoevenagel Condensation)

Benzaldehyde DerivativeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydePyridine-Reflux1.590[11]
BenzaldehydePiperidine/TEATolueneReflux2-390RSC NJC
4-ChlorobenzaldehydePiperidine/TEATolueneReflux2-385RSC NJC
4-NitrobenzaldehydePiperidine/TEATolueneReflux2-392RSC NJC
4-MethoxybenzaldehydePiperidine/TEATolueneReflux2-388RSC NJC

Table 2: Perkin Reaction Conditions for Substituted Cinnamic Acids

Benzaldehyde DerivativeCatalystTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeSodium Acetate180870-72[8]
2-ChlorobenzaldehydeSodium Acetate1805~71[12]
4-ChlorobenzaldehydeBoron tribromide/4-DMAP/Pyridine180-190980[13]
4-NitrobenzaldehydeBoron tribromide/4-DMAP/Pyridine180-190981[13]
4-MethoxybenzaldehydeBoron tribromide/4-DMAP/Pyridine180-1901253[13]

Experimental Protocols

Protocol 1: Continuous Flow Knoevenagel Condensation of Benzaldehyde and Malonic Acid

1. Reagent Preparation:

  • Solution A: Prepare a solution of benzaldehyde in a suitable solvent (e.g., toluene).
  • Solution B: Prepare a solution of malonic acid and a catalyst (e.g., piperidine and triethylamine) in the same solvent.

2. System Setup:

  • Use a continuous flow reactor system equipped with two syringe pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator.
  • Ensure all connections are secure and leak-proof.

3. Reaction Execution:

  • Set the desired temperature for the reactor coil (e.g., reflux temperature of the solvent).
  • Set the flow rates of the two syringe pumps to achieve the desired stoichiometry and residence time.
  • Start pumping both solutions simultaneously into the T-mixer.
  • The reaction mixture will flow through the heated reactor coil.
  • Collect the product stream after the back-pressure regulator.

4. Work-up and Purification:

  • Cool the collected product mixture.
  • If pyridine is used, the mixture can be poured into ice-cold water and acidified with hydrochloric acid to precipitate the cinnamic acid.[14]
  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Protocol 2: Continuous Flow Perkin Reaction for Cinnamic Acid Synthesis

1. Reagent Preparation:

  • Solution A: Prepare a solution of benzaldehyde in a high-boiling point solvent (e.g., N-methyl-2-pyrrolidone).
  • Solution B: Prepare a solution of acetic anhydride and anhydrous sodium acetate in the same solvent. Note: The solubility of sodium acetate may be limited; a suspension might be necessary, which requires careful pump selection and system design to avoid clogging.

2. System Setup:

  • Use a high-temperature continuous flow reactor system capable of reaching at least 180°C.
  • The setup will include two pumps, a mixer, a high-temperature reactor coil, and a back-pressure regulator.

3. Reaction Execution:

  • Heat the reactor coil to the target temperature (e.g., 180°C).
  • Pump the two solutions at the desired flow rates to control stoichiometry and residence time.
  • Collect the product stream after it has cooled down post-reaction.

4. Work-up and Purification:

  • Pour the collected reaction mixture into water.
  • Add a sodium carbonate solution to make the solution alkaline, which converts cinnamic acid to its soluble sodium salt.
  • Remove any unreacted benzaldehyde by steam distillation or extraction.
  • Acidify the aqueous solution with hydrochloric acid to precipitate the cinnamic acid.
  • Collect the solid product by filtration and purify by recrystallization.[12]

Mandatory Visualizations

experimental_workflow_knoevenagel cluster_prep Reagent Preparation cluster_flow Continuous Flow System cluster_workup Work-up & Purification prepA Solution A: Benzaldehyde in Solvent pumpA Syringe Pump A prepA->pumpA prepB Solution B: Malonic Acid & Catalyst in Solvent pumpB Syringe Pump B prepB->pumpB mixer T-Mixer pumpA->mixer pumpB->mixer reactor Heated Reactor Coil mixer->reactor bpr Back-Pressure Regulator reactor->bpr collect Collect Product Stream bpr->collect precipitate Precipitation collect->precipitate purify Recrystallization precipitate->purify product Pure Cinnamic Acid purify->product

Caption: Experimental workflow for the continuous flow Knoevenagel synthesis of cinnamic acid.

troubleshooting_low_yield cluster_params Check Reaction Parameters cluster_reagents Check Reagents & Catalyst cluster_solutions Solutions start Low Product Yield check_temp Is Temperature Optimal? start->check_temp check_res_time Is Residence Time Sufficient? start->check_res_time check_stoich Is Stoichiometry Correct? start->check_stoich check_catalyst Is Catalyst Active? start->check_catalyst check_reagents Are Reagents Pure? start->check_reagents increase_temp Increase Temperature check_temp->increase_temp No increase_res_time Increase Residence Time check_res_time->increase_res_time No adjust_stoich Adjust Stoichiometry check_stoich->adjust_stoich No replace_catalyst Replace Catalyst check_catalyst->replace_catalyst No purify_reagents Purify/Replace Reagents check_reagents->purify_reagents No

Caption: Troubleshooting logic for addressing low yield in cinnamic acid synthesis.

References

Technical Support Center: Perkin Synthesis of Cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cinnamic acid via the Perkin reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Perkin reaction for synthesizing cinnamic acid?

The Perkin reaction is a classic organic synthesis method that produces α,β-unsaturated aromatic acids, such as cinnamic acid. It involves the condensation of an aromatic aldehyde (benzaldehyde) with an acid anhydride (acetic anhydride) in the presence of a weak base, typically the alkali salt of the acid corresponding to the anhydride (e.g., sodium acetate or potassium acetate).[1][2] The reaction is generally heated to high temperatures (around 180°C) for several hours to proceed to completion.[2][3]

Q2: What are the common side products in the Perkin synthesis of cinnamic acid?

Several side products can form during the Perkin synthesis of cinnamic acid, potentially impacting yield and purity. These include:

  • Styrene: Formed through a minor side reaction involving the decarboxylation of an intermediate.[4]

  • Resinous or Tar-like Polymers: High temperatures and prolonged reaction times can lead to the polymerization of starting materials or intermediates, resulting in the formation of undesirable tar-like substances.[5]

  • Mixed Anhydrides: If a salt of a different carboxylic acid than the anhydride is used, a mixture of α,β-unsaturated acids can be formed.[6]

Q3: Why is my yield of cinnamic acid consistently low?

Low yields in the Perkin reaction can be attributed to several factors:

  • Suboptimal Temperature: The reaction requires high temperatures, typically in the range of 180-190°C. Lower temperatures can lead to incomplete reactions and reduced yields.[5][7]

  • Insufficient Reaction Time: The Perkin reaction is often slow and may require several hours of heating to reach completion.[5]

  • Moisture: The presence of moisture can hydrolyze the acetic anhydride, reducing its availability for the reaction. It is crucial to use anhydrous reagents and dry glassware.[5]

  • Inactive Catalyst: The base catalyst (e.g., sodium acetate) can be deactivated by moisture or impurities. Using freshly fused and finely powdered anhydrous sodium acetate is recommended.[8]

  • Substituent Effects: Electron-donating groups on the aromatic aldehyde can slow down the reaction and decrease the yield, while electron-withdrawing groups can increase the yield.[3][9]

Q4: The melting point of my synthesized cinnamic acid is low and has a broad range. What is the likely cause?

A low and broad melting point is a strong indicator of impurities in your final product. The most common impurities that can cause this are:

  • Unreacted Benzaldehyde: Incomplete removal of the starting benzaldehyde during the work-up process.

  • Side Products: The presence of byproducts such as styrene or oligomeric materials.

  • Moisture: Residual water in the final product.

Purification through recrystallization is a common method to remove these impurities and obtain pure cinnamic acid with a sharp melting point (the literature value for trans-cinnamic acid is around 133°C).[10][11]

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Cinnamic Acid 1. Reaction temperature is too low.[5][7]2. Reaction time is insufficient.[5]3. Presence of moisture in reagents or glassware.[5]4. Inactive or insufficient catalyst.[5][8]5. Impure starting materials.1. Ensure the reaction temperature is maintained between 180-190°C.[5][7]2. Increase the reaction time, monitoring the reaction progress by TLC.3. Use anhydrous reagents and thoroughly dry all glassware before use.[5]4. Use freshly fused, anhydrous sodium or potassium acetate.[8]5. Use purified (e.g., distilled) benzaldehyde and acetic anhydride.
Formation of a Dark Brown or Black Tar-like Substance 1. High concentration of reactants leading to localized overheating.2. Prolonged heating at very high temperatures.[5]3. Polymerization of starting materials or intermediates.1. Ensure efficient stirring to maintain a homogeneous reaction mixture.2. Optimize the reaction time to avoid unnecessary prolonged heating.[5]3. Consider using a high-boiling point solvent to aid in heat distribution.
Oily Product That Fails to Crystallize 1. Presence of significant amounts of unreacted benzaldehyde.[12]2. Formation of oily side products or low molecular weight polymers.[6]3. Insufficient cooling during the precipitation step.1. Ensure complete removal of unreacted benzaldehyde by steam distillation or by washing with a sodium bisulfite solution during work-up.2. Attempt to purify the oily product using column chromatography.3. Cool the acidified mixture in an ice bath for an extended period to induce crystallization. Seeding with a small crystal of pure cinnamic acid may also be effective.
Final Product has a Low and Broad Melting Point 1. Presence of impurities such as unreacted starting materials or side products.[10]2. Incomplete drying of the product.1. Recrystallize the crude cinnamic acid from a suitable solvent system (e.g., water-ethanol mixture).[10]2. Ensure the purified product is thoroughly dried under vacuum to remove any residual solvent or water.

Quantitative Data

Table 1: Effect of Reaction Conditions on Cinnamic Acid Yield

Temperature (°C)Reaction Time (hours)CatalystYield (%)Reference(s)
145-1509Boron tribromide/4-DMAP/Pyridine47[7]
1808Potassium Acetate70-72[7]
180-1909-12Boron tribromide/4-DMAP/Pyridine80[7]
701Sodium Acetate (Sonication)4.98[10][11]

Table 2: Yield of Cinnamic Acid Derivatives from Substituted Benzaldehydes

Substituent on BenzaldehydeYield (%)
4-Methoxy30
4-Methyl33
4-Chloro52
2-Methoxy55
Unsubstituted70-75
2-Chloro71
2-Nitro75
4-Nitro82
2,6-Dichloro82

(Data sourced from a study on the Perkin reaction with various substituted benzaldehydes)

Experimental Protocols

Detailed Protocol for the Synthesis of Cinnamic Acid via Perkin Reaction

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • Benzaldehyde

  • Acetic Anhydride

  • Anhydrous Sodium Acetate (freshly fused)

  • Saturated Sodium Bicarbonate Solution

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Distilled Water

  • Activated Charcoal (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine benzaldehyde (e.g., 0.05 mol), acetic anhydride (e.g., 0.073 mol), and anhydrous sodium acetate (e.g., 0.03 mol).

  • Heating: Heat the reaction mixture to reflux at approximately 180°C for 3-5 hours.[3] The mixture will gradually turn a reddish-brown color.

  • Work-up - Removal of Unreacted Benzaldehyde: After cooling the reaction mixture, add water and transfer to a larger flask. Add a saturated solution of sodium bicarbonate until the mixture is basic to neutralize the excess acetic anhydride and convert cinnamic acid to its sodium salt. Perform steam distillation to remove any unreacted benzaldehyde.[10]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the solution gently. Filter the hot solution to remove the charcoal.

  • Precipitation of Cinnamic Acid: Cool the filtrate and slowly add concentrated hydrochloric acid with constant stirring until the solution is acidic (pH ~2). Cinnamic acid will precipitate as a white solid.

  • Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Collect the crude cinnamic acid by vacuum filtration and wash the crystals with cold water.

  • Purification: Recrystallize the crude product from a mixture of water and ethanol to obtain pure, white crystals of cinnamic acid.

  • Drying and Characterization: Dry the purified crystals under vacuum. Determine the yield and characterize the product by measuring its melting point and acquiring spectroscopic data (e.g., IR, NMR).

Visualizations

Perkin_Reaction_Mechanism Reactants Benzaldehyde + Acetic Anhydride Aldol_Addition Aldol-type Addition Reactants->Aldol_Addition Base Sodium Acetate (Base) Enolate Anhydride Enolate (Carbanion) Base->Enolate Deprotonation Enolate->Aldol_Addition Intermediate Tetrahedral Intermediate Aldol_Addition->Intermediate Elimination Elimination of Acetic Acid Intermediate->Elimination Mixed_Anhydride Mixed Anhydride Intermediate Elimination->Mixed_Anhydride Hydrolysis Hydrolysis Mixed_Anhydride->Hydrolysis Product Cinnamic Acid Hydrolysis->Product

Caption: Main reaction pathway for the Perkin synthesis of cinnamic acid.

Side_Reactions Intermediate Reaction Intermediate Decarboxylation Decarboxylation (Minor Pathway) Intermediate->Decarboxylation Polymerization Polymerization Intermediate->Polymerization Styrene Styrene Decarboxylation->Styrene High_Temp High Temperature & Prolonged Heating High_Temp->Polymerization Tar Resinous/Tar-like Byproducts Polymerization->Tar

Caption: Common side reactions in the Perkin synthesis of cinnamic acid.

Troubleshooting_Workflow Start Perkin Synthesis Experiment Problem Identify Issue Start->Problem Low_Yield Low Yield Problem->Low_Yield Impure_Product Impure Product (Low/Broad M.P.) Problem->Impure_Product Tar_Formation Tar Formation Problem->Tar_Formation Check_Temp_Time Verify Temp. & Time Low_Yield->Check_Temp_Time Check_Reagents Check Reagent Purity & Anhydrous Conditions Low_Yield->Check_Reagents Purify Recrystallize Product Impure_Product->Purify Optimize_Stirring Optimize Stirring & Reaction Time Tar_Formation->Optimize_Stirring Success Successful Synthesis Check_Temp_Time->Success Resolved Check_Reagents->Success Resolved Purify->Success Resolved Optimize_Stirring->Success Resolved

Caption: A logical workflow for troubleshooting common issues in the Perkin synthesis.

References

improving yield in direct synthesis of cinnamic acids from aromatic aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield in the direct synthesis of cinnamic acids from aromatic aldehydes.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for synthesizing cinnamic acids with high yields?

The most widely employed and effective methods for the direct synthesis of cinnamic acids from aromatic aldehydes are the Perkin reaction, the Knoevenagel condensation, and the Claisen-Schmidt condensation.[1][2]

  • Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[1][3][4]

  • Knoevenagel Condensation: This method utilizes the reaction between an aromatic aldehyde and a compound with an active methylene group, such as malonic acid, and is catalyzed by a weak base.[2][5][6]

  • Claisen-Schmidt Condensation: This is a reaction between an aromatic aldehyde (lacking an alpha-hydrogen) and a ketone or another aldehyde.[1][7]

Q2: My cinnamic acid yield is consistently low. What are the common causes?

Low yields in cinnamic acid synthesis can stem from several factors:

  • Side Reactions: Unwanted side reactions can significantly consume starting materials and reduce the yield of the desired product. Common side reactions include the self-condensation of enolizable aldehydes or ketones and the Cannizzaro reaction under strong basic conditions.[1]

  • Inactive or Deactivated Catalyst: The presence of moisture can deactivate the catalyst, particularly in the Perkin reaction where anhydrous conditions are crucial.[1][2] For reactions involving palladium catalysts, such as the Heck reaction (an indirect method), the catalyst can also become deactivated.[2]

  • Suboptimal Reaction Conditions: Reaction temperature, time, and catalyst concentration are critical parameters that, if not optimized, can lead to poor yields.[1][8] For instance, the Perkin reaction often requires high temperatures (180-190°C) to proceed efficiently.[1]

  • Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction's progress via techniques like Thin Layer Chromatography (TLC) is important.[9]

  • Product Loss During Work-up: Significant product loss can occur during extraction, purification, and recrystallization steps.[10]

Q3: How can I minimize side reactions in my synthesis?

Minimizing side reactions is crucial for maximizing yield. Here are some strategies:

  • For Claisen-Schmidt Condensation: To prevent the self-condensation of an enolizable ketone or aldehyde, it is advisable to use a non-enolizable aromatic aldehyde like benzaldehyde, which lacks α-hydrogens.[1] To suppress the Cannizzaro reaction, which can occur with non-enolizable aldehydes under strong basic conditions, consider using milder basic conditions and lower reaction temperatures.[1]

  • General Strategies: Optimizing reaction conditions such as temperature and catalyst concentration can favor the formation of the desired cinnamic acid over side products.[1]

Q4: What are common impurities in my final cinnamic acid product, and how can they be removed?

Common impurities include unreacted starting materials (e.g., aromatic aldehyde) and byproducts from side reactions.[1] Purification can typically be achieved through recrystallization.[1][11] A common method involves dissolving the crude product in a suitable solvent mixture, such as ethanol/water, and allowing the pure cinnamic acid to crystallize upon cooling.[2][11] Washing the organic layer with a saturated sodium bicarbonate solution during work-up can help remove unreacted cinnamic acid by converting it to its water-soluble salt.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst (e.g., moisture contamination).Ensure all reagents and glassware are anhydrous, especially for the Perkin reaction. Use fresh or properly stored catalysts.[1][2]
Suboptimal reaction temperature or time.Optimize the reaction temperature and time based on the specific method used. Monitor reaction progress using TLC.[1][9]
Incorrect catalyst or base selection.Choose a catalyst and base appropriate for the chosen synthetic route (e.g., sodium acetate for Perkin, weak bases like pyridine or piperidine for Knoevenagel).[2][5]
Formation of a Tar-Like Substance High concentration of reactants or localized overheating.Ensure adequate stirring for a homogeneous reaction mixture and uniform temperature. Consider using a solvent to aid in heat distribution.[1]
Product is Difficult to Purify Presence of multiple products due to side reactions.Optimize reaction conditions to favor the desired product. Use an aromatic aldehyde without α-hydrogens to prevent self-condensation in certain reactions.[1]
Incomplete removal of starting materials.During work-up, use appropriate extraction and washing steps. For example, unreacted benzaldehyde can be removed by steam distillation or separated if it forms an oily layer.[2][12]
Broad Melting Point of Final Product Presence of impurities.Recrystallize the product from a suitable solvent system to improve purity. Confirm purity by obtaining a sharp melting point consistent with literature values.[2]

Quantitative Data Summary

Synthesis Method Catalyst/Base Temperature (°C) Reaction Time Yield (%) Reference
Perkin Reaction Anhydrous Sodium Acetate160-1803-5 hours~60[2][12]
Knoevenagel Condensation PyridineReflux90 min90[8]
Knoevenagel Condensation CaO/HMCM-22804 hours88.9 (conversion)[8]
Knoevenagel Condensation Triethylamine/Piperidine100 (Microwave)1 hour68[13]
Boron Tribromide Method BBr3/4-DMAP/Pyridine180-1908-12 hours53-81[14][15]

Experimental Protocols

Perkin Reaction Protocol
  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde (e.g., 0.05 mol), acetic anhydride (e.g., 0.073 mol), and anhydrous sodium acetate (e.g., 0.03 mol).[2][9]

  • Reaction: Heat the mixture in an oil bath at 160-180°C for 3-5 hours.[2]

  • Work-up:

    • Allow the reaction mixture to cool slightly and then pour it into water.[2]

    • Add a saturated solution of sodium carbonate until the solution is alkaline to convert the cinnamic acid to its soluble sodium salt.[2]

    • If unreacted aldehyde is present as an oily layer, separate it using a separatory funnel.[2]

    • (Optional) If the solution is colored, add activated charcoal, heat briefly, and filter while hot.[2]

  • Precipitation and Isolation: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid until the solution is acidic (pH ~2) to precipitate the cinnamic acid.[2]

  • Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to obtain pure cinnamic acid.[2]

Knoevenagel Condensation Protocol
  • Reactant Mixture: In a round-bottom flask, place the aromatic aldehyde (e.g., 0.10 mol), malonic acid (e.g., 0.11 mol), 95% ethanol (e.g., 25 mL), and pyridine (e.g., 2.5 mL).[2]

  • Reaction: Heat the mixture to a mild reflux for 6-8 hours.[2]

  • Isolation: Cool the reaction mixture and then place it in an ice bath to induce crystallization.[2] Break up the solid mass and collect the crystals using a Büchner funnel.[2] Wash the crystals with cold 95% ethanol.[2]

  • Purification: Recrystallize the crude cinnamic acid from ethanol and air dry the purified crystals.[2]

Visualizations

Perkin_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification A Mix Aromatic Aldehyde, Acetic Anhydride, & Sodium Acetate B Heat at 160-180°C for 3-5 hours A->B C Pour into Water B->C D Add Na₂CO₃ Solution C->D E Separate Unreacted Aldehyde (if any) D->E F Decolorize with Charcoal (optional) E->F G Precipitate with HCl F->G H Vacuum Filtration G->H I Recrystallize H->I J Pure Cinnamic Acid I->J

Caption: Workflow for the Perkin Reaction Synthesis of Cinnamic Acid.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Cinnamic Acid Yield Cause1 Side Reactions Start->Cause1 Cause2 Catalyst Deactivation Start->Cause2 Cause3 Suboptimal Conditions Start->Cause3 Cause4 Product Loss during Work-up Start->Cause4 Sol1 Use non-enolizable aldehyde Adjust base strength & temp Cause1->Sol1 Sol2 Use anhydrous reagents Use fresh catalyst Cause2->Sol2 Sol3 Optimize temp, time, & conc. Monitor with TLC Cause3->Sol3 Sol4 Careful extraction & purification steps Cause4->Sol4 End Improved Yield Sol1->End Sol2->End Sol3->End Sol4->End

Caption: Troubleshooting Logic for Low Cinnamic Acid Yield.

References

Technical Support Center: Optimizing N-Amidation of Cinnamic Acid with Carbodiimides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the N-amidation of cinnamic acid using carbodiimide coupling agents.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process, offering targeted solutions to optimize your reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive carbodiimide (e.g., EDC, DCC) due to hydrolysis. 2. Presence of water in the reaction solvent.[1] 3. Suboptimal pH for EDC activation (ideal range is 4.5-5.0).[1] 4. Incorrect order of reagent addition.[1] 5. Insufficient activation time. 6. Inefficient amine nucleophilic attack.1. Use fresh or properly stored carbodiimide. EDC is particularly sensitive to moisture. 2. Use anhydrous solvents like THF or DCM.[1] 3. For EDC·HCl, the reaction medium should be slightly acidic.[1] Avoid adding strong bases that raise the pH significantly if not using an additive like HOBt. 4. Pre-activate the cinnamic acid with the carbodiimide for 10-15 minutes before adding the amine.[1] 5. Allow sufficient time for the formation of the active O-acylisourea intermediate.[1] 6. If the amine is a weak nucleophile, consider adding an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to form a more stable active ester.[2]
Formation of N-acylurea Side Product Rearrangement of the O-acylisourea intermediate.[3][4] This is more common in polar aprotic solvents and with excess carbodiimide.[4]1. Use solvents with a lower dielectric constant, such as dichloromethane (DCM) or chloroform.[3] 2. Use the carbodiimide in slight excess (e.g., 1.1-1.5 equivalents).[1] 3. Add HOBt or NHS to trap the O-acylisourea intermediate as a more stable active ester, which is less prone to rearrangement.
Difficulty Removing Urea Byproduct The urea byproduct (e.g., dicyclohexylurea - DCU from DCC) is often insoluble in many organic solvents but can be challenging to remove completely by filtration.[3]1. If using DCC, cool the reaction mixture to further precipitate the DCU, then filter through a pad of Celite.[5] 2. For EDC reactions, the urea byproduct is water-soluble and can be removed with an aqueous workup.[1][2] A mild acidic wash (e.g., 5% HCl) followed by a basic wash (e.g., 5% NaHCO3) is effective.[1] 3. Column chromatography can also be used for purification.[1]
Reaction Stalls or is Sluggish 1. Low reaction temperature. 2. Steric hindrance in either the cinnamic acid derivative or the amine.1. Increasing the reaction temperature can enhance the reaction rate. An optimal temperature of 60°C has been reported for the EDC-mediated coupling of cinnamic acid.[1] 2. The addition of 4-dimethylaminopyridine (DMAP) as a catalyst can significantly accelerate the reaction, especially for sterically hindered substrates.[1] DMAP acts as an acyl transfer agent.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a carbodiimide (like EDC or DCC) in this reaction?

A1: Carbodiimides are coupling agents that activate the carboxylic acid group of cinnamic acid. They react with the carboxylate to form a highly reactive O-acylisourea intermediate.[3][6] This intermediate has a good leaving group, making the carbonyl carbon susceptible to nucleophilic attack by the amine to form the desired amide bond.[6]

Q2: Should I use EDC or DCC for my reaction?

A2: The choice between EDC and DCC often depends on the desired workup procedure.

  • DCC (N,N'-dicyclohexylcarbodiimide) is inexpensive and efficient.[3] However, the byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and is typically removed by filtration.[2][3] This can sometimes be challenging to remove completely.[3]

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) , usually as the hydrochloride salt (EDC·HCl), is favored for its water-soluble urea byproduct.[1] This allows for easy removal during an aqueous workup, simplifying the purification process.[1][2]

Q3: When should I use additives like HOBt, NHS, or DMAP?

A3: Additives are used to improve reaction efficiency and minimize side reactions.

  • HOBt (1-hydroxybenzotriazole) or NHS (N-hydroxysuccinimide): These are used to suppress the formation of the N-acylurea byproduct and reduce the risk of racemization in chiral substrates.[2] They react with the O-acylisourea intermediate to form a more stable active ester, which then reacts with the amine.

  • DMAP (4-dimethylaminopyridine): DMAP is a highly effective acylation catalyst that can significantly increase the reaction rate, particularly when dealing with sterically hindered alcohols or amines.[1][7] It functions as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[7]

Q4: What is the optimal order of adding reagents?

A4: The recommended order is a sequential addition. First, pre-activate the cinnamic acid with the carbodiimide (and any additive like HOBt or DMAP) in an anhydrous solvent.[1] This mixture is typically stirred for 10-15 minutes to allow for the formation of the active intermediate. Subsequently, the amine is added to the reaction mixture.[1] This sequential approach can help minimize competing side reactions.[1]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC).[1] A suitable mobile phase, such as a mixture of hexanes and ethyl acetate (e.g., 7:3), can be used to separate the starting materials from the product.[1]

Data Presentation

Table 1: Comparison of Carbodiimide Reagents and Additives
CarbodiimideAdditiveSolventTemperatureTimeYield (%)Reference
DCCNoneDCMRoom Temp30 min34.2[1]
DCCNoneTHFRoom Temp30 min22.2[1]
DCCDMAPDCMRoom Temp15 min48.8[1]
DCCDMAPTHFRoom Temp15 min39.7[1]
EDC·HClNoneDCMRoom Temp-49.5[1]
EDC·HClNoneTHFRoom Temp-55.5[1]
EDC·HClDMAPDCMRoom Temp-47.4[1]
EDC·HClDMAPTHFRoom Temp-46.8[1]
Table 2: Optimized Reaction Conditions for EDC·HCl
Cinnamic Acid:Amine:EDC·HCl (molar ratio)SolventTemperature (°C)Time (min)Yield (%)Reference
1:1:1.5Anhydrous THF6015093.1[1]

Experimental Protocols

Protocol 1: General Procedure for N-amidation using DCC/DMAP
  • To a solution of cinnamic acid (1.0 eq.) in anhydrous dichloromethane (DCM) is added 4-dimethylaminopyridine (DMAP) (1.0 eq.).

  • The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen).

  • N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) is added, and the reaction is stirred for 10-15 minutes to pre-activate the carboxylic acid.

  • The desired amine (1.0 eq.) is then added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by TLC until completion (typically a few hours).

  • Upon completion, the reaction mixture is cooled in an ice bath to precipitate the dicyclohexylurea (DCU) byproduct.

  • The DCU is removed by filtration.

  • The filtrate is washed sequentially with 5% HCl solution, 5% NaHCO3 solution, and brine.[1]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Protocol 2: Optimized Procedure for N-amidation using EDC·HCl

This protocol is based on an optimized procedure reported to achieve high yields.[1]

  • To a solution of cinnamic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF) is added the amine (1.0 eq.).

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 eq.) is added to the mixture.

  • The reaction is heated to 60°C and stirred for 150 minutes under an inert atmosphere.

  • The progress of the reaction is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with water to remove the water-soluble urea byproduct and any excess EDC·HCl.

  • The organic layer is then washed with 5% HCl, 5% NaHCO3, and brine.

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the purified amide product. This optimized protocol may eliminate the need for column chromatography.[1]

Visualizations

Amidation_Mechanism Cinnamic_Acid Cinnamic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Cinnamic_Acid->O_Acylisourea Activation Carbodiimide Carbodiimide (EDC or DCC) Carbodiimide->O_Acylisourea Amide Cinnamide Product (R-CONH-R') O_Acylisourea->Amide Nucleophilic Attack Urea Urea Byproduct O_Acylisourea->Urea N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) Active_Ester Active Ester (e.g., HOBt Ester) O_Acylisourea->Active_Ester Trapping Amine Amine (R'-NH2) Amine->Amide Amine->Amide Active_Ester->Amide Nucleophilic Attack HOBt Additive (HOBt/NHS) HOBt->Active_Ester

Caption: Carbodiimide-mediated N-amidation of cinnamic acid.

Experimental_Workflow Start Start Pre_activation 1. Pre-activation: Cinnamic Acid + Carbodiimide (+/- Additive) in Anhydrous Solvent Start->Pre_activation Addition 2. Add Amine Pre_activation->Addition Reaction 3. Reaction at Optimized Temperature Addition->Reaction Monitoring 4. Monitor by TLC Reaction->Monitoring Workup 5. Aqueous Workup / Filtration Monitoring->Workup Purification 6. Purification (e.g., Column Chromatography) Workup->Purification End End Product Purification->End

Caption: General experimental workflow for cinnamic acid amidation.

Troubleshooting_Tree Problem Low Yield? Check_Reagents Check Reagent Quality (Fresh Carbodiimide?) Use Anhydrous Solvent Problem->Check_Reagents Yes Side_Product Side Product Formation? Problem->Side_Product No Check_Conditions Optimize Conditions: - Sequential Addition? - Increase Temperature? - Check pH (for EDC)? Check_Reagents->Check_Conditions Success Improved Results Check_Conditions->Success Add_Additive Add HOBt/NHS to suppress N-acylurea Side_Product->Add_Additive Yes Purification_Issue Purification Difficulty? Side_Product->Purification_Issue No Change_Solvent Use less polar solvent (e.g., DCM) Add_Additive->Change_Solvent Change_Solvent->Success EDC_Workup Use EDC for water-soluble urea Purification_Issue->EDC_Workup Yes Purification_Issue->Success No EDC_Workup->Success DCC_Workup For DCC, cool and filter through Celite DCC_Workup->Success

Caption: Troubleshooting decision tree for amidation reactions.

References

Technical Support Center: Conformational Analysis of 3,5-Bis(trifluoromethyl)hydrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the conformational analysis of 3,5-bis(trifluoromethyl)hydrocinnamic acid.

Frequently Asked Questions (FAQs)

Q1: Why does 3,5-bis(trifluoromethyl)hydrocinnamic acid adopt a gauche conformation in the solid state, while similar 3-phenylpropanoic acids are found in a trans conformation?

A1: The adoption of a gauche conformation (specifically, a c,sc,sp conformation of the θ1, θ2, and θ3 dihedral angles) in the solid state is an unusual finding for 3-phenylpropanoic acids, which typically favor a trans arrangement.[1] Computational analysis suggests that the two strong electron-withdrawing trifluoromethyl (-CF3) groups on the phenyl ring increase the population of gauche conformers through electronic effects.[1] While this electronic influence is a contributing factor, the energetic differences between conformers are relatively small. Therefore, supramolecular interactions, such as crystal packing forces, are likely the primary drivers for the stabilization of the gauche conformer in the solid state.[1]

Q2: What are the most stable conformers of 3,5-bis(trifluoromethyl)hydrocinnamic acid in the gas phase according to computational models?

A2: According to Density Functional Theory (DFT) calculations at the B3LYP/aug-cc-pvDZ level, the trans-1 (c,ap,sp) conformer is the global minimum, meaning it is the most stable conformer in the gas phase.[1] The gauche-1 (c,sc,sp) conformer, which is observed in the crystal structure, is the second most stable conformer.[1]

Q3: How does the conformational landscape of 3,5-bis(trifluoromethyl)hydrocinnamic acid compare to its parent compound, hydrocinnamic acid?

A3: The introduction of the 3,5-bis(trifluoromethyl) substituents significantly alters the relative stability of the conformers. In unsubstituted hydrocinnamic acid, the trans-flat (sp,ap,sp) conformer is the second most stable after the global minimum (trans-1). The gauche-1 conformer is the fourth most stable.[1] In contrast, for 3,5-bis(trifluoromethyl)hydrocinnamic acid, the substitution reverses this order, making the gauche-1 conformer more stable than the trans-flat conformer.[1] This highlights the electronic influence of the -CF3 groups on conformational preference.

Q4: My computational analysis is showing many closely lying energy minima. How should I handle this?

A4: This is an expected outcome for 3,5-bis(trifluoromethyl)hydrocinnamic acid due to the low energy barrier for the rotation of the trifluoromethyl groups.[1] To simplify the analysis, it is recommended to identify all minima that share the same propionic acid side-chain conformation and select only the one with the lowest energy for further discussion and comparison.[1]

Troubleshooting Guides

Issue: Discrepancy between Solid-State (X-ray) and Gas-Phase (Computational) Conformations.

  • Explanation: It is common to observe different conformations between the solid state and the gas phase. In the solid state, intermolecular forces (crystal packing) can stabilize a conformer that is not the global minimum in the gas phase. For 3,5-bis(trifluoromethyl)hydrocinnamic acid, the gauche-1 conformer is found in the crystal, while the trans-1 is the calculated global minimum in the gas phase.[1]

  • Solution:

    • Acknowledge that both results can be correct for their respective phases.

    • Perform computational analysis in the gas phase to understand the intrinsic conformational preferences of the molecule.

    • Analyze the crystal packing and intermolecular interactions from the X-ray data (e.g., using Hirshfeld surface analysis) to rationalize the conformation observed in the solid state. The key supramolecular motif for this molecule is a centrosymmetric O–H∙∙∙O hydrogen-bonded dimer.[1]

Issue: Difficulty in Assigning Conformers from Experimental Data Alone.

  • Explanation: Spectroscopic techniques like NMR may provide averaged signals at room temperature if the energy barriers between conformers are low, making it difficult to assign specific conformations.

  • Solution:

    • Computational Support: Use DFT calculations to predict the relative energies and key geometric parameters (dihedral angles) of all stable conformers.[1]

    • Spectroscopic Prediction: Calculate the expected NMR chemical shifts for each computationally determined stable conformer and compare them with the experimental data.

    • Low-Temperature Experiments: If possible, perform NMR spectroscopy at low temperatures to "freeze out" individual conformers and resolve their distinct signals.

Quantitative Data

Table 1: Geometric and Energetic Parameters for Conformers of Hydrocinnamic Acid and 3,5-Bis(trifluoromethyl)hydrocinnamic Acid (Gas Phase, B3LYP/aug-cc-pvDZ level) [1]

CompoundConformer NameConformation (θ1, θ2, θ3)ΔE (kJ/mol)ΔG (kJ/mol)Population (%)
Hydrocinnamic Acid trans-1c,ap,sp0.00.070.3
trans-flatsp,ap,sp2.22.711.8
gauche-2c,sc,ap4.64.63.9
gauche-1c,sc,sp5.25.03.1
3,5-Bis(trifluoromethyl)hydrocinnamic Acid trans-1c,ap,sp0.00.056.7
gauche-1c,sc,sp1.31.524.5
gauche-2c,sc,ap2.72.99.8
trans-flatsp,ap,sp6.67.10.7

Note: Conformation is described by the dihedral angles θ1, θ2, and θ3. ΔE is the relative electronic energy, and ΔG is the relative Gibbs free energy.

Experimental Protocols

Protocol 1: Quantum Chemical Conformational Analysis

  • Software: Gaussian 09 or a similar quantum chemistry software package.[1]

  • Method: Density Functional Theory (DFT).

  • Functional/Basis Set: B3LYP/aug-cc-pvDZ.[1]

  • Procedure: a. Manually generate a set of plausible starting structures by systematically rotating all flexible single bonds in the molecule.[1] b. Perform geometry optimization for each starting structure to find the nearest local minimum on the potential energy surface.[1] c. Perform harmonic frequency calculations at the same level of theory for all optimized geometries.[1] d. Confirm that each optimized structure is a true minimum by ensuring there are no imaginary frequencies. Discard any structures with imaginary frequencies (transition states).[1] e. Identify and discard any duplicate minima.[1] f. For structures differing only by the rotation of -CF3 groups, retain only the lowest energy conformer for a given side-chain conformation.[1] g. Calculate the Gibbs free energies (G) to determine the relative stabilities and populations of the conformers at a given temperature.

Protocol 2: Single-Crystal X-ray Diffraction

  • Synthesis and Crystallization: a. Obtain commercial 3,5-bis(trifluoromethyl)hydrocinnamic acid (e.g., from Sigma-Aldrich).[1] b. Recrystallize the compound from a suitable solvent, such as methanol, to obtain single crystals suitable for X-ray diffraction.[1]

  • Data Collection: a. Mount a suitable single crystal on the diffractometer. b. Collect diffraction data at low temperature (e.g., 100 K) to minimize thermal vibrations, using a radiation source such as mirror-monochromated Cu Kα (λ = 1.54184 Å).[1]

  • Structure Solution and Refinement: a. Solve the crystal structure using direct methods. b. Refine the structure using full-matrix least-squares on F². c. Locate hydrogen atoms in the difference Fourier maps and refine them using appropriate constraints. d. Analyze the final structure to determine bond lengths, angles, and the key dihedral angles that define the molecular conformation.

Visualizations

ConformationalAnalysisWorkflow cluster_start Input cluster_computational Computational Protocol cluster_results Analysis & Output start Molecule: 3,5-Bis(trifluoromethyl) hydrocinnamic Acid manual_rot 1. Generate Initial Structures (Manual Rotation) start->manual_rot geom_opt 2. Geometry Optimization (B3LYP/aug-cc-pvDZ) manual_rot->geom_opt freq_calc 3. Frequency Calculation geom_opt->freq_calc verify_min 4. Verify True Minima (No Imaginary Frequencies) freq_calc->verify_min filter_cf3 5. Filter Redundant CF3 Rotamers verify_min->filter_cf3 energies Relative Energies (ΔE, ΔG) filter_cf3->energies geometries Optimized Geometries (Dihedral Angles) filter_cf3->geometries populations Conformer Populations energies->populations

Caption: Workflow for the computational conformational analysis.

References

reducing byproducts in the synthesis of m-trifluoromethyl cinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of m-trifluoromethyl cinnamaldehyde. The information is presented in a question-and-answer format to directly address common challenges and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing m-trifluoromethyl cinnamaldehyde?

A1: The most prevalent methods for synthesizing m-trifluoromethyl cinnamaldehyde are:

  • Aldol Condensation: A direct, one-step reaction between m-trifluoromethylbenzaldehyde and acetaldehyde. This method is often preferred for its simplicity and potential for high yield and purity when optimized.[1]

  • Wittig Reaction: The reaction of m-trifluoromethylbenzaldehyde with a phosphorus ylide derived from an acetaldehyde equivalent. This method offers good control over the location of the double bond.

  • Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction using a phosphonate carbanion, which often provides excellent E-stereoselectivity and easier purification.[2][3][4][5]

Q2: What are the typical byproducts I should be aware of during the synthesis?

A2: Byproduct formation is highly dependent on the chosen synthetic route and reaction conditions.

  • Aldol Condensation:

    • Cannizzaro Reaction Products: When using strong inorganic bases (e.g., NaOH, KOH), m-trifluoromethylbenzaldehyde, which lacks α-hydrogens, can undergo a disproportionation reaction to form m-trifluoromethylbenzyl alcohol and m-trifluoromethylbenzoic acid.[3]

    • Self-condensation of Acetaldehyde: Acetaldehyde can react with itself, leading to poly-condensation products.

  • Wittig Reaction:

    • Triphenylphosphine oxide: This is a stoichiometric byproduct of the reaction and can often be difficult to separate from the desired product due to its low polarity.[2]

    • (Z)-isomer: While the (E)-isomer is typically desired, some (Z)-isomer may be formed depending on the ylide and reaction conditions.

  • Horner-Wadsworth-Emmons (HWE) Reaction:

    • Phosphate esters: The byproducts are water-soluble phosphate esters, which are generally easier to remove during aqueous workup compared to triphenylphosphine oxide.[2][3][5]

Q3: How can I purify the final m-trifluoromethyl cinnamaldehyde product?

A3: Common purification techniques include:

  • Distillation: Vacuum distillation can be effective for separating the product from less volatile impurities.

  • Column Chromatography: Silica gel chromatography is a standard method for removing byproducts like triphenylphosphine oxide and unreacted starting materials.

  • Bisulfite Adduct Formation: Aldehydes can be selectively separated from non-carbonyl compounds by forming a solid bisulfite adduct, which can then be filtered and the aldehyde regenerated under basic conditions.

  • Aqueous Wash: Washing the crude product with a mild base solution (e.g., sodium bicarbonate) can help remove acidic impurities like m-trifluoromethylbenzoic acid.

Troubleshooting Guides

Aldol Condensation Route
Problem Possible Cause(s) Suggested Solution(s)
Low yield of desired product and presence of m-trifluoromethylbenzyl alcohol and m-trifluoromethylbenzoic acid. The Cannizzaro reaction is occurring as a significant side reaction due to the use of a strong inorganic base (e.g., NaOH, KOH).[3]Switch to a milder, non-nucleophilic organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), triethylamine, or diisopropylethylamine.[1] A patent for this synthesis recommends DBU for higher yields and purity.[1]
Formation of a complex mixture of unidentified byproducts. Self-condensation of acetaldehyde is likely dominating. This can be exacerbated by slow addition of the benzaldehyde or high concentrations of acetaldehyde.Add the m-trifluoromethylbenzaldehyde to a mixture of the base and acetaldehyde. Use a moderate excess of acetaldehyde to favor the cross-condensation.[1]
Reaction does not proceed to completion. The base may be too weak or inactive. The reaction temperature may be too low.Ensure the base is of good quality and used in the correct stoichiometric amount. The reaction can be gently warmed if it is proceeding too slowly at room temperature.
Wittig & Horner-Wadsworth-Emmons (HWE) Routes
Problem Possible Cause(s) Suggested Solution(s)
Difficulty in removing triphenylphosphine oxide (Wittig). Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be challenging to separate due to its polarity, which is often similar to the product.[2]Purify the crude product using column chromatography on silica gel. Alternatively, trituration with a solvent in which the product is soluble but the byproduct is not (e.g., a mixture of hexanes and diethyl ether) can help precipitate the triphenylphosphine oxide.[2]
Low yield of the desired (E)-isomer. The stereoselectivity of the Wittig reaction is dependent on the ylide used. Non-stabilized ylides tend to give the (Z)-isomer.For higher (E)-selectivity, the Horner-Wadsworth-Emmons reaction is generally preferred as it typically favors the formation of the (E)-alkene.[2][3][4][5]
The reaction is sluggish or does not go to completion. The base used to generate the ylide/phosphonate carbanion may not be strong enough. The carbonyl group of m-trifluoromethylbenzaldehyde may be less reactive due to the electron-withdrawing trifluoromethyl group.For Wittig reactions with non-stabilized ylides, a very strong base like n-butyllithium is often required. For HWE reactions, sodium hydride is a common choice.[2] Gentle heating may be necessary to drive the reaction to completion.

Experimental Protocols

Protocol 1: Aldol Condensation using DBU Catalyst

This protocol is adapted from patent CN106748695B.[1]

Materials:

  • m-Trifluoromethylbenzaldehyde

  • Acetaldehyde (freshly distilled)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • To a four-necked flask, add m-trifluoromethylbenzaldehyde (1 eq), anhydrous THF, and DBU (0.2 eq).

  • With stirring, add freshly distilled acetaldehyde (2.5 eq) to the mixture.

  • Stir the reaction mixture at room temperature (20-25 °C) for 48 hours. Monitor the reaction by HPLC until the starting material disappears.

  • After the reaction is complete, maintain the temperature below 30 °C and remove excess acetaldehyde and THF by distillation under reduced pressure.

  • Add 1 M hydrochloric acid to neutralize the mixture to a pH of 3-5.

  • Extract the product with dichloromethane.

  • Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain m-trifluoromethyl cinnamaldehyde.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction (Adapted)

This is a general protocol adapted for m-trifluoromethylbenzaldehyde.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • m-Trifluoromethylbenzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate (1.0 eq) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of m-trifluoromethylbenzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting ethyl m-trifluoromethylcinnamate can then be reduced to the aldehyde using a reagent like DIBAL-H.

Data Presentation

Table 1: Comparison of Catalysts in the Aldol Condensation Synthesis of m-Trifluoromethyl Cinnamaldehyde

CatalystMolar Ratio (Catalyst:Aldehyde)SolventTime (h)Yield (%)Purity (HPLC, %)Reference
DBU1:5THF4875.098.5[6]
Triethylamine1:5THF9665.298.1[1]
Diisopropylethylamine1:5THF9663.798.3[1]
NaOH(aqueous solution)Ethanol5-10< 90% purity< 90[1]

Data adapted from patent CN106748695B.[1]

Visualizations

Aldol_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Combine m-trifluoromethyl- benzaldehyde, THF, and DBU acetaldehyde Add acetaldehyde start->acetaldehyde react Stir at room temperature (20-25°C) for 48h acetaldehyde->react monitor Monitor by HPLC react->monitor distill Remove solvent and excess acetaldehyde monitor->distill Reaction complete neutralize Neutralize with HCl distill->neutralize extract Extract with CH2Cl2 neutralize->extract dry Dry and concentrate extract->dry purify Vacuum distillation dry->purify end m-Trifluoromethyl Cinnamaldehyde purify->end

Caption: Experimental workflow for the Aldol Condensation synthesis.

Troubleshooting_Aldol cluster_causes Potential Causes cluster_solutions Solutions problem Low yield and/or impure product in Aldol Condensation cannizzaro Cannizzaro reaction due to strong inorganic base problem->cannizzaro self_condensation Acetaldehyde self-condensation problem->self_condensation incomplete_reaction Incomplete reaction problem->incomplete_reaction organic_base Use organic base (e.g., DBU) cannizzaro->organic_base control_addition Control stoichiometry and addition order self_condensation->control_addition optimize_conditions Optimize temperature and check base quality incomplete_reaction->optimize_conditions

Caption: Troubleshooting logic for the Aldol Condensation route.

Reaction_Pathways cluster_wittig Wittig Reaction cluster_hwe HWE Reaction cluster_aldol Aldol Condensation w_start m-Trifluoromethyl- benzaldehyde + Ylide w_product m-Trifluoromethyl- cinnamaldehyde + Ph3P=O w_start->w_product h_start m-Trifluoromethyl- benzaldehyde + Phosphonate h_product m-Trifluoromethyl- cinnamaldehyde + Phosphate Ester h_start->h_product a_start m-Trifluoromethyl- benzaldehyde + Acetaldehyde a_product m-Trifluoromethyl- cinnamaldehyde a_start->a_product

Caption: Comparison of synthetic pathways to the target molecule.

References

Technical Support Center: Enhancing Metabolic Stability with the Trifluoromethyl Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide you with troubleshooting guidance and frequently asked questions (FAQs) regarding the use of the trifluoromethyl (CF3) group to enhance the metabolic stability of your compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that may arise during your experiments in a direct question-and-answer format.

Q1: We substituted a metabolically labile methyl group with a trifluoromethyl group, but the observed increase in metabolic stability is lower than expected. What could be the reason?

A1: While the trifluoromethyl group is a powerful tool for blocking metabolism at a specific site, several factors could contribute to a lower-than-expected increase in metabolic stability:

  • Metabolic Switching: Blocking one metabolic hotspot can sometimes lead to "metabolic switching," where metabolism occurs at an alternative, previously less favored site on the molecule. It is crucial to perform metabolite identification studies to understand the new metabolic pathways.

  • Alternative Clearance Mechanisms: The compound might be cleared through other pathways not significantly affected by the CF3 group, such as excretion or metabolism by other enzyme systems (e.g., non-CYP450 enzymes).

  • Compound Properties: The introduction of the CF3 group can alter the physicochemical properties of your compound, such as lipophilicity and solubility. These changes might inadvertently increase the compound's access to or affinity for certain metabolic enzymes.

Troubleshooting Steps:

  • Conduct Metabolite Identification: Use LC-MS/MS to identify the major metabolites of your trifluoromethylated compound. This will reveal if metabolic switching is occurring.

  • Evaluate Non-CYP Mediated Metabolism: Run stability assays in the absence of NADPH to check for non-CYP450 mediated metabolism or chemical instability.

  • Assess Physicochemical Properties: Experimentally determine the LogP and aqueous solubility of both the methyl and trifluoromethyl analogs to assess any significant changes.

Q2: Our trifluoromethylated compound shows high variability in our in vitro microsomal stability assay. What are the potential causes and how can we troubleshoot this?

A2: High variability in microsomal stability assays can stem from several sources. Here's a checklist to help you identify the issue:

  • Reagent Quality and Consistency:

    • Microsomes: Ensure the liver microsomes are from a reputable supplier, have been stored correctly at -80°C, and have not undergone multiple freeze-thaw cycles. The activity of microsomal batches can vary.

    • Cofactors: The NADPH regenerating system is critical. Prepare it fresh for each experiment and ensure all components are active.

  • Experimental Conditions:

    • Incubation Time: Ensure the time points chosen are appropriate for the compound's stability. For highly stable compounds, you may need to extend the incubation time.

    • Compound Concentration: The concentration of your test compound should be below the Km for the primary metabolizing enzymes to ensure first-order kinetics.

    • Solvent Concentration: Keep the final concentration of organic solvents (like DMSO) low (typically ≤1%) as they can inhibit enzyme activity.

  • Analytical Method:

    • LC-MS/MS Performance: Check for instrument variability, such as fluctuations in spray stability or detector sensitivity. Use an internal standard to normalize for variations in sample processing and instrument response.

    • Matrix Effects: The presence of components from the microsomal incubation can suppress or enhance the ionization of your compound, leading to variability.

Troubleshooting Flowchart:

G Start High Variability in Microsomal Stability Assay CheckReagents 1. Verify Reagent Quality - Microsome handling - Fresh NADPH system Start->CheckReagents CheckConditions 2. Review Experimental Conditions - Incubation times - Compound/Solvent concentration CheckReagents->CheckConditions CheckAnalytics 3. Assess Analytical Method - LC-MS/MS performance - Use of internal standard CheckConditions->CheckAnalytics IdentifyIssue Identify Source of Variability CheckAnalytics->IdentifyIssue ConsistentResults Consistent Results IdentifyIssue->ConsistentResults

Caption: A troubleshooting workflow for high variability in microsomal stability assays.

Q3: We are observing no degradation of our trifluoromethylated compound in the microsomal stability assay. How do we confirm that the compound is indeed highly stable and it's not an experimental artifact?

A3: Observing no degradation is a positive sign of high metabolic stability, but it's essential to rule out experimental issues.

  • Positive Controls: Always include positive control compounds with known metabolic liabilities (e.g., verapamil, testosterone) in your assay. If these controls are metabolized as expected, it confirms that your assay system (microsomes and cofactors) is active.

  • Extended Incubation Time: For highly stable compounds, the standard incubation time (e.g., 60 minutes) may not be sufficient to observe significant degradation. Consider extending the incubation period.

  • Increased Protein Concentration: You can try increasing the microsomal protein concentration to increase the enzymatic activity.

  • Alternative In Vitro Systems: If the compound is highly stable in microsomes, consider using a more complex in vitro system like hepatocytes, which contain a broader range of phase I and phase II enzymes and cofactor regenerating systems.

Data Presentation: Quantitative Impact of Trifluoromethyl Substitution

The introduction of a trifluoromethyl group in place of a methyl group can significantly enhance metabolic stability. The following tables summarize the in vitro metabolic stability of several N-CF3 compounds compared to their N-CH3 analogs in human liver microsomes (HLM) and a case study on picornavirus inhibitors.[1]

Table 1: In Vitro Metabolic Stability of N-Trifluoromethyl vs. N-Methyl Analogs in HLM [1]

Compound PairStructure (R-Group)t½ (min)CLint (µL/min/mg protein)
Pair 1 N-CH₃15136
N-CF₃>240<5.8
Pair 2 N-CH₃4644
N-CF₃>240<5.8
Pair 3 N-CH₃10208
N-CF₃12916

Table 2: Comparative Metabolism of Picornavirus Inhibitors in Monkey Liver Microsomes [2]

Compound AnalogNumber of Metabolites Detected
Methyl-substituted 8
Trifluoromethyl-substituted 2 (minor)

Experimental Protocols

In Vitro Microsomal Stability Assay

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes like Cytochrome P450s.

Materials:

  • Liver microsomes (human or other species)

  • Test compound and positive controls

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold stop solution (e.g., acetonitrile with an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Preparation:

    • Prepare working solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).

    • Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system solution in phosphate buffer.

  • Incubation:

    • Add the liver microsome solution to the wells of a 96-well plate.

    • Add the test compound working solution to the wells and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution.

  • Sampling and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding an equal volume of the ice-cold stop solution. The 0-minute time point serves as the 100% control.

  • Sample Processing:

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate proteins.

  • Analysis:

    • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Compound Prepare Compound Working Solution PreIncubate Pre-incubate Microsomes & Compound at 37°C Prep_Compound->PreIncubate Prep_Microsomes Prepare Microsome Suspension Prep_Microsomes->PreIncubate Prep_NADPH Prepare NADPH Regenerating System Initiate Initiate Reaction with NADPH Prep_NADPH->Initiate PreIncubate->Initiate Terminate Terminate Reaction at Time Points Initiate->Terminate Centrifuge Centrifuge to Precipitate Protein Terminate->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate t½ and CLint LCMS->Data

Caption: Workflow for the in vitro microsomal stability assay.

Signaling Pathways and Logical Relationships

Mechanism of Metabolic Blocking by the Trifluoromethyl Group

The trifluoromethyl group enhances metabolic stability primarily by blocking oxidative metabolism at the site of substitution. This is due to the high strength of the carbon-fluorine (C-F) bond compared to a carbon-hydrogen (C-H) bond, making it resistant to cleavage by cytochrome P450 (CYP) enzymes.[3]

G cluster_methyl Metabolism of a Methyl Group cluster_cf3 Metabolic Blocking by a Trifluoromethyl Group Methyl R-CH₃ CYP450_M CYP450 Enzymes Methyl->CYP450_M C-H bond cleavage Metabolite_M R-CH₂OH (Hydroxylated Metabolite) CYP450_M->Metabolite_M CF3 R-CF₃ CYP450_C CYP450 Enzymes CF3->CYP450_C Resistant C-F bond NoMetabolism Metabolism Blocked CYP450_C->NoMetabolism

Caption: Comparison of the metabolic fate of a methyl vs. a trifluoromethyl group.

References

Technical Support Center: Crystallization Yield Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve poor yields in crystallization experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my crystallization yield consistently low?

A low crystallization yield can be attributed to several factors, including suboptimal supersaturation, the presence of impurities, or an inappropriate solvent system.[1] A common reason is using too much solvent, which results in a significant amount of the compound remaining in the mother liquor.[2] To begin troubleshooting, it's recommended to first evaluate the mother liquor for the presence of your compound.

Q2: I've followed the protocol, but no crystals are forming. What should I do?

The absence of crystal formation, even after extended periods, typically points to issues with nucleation. This could be due to insufficient supersaturation, the presence of inhibitory impurities, or the lack of nucleation sites.[3] Inducing nucleation by scratching the inside of the flask with a glass rod or adding seed crystals can be effective initial steps.[1]

Q3: My crystals are very small, which is affecting my yield and downstream processing. How can I grow larger crystals?

Small crystal size is often a result of rapid nucleation, which can be caused by a high degree of supersaturation or a fast cooling rate.[4] To encourage the growth of larger crystals, it is crucial to control the rate of nucleation and allow sufficient time for crystal growth. This can be achieved by slowing down the cooling process or by using a seeding strategy.[4][5]

Q4: How do impurities affect my crystallization yield?

Impurities can significantly impact crystallization yield in several ways. They can increase the solubility of the target compound, leading to a lower yield as more of it remains in the solution.[6][7] Impurities can also inhibit the growth of crystals by adsorbing onto the crystal surface, and in some cases, they can co-precipitate with the desired product, affecting both yield and purity.[6][7]

Troubleshooting Guides

Issue 1: Low Crystal Yield

A low yield indicates that a substantial portion of the target compound has not crystallized from the solution. The following troubleshooting guide provides a systematic approach to identify and resolve the root cause.

LowYieldTroubleshooting start Start: Low Crystal Yield check_mother_liquor Check Mother Liquor for Product start->check_mother_liquor product_in_liquor Significant Product Detected check_mother_liquor->product_in_liquor no_product_in_liquor Minimal Product Detected check_mother_liquor->no_product_in_liquor optimize_supersaturation Optimize Supersaturation product_in_liquor->optimize_supersaturation Yes investigate_impurities Investigate Impurities product_in_liquor->investigate_impurities No no_product_in_liquor->investigate_impurities optimize_solvent Optimize Solvent System optimize_supersaturation->optimize_solvent investigate_impurities->optimize_solvent end End: Improved Yield optimize_solvent->end

Experimental Protocols:

  • Protocol 1: Optimizing Cooling Rate for Improved Yield

    A slower cooling rate allows for the controlled formation of crystals and can significantly improve yield by preventing rapid, uncontrolled precipitation.[4]

    • Dissolution: Dissolve the compound in the minimum amount of a suitable solvent at an elevated temperature.

    • Controlled Cooling: Instead of placing the flask directly in an ice bath, allow it to cool slowly to room temperature first. Insulating the flask (e.g., with paper towels) can help slow down the cooling process.[1]

    • Gradual Further Cooling: Once at room temperature, transfer the flask to a refrigerator (around 4°C) and subsequently to a freezer if necessary, allowing several hours at each stage.[5]

    • Monitoring: Observe crystal formation at each stage. The goal is to find the temperature at which controlled crystallization occurs without rapid precipitation.

  • Protocol 2: Seeding to Enhance Crystallization Yield

    Seeding provides nucleation sites to promote crystal growth and can be a powerful technique to improve yield and control crystal size.[8]

    • Seed Crystal Preparation:

      • Prepare a small-scale saturated solution of your compound and allow it to evaporate slowly to form small, high-quality seed crystals.[9]

      • Alternatively, use a small amount of previously crystallized, pure material.

    • Supersaturated Solution Preparation: Prepare a supersaturated solution of your compound by dissolving it in a solvent at a high temperature and then slowly cooling it to a temperature just above its saturation point (the metastable zone).

    • Introducing the Seed Crystals: Add a few seed crystals to the supersaturated solution.[8] The solution should be gently agitated to ensure the seeds are dispersed.

    • Crystal Growth: Allow the solution to cool slowly, enabling the seed crystals to grow.

    • Isolation: Collect the crystals by filtration.

Issue 2: No Crystal Formation

The complete absence of crystals suggests a failure in the nucleation process. This guide provides steps to induce crystallization.

NoCrystalsTroubleshooting start Start: No Crystal Formation check_supersaturation Is the solution supersaturated? start->check_supersaturation not_supersaturated Concentrate the solution check_supersaturation->not_supersaturated No supersaturated Induce Nucleation check_supersaturation->supersaturated Yes not_supersaturated->check_supersaturation scratching Scratch flask with glass rod supersaturated->scratching seeding Add seed crystals scratching->seeding change_solvent Change solvent system seeding->change_solvent end End: Crystals Formed change_solvent->end

Experimental Protocols:

  • Protocol 3: Inducing Nucleation by Scratching

    Mechanical agitation can create microscopic imperfections on the glass surface, which can act as nucleation sites.

    • Ensure the solution is supersaturated.

    • Dip a glass stirring rod into the solution.

    • Gently scratch the inner surface of the flask below the level of the solution with the tip of the glass rod.[1]

    • Observe for the formation of crystals at the point of scratching.

  • Protocol 4: Solvent System Optimization

    The choice of solvent is critical for achieving the right level of supersaturation.

    • Solubility Testing: Test the solubility of your compound in a range of solvents with varying polarities. An ideal crystallization solvent will dissolve the compound when hot but have low solubility when cold.

    • Mixed Solvent Systems: If a single solvent is not ideal, try a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

Issue 3: Impact of Impurities on Yield

Impurities can significantly reduce crystallization yield. The following table summarizes the quantitative impact of specific impurities on the crystallization of Paracetamol.

Data Presentation:

ImpurityImpurity Concentration (mol%)Crystallization Yield (%)Yield Reduction (%)
None094.30
Acetanilide5.0179.514.8
Metacetamol9.6575.818.5
Data from a case study on Paracetamol crystallization.[10]

This data clearly demonstrates that even structurally similar impurities at relatively low concentrations can cause a significant reduction in the final product yield.[10] Therefore, ensuring the purity of the starting material is a critical step in optimizing crystallization yield.

References

Validation & Comparative

comparing biological activity of cinnamic acid and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Biological Activity of Cinnamic Acid and Its Derivatives

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological efficacy of lead compounds and their analogs is paramount. Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have garnered significant attention for their diverse pharmacological properties.[1][2][3] This guide provides an objective comparison of the biological activities of cinnamic acid and its derivatives, supported by experimental data and detailed methodologies, to aid in the advancement of research and development in this area.

Structure-Activity Relationship: A Brief Overview

The biological activity of cinnamic acid derivatives is intrinsically linked to their chemical structure. Modifications to the phenyl ring, such as the addition of hydroxyl (-OH) or methoxy (-OCH₃) groups, and alterations to the carboxylic acid functional group can significantly influence their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[4] For instance, the presence of hydroxyl groups is a key determinant of antioxidant and free-radical scavenging activity.[4] Dihydroxy derivatives like caffeic acid often show greater antioxidant potential than their monohydroxy counterparts such as p-coumaric acid.[4] Similarly, substitutions on the phenyl ring can modulate the anti-inflammatory and antimicrobial efficacy of these compounds.[1][5]

Comparative Biological Activity: Quantitative Data

The following tables summarize the quantitative data from various studies, offering a comparative look at the biological activities of cinnamic acid and several of its key derivatives.

Antioxidant Activity

The antioxidant capacity is a measure of a compound's ability to neutralize free radicals. Common assays to evaluate this activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC₅₀ value represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC₅₀ value indicates higher antioxidant activity.

CompoundDPPH IC₅₀ (µg/mL)ABTS IC₅₀ (µM)Reference
Cinnamic Acid0.18-[6]
Ferulic Acid~2.9 - 12.012[6]
p-Coumaric Acid--
Caffeic Acid--
Sinapic Acid--

Note: Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.

Anti-inflammatory Activity

The anti-inflammatory properties of cinnamic acid and its derivatives are often evaluated by their ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

CompoundCell LineInhibition of TNF-α (%)Inhibition of IL-6 (%)Reference
Cinnamic Acid---
Ferulic Acid---
Derivative 6h-65.785.9[7]
Antimicrobial Activity

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)Reference
Cinnamic Acid256 - 4096--[8]
p-Coumaric Acid---[8]
Ferulic Acid---[8]
Sinapic Acid---[8]
Anticancer Activity

The cytotoxic effect of cinnamic acid derivatives on cancer cells is a crucial measure of their potential as anticancer agents. The IC₅₀ value represents the concentration of the compound that inhibits 50% of cell growth.

CompoundCell LineIC₅₀ (µM)Reference
Cinnamic Acid--
Ferulic Acid DimerBreast Cancer CellsMore cytotoxic than monomer[9]
3-Fluoro CADBreast Cancer CellsMore cytotoxic than monomer[9]
3,4-Difluoro CADBreast Cancer CellsMore cytotoxic than monomer[9]
Compound 4iiHT-29 (colon)Remarkable activity[10]
Compound 2iA-549 (lung)Very good activity[10]
Compound 5A-549 (lung)10.36[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

  • Reagent Preparation: Prepare a stock solution of the test compound (cinnamic acid or its derivative) in a suitable solvent (e.g., methanol). Also, prepare a working solution of DPPH in the same solvent (typically 0.1 mM).

  • Reaction Setup: In a 96-well plate or cuvettes, add a defined volume of each sample dilution. Add an equal volume of the DPPH working solution to initiate the reaction. Include a solvent-only blank.

  • Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each reaction at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of scavenging activity for each sample and determine the IC₅₀ value.[9]

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation.

  • Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with a suitable buffer (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Setup: Add a small volume (e.g., 10-20 µL) of each test compound dilution to the wells of a 96-well microplate. Add a larger volume (e.g., 180-190 µL) of the diluted ABTS•+ working solution to each well.

  • Incubation: Incubate the microplate at room temperature in the dark for a specified period (e.g., 6-30 minutes).

  • Absorbance Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition against the concentration of the test compound and determine the IC₅₀ value.[12]

MTT Assay for Cytotoxicity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculation: Determine the cell viability as a percentage of the control and calculate the IC₅₀ value.[2][13]

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum suspension adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[6][10]

Signaling Pathways and Experimental Workflow

To better understand the mechanisms of action and the experimental process, the following diagrams visualize key signaling pathways and a general workflow for comparing the biological activities of cinnamic acid and its derivatives.

G cluster_workflow Experimental Workflow cluster_assays Biological Assays start Start: Cinnamic Acid & Derivatives prep Sample Preparation (Dissolution & Dilution) start->prep antioxidant Antioxidant (DPPH, ABTS) prep->antioxidant inflammatory Anti-inflammatory (LPS-induced cytokine inhibition) prep->inflammatory antimicrobial Antimicrobial (MIC determination) prep->antimicrobial anticancer Anticancer (MTT assay) prep->anticancer data Data Collection (IC50, MIC values) antioxidant->data inflammatory->data antimicrobial->data anticancer->data analysis Comparative Analysis (Structure-Activity Relationship) data->analysis end Conclusion analysis->end G cluster_nfkb NF-κB Signaling Pathway stimuli Inflammatory Stimuli (e.g., LPS) receptor TLR4 Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to nfkb_nuc Active NF-κB genes Pro-inflammatory Genes (TNF-α, IL-6) nfkb_nuc->genes activates transcription of cinnamic Cinnamic Acid Derivatives cinnamic->ikk inhibit G cluster_nrf2 Nrf2 Antioxidant Response Pathway stress Oxidative Stress keap1 Keap1 stress->keap1 induces conformational change in nrf2 Nrf2 keap1->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to nrf2_nuc Active Nrf2 are Antioxidant Response Element (ARE) nrf2_nuc->are binds to genes Antioxidant Genes (e.g., HO-1, NQO1) are->genes activates transcription of cinnamic Cinnamic Acid Derivatives cinnamic->keap1 modulate

References

The Versatility of Cinnamic Acid Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological potential of cinnamic acid derivatives reveals a fascinating interplay between chemical structure and biological activity. These naturally occurring compounds and their synthetic analogs have garnered significant attention from researchers in drug discovery for their diverse therapeutic applications, including antimicrobial, antioxidant, anticancer, and anti-inflammatory effects. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in navigating this promising class of molecules.

Cinnamic acid, a simple phenylpropanoid, serves as a versatile scaffold for chemical modification, allowing for the fine-tuning of its biological properties.[1][2][3] The core structure, consisting of a phenyl ring, a propenoic acid side chain, and a carboxylic acid group, offers multiple points for derivatization. The nature, number, and position of substituents on the phenyl ring, as well as modifications to the carboxylic acid and the α,β-unsaturated system, profoundly influence the resulting pharmacological activity.[4][5][6]

Antimicrobial Activity: Targeting Microbial Growth and Biofilms

Cinnamic acid and its derivatives have long been recognized for their ability to inhibit the growth of a wide range of bacteria and fungi.[7][8][9] The antimicrobial efficacy is intricately linked to specific structural features.

The presence of electron-withdrawing groups on the phenyl ring, for instance, has been shown to enhance antifungal activity.[4] Furthermore, the lipophilicity of the derivatives plays a crucial role. Studies have indicated that esterification or amidation of the carboxylic acid group can lead to increased antimicrobial potency, likely due to improved cell membrane penetration.[6][10] For example, 1-cinnamoylpyrrolidine has demonstrated strong antibacterial activity against various strains.[10]

Interestingly, some cinnamic acid derivatives exhibit synergistic effects when combined with existing antibiotics like cloxacillin, suggesting a potential strategy to combat drug-resistant microbial strains.[11]

Comparative Antimicrobial Activity of Cinnamic Acid Derivatives
Compound/DerivativeMicroorganismActivity (MIC/MBC in µg/mL)Reference
Cinnamic AcidB. subtilisMIC: 0.5 mg/mL; MBC: >1 mg/mL[10]
Cinnamic AcidS. aureusMIC: 0.5 mg/mL; MBC: >1 mg/mL[10]
Cinnamic AcidE. coliMIC: 1 mg/mL; MBC: >2 mg/mL[10]
Cinnamic AcidP. aeruginosaMIC: 1 mg/mL; MBC: >2 mg/mL[10]
1-CinnamoylpyrrolidineE. coli, P. aeruginosa, B. subtilis, S. aureus, MRSAMIC & MBC: 0.5 mg/mL[10]
Methyl-4-nitrocinnamateB. subtilisMIC: 89.1 µg/mL[10]
Methyl-4-nitrocinnamateE. coliMIC: 79.4 µg/mL[10]
4-isopropylbenzylcinnamide-MIC = 458.15 µM[6]
Decyl cinnamate-MIC = 550.96 µM[6]
Butyl cinnamate-MIC = 626.62 µM[6]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of cinnamic acid derivatives against various bacterial strains is typically determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final working concentration.

  • Preparation of Test Compounds: The cinnamic acid derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The microtiter plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This is determined by visual inspection or by measuring the absorbance at 600 nm.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture inoculation Inoculation of 96-well Plate bacterial_culture->inoculation compound_prep Compound Dilution compound_prep->inoculation incubation Incubation inoculation->incubation read_results Visual/Spectrophotometric Reading incubation->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for MIC Determination.

Antioxidant Activity: Scavenging Free Radicals

The antioxidant properties of cinnamic acid derivatives are primarily attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl groups, thereby neutralizing reactive oxygen species (ROS).[12][13][14] The structure-activity relationship for antioxidant activity is well-defined.

The number and position of hydroxyl groups on the phenyl ring are critical. Dihydroxy derivatives, such as caffeic acid, generally exhibit superior antioxidant capacity compared to monohydroxy derivatives like p-coumaric acid.[14] The presence of a methoxy group adjacent to a hydroxyl group can also enhance antioxidant activity.

Comparative Antioxidant Activity of Cinnamic Acid Derivatives (IC50 Values)
CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)Reference
Cinnamic Acid>1000>1000[15]
p-Coumaric Acid85.345.2[15]
Caffeic Acid14.78.9[15]
Ferulic Acid25.615.4[15]
Sinapic Acid10.26.8[15]
Trolox (Standard)4.52.1[16]

IC50: Half-maximal inhibitory concentration. Lower values indicate higher antioxidant activity. Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of compounds.[15][16]

  • Preparation of Reagents: A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol). A working solution of DPPH in the same solvent is also prepared.

  • Reaction Mixture: The test compound solution is mixed with the DPPH solution in a microplate well or a cuvette. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of each solution is measured using a UV-Vis spectrophotometer at the characteristic wavelength of DPPH (around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is then determined from a dose-response curve.

sar_antioxidant cluster_structure Structural Features cluster_activity Antioxidant Activity hydroxyl Number and Position of -OH groups activity Increased Antioxidant Activity hydroxyl->activity More -OH groups (e.g., Caffeic Acid) methoxy Methoxy Groups methoxy->activity Adjacent to -OH (e.g., Ferulic Acid) propenoic_acid Propenoic Acid Side Chain propenoic_acid->activity Conjugated System

Key SAR for Antioxidant Activity.

Anticancer Activity: Inducing Apoptosis and Inhibiting Proliferation

The anticancer potential of cinnamic acid derivatives has been extensively studied, with many compounds demonstrating cytotoxicity against various cancer cell lines.[5][17][18] The mechanisms of action are diverse and include the induction of apoptosis, inhibition of cell proliferation, and interference with signaling pathways crucial for cancer cell survival.

The substitution pattern on the phenyl ring is a key determinant of anticancer activity. The presence of hydroxyl and methoxy groups can significantly influence the cytotoxic effects.[12] Furthermore, modifications of the carboxylic acid group to form amides or esters have yielded compounds with enhanced anticancer properties.[5]

Comparative Anticancer Activity of Cinnamic Acid Derivatives (IC50 in µM)
Compound/DerivativeCell LineIC50 (µM)Reference
Cinnamic AcidA-549 (Lung)> 25[17]
Compound 12A-549 (Lung)> 25[17]
Other Synthesized DerivativesA-549 (Lung)10 - 18[17]
Colchicine (Positive Control)A-549 (Lung)6.32[17]
CIN-PLGA-NPMDA-MB-231 (Breast)0.5171 mM[18]
Free Cinnamic AcidMDA-MB-231 (Breast)2.296 mM[18]

IC50: Half-maximal inhibitory concentration. Lower values indicate higher anticancer activity. Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[17]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the cinnamic acid derivatives and incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated to allow the formazan crystals to form.

  • Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of around 570 nm.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Cinnamic acid and its derivatives have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways.[2][19][20] They have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[20][21]

The anti-inflammatory activity is often linked to the inhibition of enzymes like cyclooxygenases (COXs) and lipoxygenases (LOXs), which are involved in the synthesis of inflammatory mediators.[12][22] The structure-activity relationship for anti-inflammatory effects often parallels that of antioxidant activity, with phenolic hydroxyl groups playing a crucial role. Amide derivatives of cinnamic acid have also been synthesized and shown to possess potent anti-inflammatory activity.[19][23]

Comparative Anti-inflammatory Activity of Cinnamic Acid Derivatives
CompoundAssayInhibition (%)Reference
Compound 6hIL-6 Inhibition (in vitro)85.9%[20]
Compound 6hTNF-α Inhibition (in vitro)65.7%[20]
Cinnamic Acid Amide (3b)Albumin Denaturation (in vitro)Significant[23]

Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocol: Inhibition of Albumin Denaturation

This in vitro assay is a simple and widely used method to screen for anti-inflammatory activity.[23]

  • Reaction Mixture: The reaction mixture consists of the test compound at different concentrations, bovine serum albumin (BSA) solution, and phosphate-buffered saline (PBS).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time, followed by heating to induce denaturation.

  • Cooling and Measurement: The mixture is cooled, and the turbidity is measured using a spectrophotometer at a wavelength of around 660 nm.

  • Calculation: The percentage inhibition of denaturation is calculated by comparing the absorbance of the test samples with that of a control.

signaling_pathway_inflammation cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Cinnamic_Acid Cinnamic Acid Derivatives Cinnamic_Acid->TLR4 Inhibition Cinnamic_Acid->NFkB Inhibition

Inhibition of Inflammatory Pathway.

References

Cinnamic Acid Derivatives as AntimAntimicrobialicrobials: A Comparative Analysis of Esters and Amides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antimicrobial resistance. Cinnamic acid, a naturally occurring organic compound, and its synthetic derivatives have emerged as a promising class of molecules with significant antimicrobial potential. This guide provides an objective comparative analysis of the antimicrobial activity of cinnamic acid esters and amides, supported by experimental data, to aid in the development of new therapeutic strategies.

This analysis reveals that while both cinnamic acid esters and amides exhibit antimicrobial properties, esters generally demonstrate superior bioactivity. The increased lipophilicity of esters is believed to facilitate their passage across the microbial cell membrane, leading to enhanced efficacy.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of cinnamic acid derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency.

A systematic study by de Oliveira et al. (2023) provides a direct comparison of the MIC values of a series of synthetic cinnamic acid esters and amides against various pathogenic bacteria and fungi. The data clearly indicates that esterification of cinnamic acid generally leads to more potent antimicrobial activity compared to amidation.[1][2]

Table 1: Comparative Antimicrobial Activity (MIC in µM) of Cinnamic Acid Esters and Amides [1]

CompoundDerivative TypeStaphylococcus aureus (ATCC 35903)Staphylococcus epidermidis (ATCC 12228)Pseudomonas aeruginosa (ATCC 25853)Candida albicans (ATCC 76485)Aspergillus flavus (LM-171)
Cinnamic Acid->1578.16>1578.16>1578.16>1578.16>1578.16
Esters
Methyl CinnamateEster1578.161578.161578.16789.191578.16
Ethyl CinnamateEster1452.721452.721452.72726.361452.72
Butyl CinnamateEster626.62626.62626.62626.62626.62
Decyl CinnamateEster550.96550.96550.96>550.96>550.96
Benzyl CinnamateEster537.81537.811075.63>1075.63>1075.63
Amides
4-isopropylbenzylcinnamideAmide458.15----

Data sourced from de Oliveira, J. P., et al. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Pharmaceuticals, 16(2), 299.[1] Note: '-' indicates data not available in the source.

Mechanisms of Antimicrobial Action

The primary mechanism of antimicrobial action for cinnamic acid and its ester derivatives is the disruption of the microbial cell membrane.[2] The increased lipophilicity of the ester derivatives enhances their ability to intercalate into the lipid bilayer of the cell membrane, leading to a loss of integrity. This disruption results in the leakage of essential intracellular components, such as ions, ATP, and nucleic acids, ultimately causing cell death.

In contrast, the antimicrobial mechanism of cinnamic acid amides may be more specific. Molecular docking studies have suggested that certain cinnamamides can act as enzyme inhibitors. For instance, 4-isopropylbenzylcinnamide has been predicted to target and inhibit saFABH, an essential enzyme in the fatty acid synthesis pathway of Staphylococcus aureus.[1] This suggests a more targeted mode of action compared to the generalized membrane disruption caused by esters.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a crucial step in assessing the antimicrobial activity of compounds. The broth microdilution method is a standardized and widely used technique for this purpose.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Step-by-Step Protocol:

  • Preparation of Test Compounds: A stock solution of the cinnamic acid derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: A two-fold serial dilution of the stock solution is performed in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria). This creates a range of decreasing concentrations of the test compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism and broth without the test compound) and negative (broth only) controls are included on each plate.

  • Incubation: The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is the lowest concentration of the test compound at which no visible growth is observed.

Visualizing the Processes

To better understand the experimental workflow and the proposed mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Stock Solution of Test Compound serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculation Inoculate Wells prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate inoculation->incubation mic_determination Determine MIC incubation->mic_determination

Caption: Workflow of the Broth Microdilution Method for MIC Determination.

Antimicrobial_Mechanisms cluster_ester Cinnamic Acid Esters cluster_amide Cinnamic Acid Amides ester Cinnamic Acid Ester membrane Microbial Cell Membrane ester->membrane Intercalation disruption Membrane Disruption membrane->disruption leakage Leakage of Intracellular Components disruption->leakage death_ester Cell Death leakage->death_ester amide Cinnamic Acid Amide enzyme Target Enzyme (e.g., saFABH) amide->enzyme Binding inhibition Enzyme Inhibition enzyme->inhibition pathway_disruption Disruption of Essential Metabolic Pathway inhibition->pathway_disruption death_amide Cell Death pathway_disruption->death_amide

Caption: Proposed Antimicrobial Mechanisms of Cinnamic Acid Esters and Amides.

References

A Comparative Guide to the Antioxidant Potency of Hydroxycinnamic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant potency of common hydroxycinnamic acids, supported by experimental data from various in vitro assays. Hydroxycinnamic acids are a class of phenolic compounds found abundantly in plant-based foods and are recognized for their significant antioxidant properties.[1] Understanding the relative antioxidant potential of these compounds is crucial for research in nutrition, pharmacology, and drug development.

Structure-Activity Relationship: The Key to Antioxidant Potency

The antioxidant activity of hydroxycinnamic acids is intrinsically linked to their chemical structure.[2] Key structural features that determine their potency include the number and position of hydroxyl (-OH) groups on the aromatic ring and the presence of an unsaturated bond in the carboxylic acid side chain.[3][4]

A critical factor for high antioxidant activity is the presence of an ortho-dihydroxy phenyl group, also known as a catechol moiety.[3][4] This configuration enhances the molecule's ability to donate a hydrogen atom and stabilize the resulting phenoxyl radical through electron delocalization.[1] While the addition of more hydroxyl groups can influence activity, the presence of three does not necessarily lead to a higher antioxidant effect.[3][4]

Quantitative Comparison of Antioxidant Activity

To provide a clear comparison, the following table summarizes the antioxidant potency of four common hydroxycinnamic acids—caffeic acid, ferulic acid, sinapic acid, and p-coumaric acid—as determined by three widely used antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and FRAP (Ferric Reducing Antioxidant Power) assay.[5]

Hydroxycinnamic AcidAntioxidant Activity (DPPH Assay)Antioxidant Activity (ABTS Assay)Antioxidant Activity (FRAP Assay)
Caffeic Acid HighHighHigh
Ferulic Acid Moderate to HighModerate to HighModerate to High
Sinapic Acid ModerateModerateModerate
p-Coumaric Acid LowLowLow

Note: The relative potencies are based on a synthesis of data from multiple sources. The general trend observed across these assays is: Caffeic Acid > Ferulic Acid > Sinapic Acid > p-Coumaric Acid .[6][7] Caffeic acid's superior performance is largely attributed to its catechol structure.[8]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible results in antioxidant capacity assessment.[5] Below are the methodologies for the DPPH, ABTS, and FRAP assays.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[5]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol and store it in a dark bottle at 4°C.[5]

    • Prepare stock solutions of the hydroxycinnamic acids and a standard antioxidant (e.g., Trolox) in methanol.[5]

  • Assay Procedure:

    • In a 96-well plate or test tubes, add a specific volume of the sample or standard solution at various concentrations.[5]

    • Add the DPPH solution to each well or tube and include a control containing only the solvent and the DPPH solution.[5]

    • Incubate the plate or tubes in the dark at room temperature for 30 minutes.[5]

  • Measurement and Calculation:

    • Measure the absorbance at approximately 517 nm using a spectrophotometer.[5]

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[5]

    • Determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of the antioxidant.[5]

ABTS Radical Cation Decolorization Assay

This assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is then reduced by antioxidants, leading to a loss of color.[5]

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[5]

    • To generate the ABTS radical cation, mix the two solutions in a 1:1 ratio and let the mixture stand in the dark at room temperature for 12-16 hours.[5]

    • Dilute the ABTS•+ solution with ethanol or a phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

  • Assay Procedure:

    • Add a small volume of the sample or standard solution at various concentrations to the diluted ABTS•+ solution.[5]

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm after a set incubation time.[9] The antioxidant capacity is typically expressed as Trolox Equivalents (TE).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce a ferric iron complex (Fe³⁺-TPTZ) to its ferrous form (Fe²⁺-TPTZ), which results in an intense blue color.[5]

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[10] The reagent should be prepared fresh.

  • Assay Procedure:

    • Add a small volume of the sample or a standard solution (e.g., FeSO₄·7H₂O) to the FRAP reagent.[5]

    • Include a reagent blank containing the solvent instead of the sample.[5]

    • Incubate the mixture at 37°C for a specified time (typically 4-30 minutes).[5]

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.[5]

    • The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as Fe(II) equivalents.[5]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for comparing the antioxidant potency of different hydroxycinnamic acids.

G cluster_prep Sample & Reagent Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis SamplePrep Prepare Stock Solutions of Hydroxycinnamic Acids DPPH_Assay DPPH Assay SamplePrep->DPPH_Assay ABTS_Assay ABTS Assay SamplePrep->ABTS_Assay FRAP_Assay FRAP Assay SamplePrep->FRAP_Assay DPPH_Prep Prepare DPPH Reagent DPPH_Prep->DPPH_Assay ABTS_Prep Prepare ABTS Reagent ABTS_Prep->ABTS_Assay FRAP_Prep Prepare FRAP Reagent FRAP_Prep->FRAP_Assay Spectro Spectrophotometric Measurement DPPH_Assay->Spectro ABTS_Assay->Spectro FRAP_Assay->Spectro Calc Calculate % Inhibition, IC50, or Equivalents Spectro->Calc Compare Compare Potency Calc->Compare

Caption: General workflow for antioxidant potency comparison.

References

Unveiling the Anti-Tuberculosis Potential of Cinnamic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-tuberculosis (anti-TB) activity of various cinnamic acid derivatives, supported by experimental data. We delve into their inhibitory effects on Mycobacterium tuberculosis, detail the methodologies for assessing their efficacy, and explore their potential mechanism of action.

Cinnamic acid, a naturally occurring organic compound, and its derivatives have emerged as a promising class of molecules in the search for novel anti-TB agents. Their potential to inhibit the growth of Mycobacterium tuberculosis, including multi-drug resistant strains, has spurred extensive research into their structure-activity relationships and mechanisms of action. This guide synthesizes key findings to facilitate a deeper understanding of their therapeutic promise.

Comparative Anti-TB Activity of Cinnamic Acid Derivatives

The in vitro anti-TB activity of cinnamic acid derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of the bacteria. The following table summarizes the MIC values for a selection of cinnamic acid derivatives against the H37Rv strain of Mycobacterium tuberculosis, a commonly used laboratory strain. Lower MIC values indicate higher potency.

CompoundDerivative TypeMIC (µg/mL)Reference Strain
Cinnamic AcidParent Compound>100H37Rv
trans-Cinnamic acidIsomer>200H37Rv
cis-Cinnamic acidIsomer1.67MDR-TB
Cinnamamide 1cAmide Derivative3.13H37Rv[1]
Compound 20Carboxylic Acid Derivative0.045H37Ra[2]
Compound 23Electron-withdrawing group0.56H37Ra[2]

It is important to note that variations in experimental conditions, such as the specific strain of M. tuberculosis and the assay methodology, can influence the observed MIC values. Notably, the spatial arrangement of the molecule can dramatically impact its activity, as evidenced by the significantly lower MIC of cis-cinnamic acid compared to its trans-isomer against a multi-drug resistant strain.[3] Furthermore, the addition of certain functional groups, such as a carboxylic acid at the para position (Compound 20), has been shown to confer potent anti-TB activity.[2]

Synergistic Effects with Existing Anti-TB Drugs

A crucial aspect of developing new anti-TB agents is their potential for use in combination therapy to enhance efficacy and combat drug resistance. Studies have shown that some cinnamic acid derivatives exhibit synergistic effects when combined with first-line anti-TB drugs like isoniazid (INH) and rifampicin (RIF).[3] This synergy can lead to a reduction in the required dosage of each drug, potentially minimizing side effects and reducing the likelihood of resistance development.

Proposed Mechanism of Action: Targeting Mycolic Acid Synthesis

The primary mechanism of action for many anti-TB drugs is the disruption of the unique and essential mycobacterial cell wall. Evidence suggests that cinnamic acid derivatives may also target this crucial structure, specifically by inhibiting the biosynthesis of mycolic acids.[1] Mycolic acids are long-chain fatty acids that are key components of the mycobacterial cell wall, providing a waxy coat that protects the bacterium from the host's immune system and antibiotics.

One of the key enzymes in the mycolic acid biosynthesis pathway is the enoyl-acyl carrier protein reductase, known as InhA. This enzyme is the primary target of the frontline anti-TB drug isoniazid. It has been proposed that some cinnamic acid derivatives may also exert their anti-TB effect by inhibiting InhA.

Below is a diagram illustrating the proposed mechanism of action, where cinnamic acid derivatives are depicted as inhibitors of the mycolic acid biosynthesis pathway.

Mycolic_Acid_Synthesis_Inhibition cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_FAS_II Fatty Acid Synthase II (FAS-II) cluster_Inhibitors Inhibitors Acetyl-CoA Acetyl-CoA Fatty_Acids Fatty_Acids Acetyl-CoA->Fatty_Acids Meromycolate_Chain Meromycolate_Chain Fatty_Acids->Meromycolate_Chain Elongation InhA InhA Mycolic_Acids Mycolic_Acids Meromycolate_Chain->Mycolic_Acids Condensation & Reduction Mycobacterial_Cell_Wall Mycobacterial_Cell_Wall Mycolic_Acids->Mycobacterial_Cell_Wall Incorporation Isoniazid Isoniazid Isoniazid->InhA Inhibits Cinnamic_Acid_Derivatives Cinnamic Acid Derivatives Cinnamic_Acid_Derivatives->InhA Proposed Inhibition

Caption: Proposed inhibition of mycolic acid synthesis by cinnamic acid derivatives.

Experimental Protocols

To ensure the reproducibility and comparability of findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of anti-TB activity.

Microplate Alamar Blue Assay (MABA) for MIC Determination

The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method for determining the MIC of compounds against M. tuberculosis.[4][5][6][7][8]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)

  • 96-well microplates

  • Test compounds (cinnamic acid derivatives) and control drugs (e.g., isoniazid)

  • Alamar Blue reagent

  • 10% Tween 80 solution

Procedure:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:20 in fresh broth.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds and control drugs in the 96-well microplate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the incubation period, add 25 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24 hours.

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of drug combinations.[9][10]

Materials:

  • Same materials as for the MABA assay.

  • Two test compounds (e.g., a cinnamic acid derivative and isoniazid).

Procedure:

  • Plate Setup: In a 96-well plate, create serial dilutions of Drug A along the rows and serial dilutions of Drug B along the columns. This creates a matrix of different concentration combinations.

  • Inoculation and Incubation: Inoculate and incubate the plate as described in the MABA protocol.

  • Data Analysis: After determining the MIC for each drug alone and in combination, the Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula:

    FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0[9]

    • Antagonism: FICI > 4.0[9]

Logical Workflow for Anti-TB Drug Screening

The process of identifying and validating new anti-TB compounds like cinnamic acid derivatives follows a structured workflow, from initial screening to more detailed mechanistic studies.

Anti_TB_Screening_Workflow Start Start Library_of_Cinnamic_Acid_Derivatives Compound Library Start->Library_of_Cinnamic_Acid_Derivatives Primary_Screening Primary Screening (e.g., MABA) Library_of_Cinnamic_Acid_Derivatives->Primary_Screening Hit_Identification Active Hits? Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (MIC Determination) Hit_Identification->Dose_Response Yes End End Hit_Identification->End No Synergy_Testing Synergy Testing (Checkerboard Assay) Dose_Response->Synergy_Testing Mechanism_of_Action_Studies Mechanism of Action (e.g., Enzyme Inhibition) Synergy_Testing->Mechanism_of_Action_Studies Lead_Optimization Lead Optimization Mechanism_of_Action_Studies->Lead_Optimization Lead_Optimization->End

Caption: A typical workflow for screening and validating anti-TB compounds.

References

A Comparative Analysis of the Bioactivity of m-(Trifluoromethyl)cinnamic Acid and p-(Trifluoromethyl)cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone in modern medicinal chemistry to enhance the therapeutic potential of bioactive molecules. The trifluoromethyl (CF3) group, in particular, is prized for its ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity. This guide provides an objective comparison of the bioactivity of m-(Trifluoromethyl)cinnamic acid and p-(Trifluoromethyl)cinnamic acid, primarily focusing on their derivatives, for which comparative experimental data is more readily available.

Executive Summary

Derivatives of this compound consistently demonstrate superior antimicrobial activity compared to their p-(Trifluoromethyl)cinnamic acid counterparts. This trend has been observed across various microbial strains, including bacteria and mycobacteria. The position of the trifluoromethyl group on the phenyl ring significantly influences the biological efficacy of these compounds, with the meta-position generally conferring greater potency. While direct comparative studies on the parent acids are limited, the evidence from their derivatives provides a strong indication of the superior bioactive potential of the m-isomer.

Data Presentation: Antimicrobial Activity

The following table summarizes the comparative antimicrobial activity of N-arylcinnamamide derivatives of m- and p-(Trifluoromethyl)cinnamic acid against various microbial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, where a lower value indicates higher antimicrobial activity.

Derivative ClassMicrobial Strainm-(CF3) Derivative MIC (µg/mL)p-(CF3) Derivative MIC (µg/mL)Reference
N-(4-Chlorophenyl)cinnamamideStaphylococcus aureus ATCC 292138>256[1]
N-(4-Chlorophenyl)cinnamamideMRSA 637188>256[1]
N-(4-Chlorophenyl)cinnamamideMRSA SA 6304>256[1]
N-(4-Chlorophenyl)cinnamamideMycobacterium smegmatis ATCC 7000848>256[1]

Note: The data clearly indicates that the m-trifluoromethyl derivatives are significantly more active against both Staphylococcus aureus (including a methicillin-resistant strain) and Mycobacterium smegmatis compared to the p-trifluoromethyl derivatives, which were largely inactive at the tested concentrations.[1]

Structure-Activity Relationship

The observed difference in bioactivity can be attributed to the electronic and steric effects imparted by the trifluoromethyl group at different positions on the phenyl ring. The strong electron-withdrawing nature of the CF3 group influences the overall electron distribution of the molecule, which in turn affects its interaction with biological targets. The meta-position appears to result in a more favorable conformation and electronic profile for binding to the active sites of microbial enzymes or disrupting cell membrane integrity.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the in vitro antimicrobial susceptibility of a compound.

1. Preparation of Microbial Inoculum:

  • A pure culture of the test microorganism is grown on an appropriate agar medium.

  • A few colonies are transferred to a sterile broth (e.g., Mueller-Hinton Broth for bacteria) and incubated at a suitable temperature (e.g., 37°C) until the turbidity reaches a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Test Compounds:

  • Stock solutions of the m- and p-(Trifluoromethyl)cinnamic acid derivatives are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Serial two-fold dilutions of the stock solutions are prepared in a 96-well microtiter plate using the appropriate broth to achieve a range of final concentrations.

3. Incubation:

  • Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Positive (microorganism and broth without test compound) and negative (broth only) controls are included.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Logical Relationship of Bioactivity

G Positional Isomerism and Antimicrobial Activity cluster_0 Trifluoromethyl-Substituted Cinnamic Acid Derivatives cluster_1 Antimicrobial Activity m-(CF3) Derivative m-(CF3) Derivative High Activity High Activity m-(CF3) Derivative->High Activity leads to p-(CF3) Derivative p-(CF3) Derivative Low/No Activity Low/No Activity p-(CF3) Derivative->Low/No Activity leads to

Caption: Relationship between the position of the trifluoromethyl group and antimicrobial activity.

Experimental Workflow for MIC Determination

Workflow for Broth Microdilution Assay start Start prep_inoculum Prepare Microbial Inoculum start->prep_inoculum prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compounds->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC incubate->read_mic end End read_mic->end

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The available evidence strongly suggests that the position of the trifluoromethyl group is a critical determinant of the bioactivity of cinnamic acid derivatives. Specifically, derivatives of this compound exhibit significantly greater antimicrobial potency than their p-isomers. This finding provides valuable guidance for researchers and drug development professionals in the rational design of novel antimicrobial agents based on the cinnamic acid scaffold. Further investigation into the precise mechanisms of action and a broader range of biological activities is warranted to fully elucidate the therapeutic potential of these compounds.

References

Unveiling the Potency of Trifluoromethylated Anilides Against Drug-Resistant Superbugs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficacy of novel trifluoromethylated anilide compounds against Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), presenting key experimental data and methodologies for researchers in drug discovery.

The rise of multidrug-resistant bacteria, particularly MRSA and VRE, poses a significant threat to global public health. In the relentless search for new antimicrobial agents, trifluoromethylated anilides have emerged as a promising class of compounds. Their unique structural features, conferred by the trifluoromethyl group, can enhance metabolic stability and bioavailability, making them attractive candidates for drug development. This guide provides a comparative overview of the efficacy of various trifluoromethylated anilides against MRSA and VRE, supported by quantitative data and detailed experimental protocols.

Comparative Efficacy Against MRSA and VRE

Several studies have demonstrated the potent antibacterial activity of trifluoromethylated anilide derivatives. Notably, certain salicylanilide and pyrazole-based anilides have shown significant efficacy against Gram-positive bacteria, including resistant strains.

A series of novel fluoro and trifluoromethyl-substituted salicylanilide derivatives were synthesized and evaluated for their antimicrobial activity. Among them, 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide (Compound 22 in the study) exhibited remarkable activity against nine MRSA and three vancomycin-resistant S. aureus (VRSA) strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.031 to 0.062 µg/mL.[1][2] This activity was significantly better than the control drugs, methicillin and vancomycin.[1][2]

Similarly, N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria.[3][4][5] One such trifluoromethyl-substituted derivative demonstrated a low MIC value of 3.12 μg/mL against an MRSA strain.[3] These compounds were also found to be more effective than vancomycin in eradicating preformed biofilms of MRSA and Enterococcus faecalis.[3][4] While specific data against VRE is less abundant, the activity against E. faecalis suggests potential efficacy.

Compound ClassSpecific Compound/DerivativeTarget Organism(s)MIC Range (µg/mL)Key Findings
Salicylanilides 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamideMRSA, VRSA0.031 - 0.062Significantly more potent than vancomycin.[1][2]
Pyrazole Derivatives N-(trifluoromethyl)phenyl substituted pyrazoleMRSA, Enterococcus faecalis3.12 (for a specific derivative against MRSA)Effective against biofilms, more so than vancomycin.[3]
Fluoroquinolones (3R, 4S)-3-aminomethyl-4-trifluoromethyl derivative (S-34109)Quinolone and methicillin-resistant Staphylococcus aureusNot specifiedSuperior activity against resistant S. aureus.[6]
Benzimidazoles 2-(3,5-Bis(trifluoromethyl)phenyl)-4-nitro-6-(trifluoromethyl)-1H-benzo[d]imidazol-1-ol (TFBZ)MRSA4Potent antibacterial and biofilm eradication properties.[7]

Mechanism of Action: Targeting Bacterial Cell Division

A key mechanism of action for some of these promising compounds appears to be the inhibition of the filamentous temperature-sensitive protein Z (FtsZ).[8][9][10][11] FtsZ is a crucial protein in bacterial cell division, forming a Z-ring at the division site.[8][10][11] Inhibition of FtsZ disrupts this process, leading to filamentation and eventual cell death.[8] The introduction of a trifluoromethyl group in some FtsZ inhibitors has been shown to substantially improve metabolic stability.[8]

FtsZ_Inhibition cluster_cell Bacterial Cell cluster_drug Trifluoromethylated Anilide Action FtsZ_monomers FtsZ Monomers Z_ring Z-Ring Formation FtsZ_monomers->Z_ring Polymerization GTP GTP GTP->FtsZ_monomers binds Cell_Division Cell Division Z_ring->Cell_Division Anilide Trifluoromethylated Anilide Inhibition Inhibition Anilide->Inhibition Inhibition->Z_ring Blocks Polymerization MIC_Workflow start Start prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) start->prep_bacteria prep_plate Prepare Serial Dilutions of Compound in 96-well Plate prep_bacteria->prep_plate inoculate Inoculate Wells with Bacterial Suspension prep_plate->inoculate controls Include Positive, Negative, and Reference Controls inoculate->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

References

A Comparative Guide to the Cytotoxicity of Novel N-arylcinnamamides on Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The continuous pursuit of novel therapeutic agents has led to significant interest in the synthesis and biological evaluation of N-arylcinnamamides. These compounds, characterized by a cinnamoyl moiety linked to an N-aryl group, have demonstrated a broad spectrum of pharmacological activities, including notable cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of the cytotoxic profiles of several novel N-arylcinnamamide derivatives, supported by experimental data from recent studies. We delve into the methodologies of key cytotoxicity assays and visualize the implicated signaling pathways to offer a comprehensive resource for researchers in the field.

Comparative Cytotoxicity of N-arylcinnamamide Derivatives

The cytotoxic potential of N-arylcinnamamides is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of various novel N-arylcinnamamide derivatives against a panel of mammalian cancer and non-cancerous cell lines, as determined by in vitro cytotoxicity assays.

Compound ID/NameCell LineCell TypeIC50 (µM)Reference
Compound 8f K562Human Chronic Myelogenous LeukemiaSub-micromolar to nanomolar[1][2]
Bel7402Human Hepatocellular CarcinomaSub-micromolar to nanomolar[1][2]
A549Human Lung CarcinomaSub-micromolar to nanomolar[1][2]
JurkatHuman T-cell Leukemia0.035[1][2]
Compound 45 Caco-2Human Colorectal Adenocarcinoma0.89[3]
HCT-116Human Colorectal Carcinoma2.85[3]
HT-29Human Colorectal Adenocarcinoma1.65[3]
C-166Normal Mouse Endothelial71[3]
BHKNormal Baby Hamster Kidney77.6[3]
Compound 8 HCT-116Human Colorectal Carcinoma32.0[3]
Compound C7 A549Human Lung Carcinoma2.06 ± 0.09[1]
Compound C16 MCF-7Human Breast Adenocarcinoma2.55 ± 0.34[1]
Imidazolone derivative 6 HepG2Human Liver Cancer4.23[4]
(2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide Staphylococcus aureus & MRSABacteria-[5]
(2E)-N-(3,5-dichlorophenyl)-3-phenylprop-2-enamide THP-1Human Monocytic LeukemiaNot significantly lethal[6][7]
Piperidinyl-DES MCF-7Human Breast Adenocarcinoma19.7 ± 0.95[8]
Pyrrolidinyl-DES MCF-7Human Breast Adenocarcinoma17.6 ± 0.4[8]

Experimental Protocols

The assessment of cytotoxicity is a critical step in the evaluation of novel compounds. The following are detailed methodologies for commonly employed cytotoxicity assays.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Mammalian cells in culture

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • N-arylcinnamamide compounds of interest

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-arylcinnamamide compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The background absorbance at 690 nm can also be measured and subtracted.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

WST-1 Assay

The WST-1 (Water Soluble Tetrazolium salts-1) assay is another colorimetric assay for the quantification of cell proliferation and viability. Similar to MTT, it is based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases.

Procedure: The procedure for the WST-1 assay is similar to the MTT assay, with the key difference being the reagent used and the solubility of the final product.[6]

  • Follow steps 1-3 of the MTT assay protocol.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Signaling Pathways and Experimental Workflows

The cytotoxic effects of N-arylcinnamamides are often mediated through the induction of apoptosis, a form of programmed cell death. Understanding the underlying signaling pathways is crucial for elucidating the mechanism of action.

Intrinsic Apoptosis Pathway

Many N-arylcinnamamides have been shown to induce apoptosis through the intrinsic or mitochondrial pathway.[9] This pathway is initiated by cellular stress and leads to the activation of a cascade of caspases, the executioners of apoptosis.

Intrinsic_Apoptosis_Pathway N_arylcinnamamides N-arylcinnamamides Oxidative_Stress Oxidative Stress N_arylcinnamamides->Oxidative_Stress Bcl2 Bcl-2 (Anti-apoptotic) Oxidative_Stress->Bcl2 inhibits Bax Bax (Pro-apoptotic) Oxidative_Stress->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by N-arylcinnamamides.

General Experimental Workflow for Cytotoxicity Assessment

The process of evaluating the cytotoxic properties of novel compounds follows a structured workflow, from initial cell culture to final data analysis.

Cytotoxicity_Workflow start Start: Cell Culture seeding Cell Seeding in 96-well plates start->seeding treatment Treatment with N-arylcinnamamides (serial dilutions) seeding->treatment incubation Incubation (e.g., 24-72h) treatment->incubation assay Addition of Cytotoxicity Reagent (e.g., MTT, WST-1) incubation->assay measurement Absorbance Measurement (Microplate Reader) assay->measurement analysis Data Analysis: - % Viability Calculation - IC50 Determination measurement->analysis end End: Cytotoxicity Profile analysis->end

Caption: A typical workflow for assessing cytotoxicity in vitro.

Conclusion

Novel N-arylcinnamamides represent a promising class of compounds with significant cytotoxic activity against a range of cancer cell lines. The data presented in this guide highlight the potent and, in some cases, selective anticancer effects of these derivatives. The detailed experimental protocols provide a practical foundation for researchers to conduct their own cytotoxicity assessments. Furthermore, the visualization of the intrinsic apoptosis pathway offers insight into the potential mechanism of action for these compounds. Further research is warranted to explore the full therapeutic potential of N-arylcinnamamides, including in vivo studies and the elucidation of additional molecular targets.

References

In Vitro Anti-Mycobacterial Activity of Trifluoromethylcinnamamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis necessitates the development of novel therapeutic agents. Cinnamic acid derivatives, including trifluoromethylcinnamamides, have garnered interest for their potential anti-mycobacterial properties. This guide provides a comparative overview of the in vitro anti-mycobacterial activity of trifluoromethyl-substituted cinnamamides and their analogs, with supporting data from relevant studies. The information is intended to aid researchers in evaluating the potential of this class of compounds for further drug discovery and development efforts.

Comparative Analysis of In Vitro Anti-Mycobacterial Activity

While direct and extensive comparative data for a broad range of trifluoromethylcinnamamides against Mycobacterium tuberculosis H37Rv is limited in the public domain, this guide summarizes the available data for structurally related trifluoromethylcinnamanilides against surrogate mycobacterial species, Mycobacterium smegmatis and Mycobacterium marinum. This allows for a comparative assessment against the first-line anti-tuberculosis drugs, isoniazid and ethambutol.

Minimum Inhibitory Concentration (MIC) Data

The following tables present the Minimum Inhibitory Concentration (MIC) values of selected trifluoromethylcinnamanilides and standard anti-tubercular drugs against M. smegmatis and M. marinum. A lower MIC value indicates greater potency.

Table 1: In Vitro Activity against Mycobacterium smegmatis

CompoundMIC (µg/mL)Reference
Trifluoromethylcinnamanilides
(E)-N-(3,5-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)propenamide3.32[1]
(E)-N-(4-chlorophenyl)-3-(3-(trifluoromethyl)phenyl)propenamide6.25[1]
(E)-N-(4-fluorophenyl)-3-(3-(trifluoromethyl)phenyl)propenamide12.5[1]
Standard Drugs
Isoniazid10[2][3]
Ethambutol0.78 - 2.4[4][5][6]

Table 2: In Vitro Activity against Mycobacterium marinum

CompoundMIC (µg/mL)Reference
Trifluoromethylcinnamanilides
(E)-N-(3,5-bis(trifluoromethyl)phenyl)-3-(4-(trifluoromethyl)phenyl)propenamide0.14 - 1.11[1]
(E)-N-(3-(trifluoromethyl)phenyl)-3-(4-(trifluoromethyl)phenyl)propenamide1.11 - 4.45[1]
Standard Drugs
Isoniazid8[7][8]
Ethambutol4[7][8]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in the in vitro evaluation of novel anti-mycobacterial compounds. The following are detailed methodologies for commonly cited experiments.

Microplate Alamar Blue Assay (MABA)

This colorimetric assay is widely used to determine the MIC of compounds against Mycobacterium tuberculosis and other mycobacteria.

Principle: The assay utilizes the redox indicator Alamar Blue (resazurin), which is blue in its oxidized state and turns pink upon reduction by metabolically active cells. A blue color in the presence of the test compound indicates inhibition of bacterial growth, while a pink color signifies bacterial viability.

Protocol:

  • Preparation of Mycobacterial Culture: Mycobacterium species (e.g., M. tuberculosis H37Rv) are cultured in an appropriate liquid medium, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase), to mid-log phase.

  • Inoculum Preparation: The bacterial culture is diluted to a standardized concentration, typically corresponding to a McFarland standard, and then further diluted to achieve the desired final inoculum concentration in the assay plate.

  • Compound Dilution: Test compounds are serially diluted in a 96-well microplate. A row with no compound serves as a growth control, and wells with medium only serve as a sterility control.

  • Inoculation: The prepared mycobacterial inoculum is added to each well of the microplate.

  • Incubation: The plates are sealed and incubated at 37°C for a defined period, typically 5-7 days for M. tuberculosis.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

  • Second Incubation: The plates are re-incubated for 12-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.

Broth Microdilution Method

This is a standard method for determining the MIC of antimicrobial agents.

Protocol:

  • Medium Preparation: A suitable broth medium (e.g., Middlebrook 7H9) is prepared and dispensed into the wells of a 96-well microplate.

  • Compound Dilution: The test compounds are serially diluted directly in the broth within the microplate.

  • Inoculum Preparation: A standardized suspension of the mycobacterial strain is prepared.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microplate is incubated under appropriate conditions (temperature, time).

  • Determining MIC: The MIC is read as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the in vitro evaluation process for anti-mycobacterial compounds.

experimental_workflow cluster_prep Preparation cluster_assay MIC Determination Assay cluster_comparison Comparative Analysis start Start: Compound Synthesis (Trifluoromethylcinnamamides) dilution Serial Dilution of Test Compounds in Microplate start->dilution culture Mycobacterial Culture (e.g., M. tuberculosis H37Rv) inoculum Standardized Inoculum Preparation culture->inoculum inoculation Inoculation of Microplate with Mycobacteria inoculum->inoculation dilution->inoculation incubation Incubation (37°C, 5-7 days) inoculation->incubation readout Assay Readout (e.g., Alamar Blue, Visual) incubation->readout mic Determine Minimum Inhibitory Concentration (MIC) readout->mic data_analysis Data Compilation and Comparison mic->data_analysis standard_drugs Concurrent Testing of Standard Drugs (Isoniazid, Ethambutol) standard_drugs->data_analysis

Caption: Workflow for In Vitro Anti-Mycobacterial MIC Assay.

maba_workflow start Prepare Mycobacterial Inoculum inoculate Inoculate wells with mycobacterial suspension start->inoculate plate_prep Prepare 96-well plate with serially diluted test compounds plate_prep->inoculate incubate1 Incubate plate at 37°C for 5-7 days inoculate->incubate1 add_reagent Add Alamar Blue solution to each well incubate1->add_reagent incubate2 Re-incubate plate for 12-24 hours add_reagent->incubate2 read_results Observe color change and determine MIC incubate2->read_results

Caption: Microplate Alamar Blue Assay (MABA) Protocol Flowchart.

References

Comparative ADMET Properties of Chlorinated N-arylcinnamamides: A Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Chlorinated N-arylcinnamamides have emerged as a promising class of compounds with potential anti-infective, anti-inflammatory, and anti-cancer properties.[1] For any bioactive molecule to become a viable drug candidate, a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial.[1][2][3] This guide provides a comparative overview of the ADMET-related properties of a series of chlorinated N-arylcinnamamides, supported by experimental data and detailed protocols to aid researchers in drug discovery and development.

Physicochemical Properties and "Druglikeness"

The ADMET profile of a compound is significantly influenced by its physicochemical properties, such as lipophilicity, molecular weight, and hydrogen bonding capacity.[1][4] These parameters are often evaluated against established guidelines like Lipinski's Rule of Five (Ro5) to assess a compound's "druglikeness" and predict its oral bioavailability.[1][2]

A study on a series of (2E)-3-(3,4-dichlorophenyl)-N-arylprop-2-enamides investigated their physicochemical properties in relation to Ro5.[1][2] The analysis showed that while the compounds generally meet the Ro5 requirements, many exhibit slightly higher lipophilicity (logP values) than the recommended maximum of 5.[1] This highlights the importance of experimental validation, as high lipophilicity can impact solubility, metabolism, and toxicity.

The table below summarizes key calculated physicochemical properties and experimentally determined lipophilicity for a representative set of chlorinated N-arylcinnamamides.

Table 1: Comparative Physicochemical and Lipophilicity Data for (2E)-3-(3,4-dichlorophenyl)-N-arylprop-2-enamides

CompoundR-Group (Substituent on Anilide Ring)MW ( g/mol )Calc. logP¹HBD²HBA³TPSA⁴ (Ų)Exp. log k⁵Exp. log D₇.₄⁶
1 H306.164.881129.10.6352.54
2 4-Cl340.615.591129.10.8123.25
3 3,4-diCl375.056.301129.10.9923.97
4 2,3-diCl375.056.131129.10.9253.70
5 2,4-diCl375.055.991129.10.9633.85
6 2,5-diCl375.056.101129.10.9503.80
7 3,5-diCl375.056.401129.11.0254.10

Data sourced from "Study of ADMET Descriptors of Novel Chlorinated N-Arylcinnamamides".[1][2] ¹ Calc. logP: Calculated logarithm of the octanol-water partition coefficient, an indicator of lipophilicity. ² HBD: Number of hydrogen bond donors. ³ HBA: Number of hydrogen bond acceptors. ⁴ TPSA: Topological Polar Surface Area. ⁵ Exp. log k: Logarithm of the capacity factor determined by RP-HPLC, an experimental measure of lipophilicity.[5] ⁶ Exp. log D₇.₄: Logarithm of the distribution coefficient at pH 7.4, indicating lipophilicity at physiological pH.[2]

Experimental Protocols

Accurate assessment of ADMET properties relies on robust experimental methods. Below are protocols for key assays relevant to the characterization of chlorinated N-arylcinnamamides.

Lipophilicity Determination by RP-HPLC

This method provides an experimental measure of lipophilicity by determining the capacity factor (k) of a compound on a reversed-phase high-performance liquid chromatography (RP-HPLC) system.[2][5]

  • Instrumentation: An HPLC system equipped with a UV detector and a non-polar C18 stationary phase column.[1][2]

  • Mobile Phase: An isocratic mixture of methanol and water. The exact ratio is optimized to achieve appropriate retention times.

  • Procedure:

    • A standard solution of the test compound is prepared in the mobile phase.

    • The column is equilibrated with the mobile phase until a stable baseline is achieved.

    • The sample is injected, and the chromatogram is recorded.

    • The retention time of the compound (t_R) and the column dead time (t_M), determined by injecting an unretained compound like sodium nitrate, are measured.

    • The capacity factor (k) is calculated using the formula: k = (t_R - t_M) / t_M.

    • The logarithm of the capacity factor (log k) is used as a comparative index of lipophilicity.[5] For ionizable compounds, this procedure can be repeated with buffered mobile phases (e.g., pH 7.4) to determine the distribution coefficient (log D).[2]

In Vitro Cytotoxicity Assessment

Cytotoxicity assays are essential for evaluating the 'Toxicity' component of the ADMET profile. These assays measure the effect of a compound on the viability of cultured cells.

  • Cell Lines: Human cell lines are typically used, such as the human monocytic leukemia cell line THP-1 or cancer cell lines relevant to the compound's intended therapeutic area.[5]

  • Method (MTT Assay):

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • The test compounds are dissolved (e.g., in DMSO) and diluted to various concentrations in the cell culture medium.

    • The old medium is removed from the cells, and the medium containing the test compounds is added. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.

    • The plates are incubated for a specified period (e.g., 24-72 hours).

    • Following incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

    • After a further incubation period, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

    • The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is expressed as a percentage relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value, representing the concentration at which 50% of cell viability is lost, is calculated from the dose-response curve.

ADMET Screening Workflow

The evaluation of ADMET properties is a staged process in drug discovery. Early-stage screening helps to identify and deprioritize compounds with unfavorable pharmacokinetic profiles, saving time and resources.[6][7] The following diagram illustrates a typical workflow for in vitro ADMET screening.

ADMET_Workflow cluster_0 Early Stage Screening cluster_1 Tier 1: Physicochemical & In Silico cluster_2 Tier 2: In Vitro Assays cluster_3 Decision Point cluster_4 Further Development Compound Synthesized Compound (Chlorinated N-arylcinnamamide) Solubility Aqueous Solubility Compound->Solubility LogP Lipophilicity (logP/logD) Compound->LogP pKa pKa Determination Compound->pKa InSilico In Silico ADMET (Ro5, PAINS, etc.) Compound->InSilico Permeability Permeability (e.g., PAMPA) Solubility->Permeability LogP->Permeability pKa->Permeability InSilico->Permeability Metabolism Metabolic Stability (Microsomes, Hepatocytes) Permeability->Metabolism PPB Plasma Protein Binding Metabolism->PPB Cytotoxicity Cytotoxicity (e.g., MTT Assay) PPB->Cytotoxicity Decision Candidate Prioritization Cytotoxicity->Decision Lead Lead Candidate for In Vivo Studies Decision->Lead

Caption: A typical workflow for in vitro ADMET screening in early drug discovery.

References

A Comparative Spectroscopic Analysis of Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for several common cinnamic acid derivatives: cinnamic acid, p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid. This information is crucial for the identification, characterization, and quality control of these compounds in research and drug development. The guide includes detailed experimental protocols and visual representations of analytical workflows and relevant biological pathways.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for cinnamic acid and its derivatives, obtained using various analytical techniques.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as cinnamic acid derivatives. The position of the maximum absorbance (λmax) is influenced by the substituents on the aromatic ring.

Compoundλmax (nm)Solvent
Cinnamic Acid~273Methanol
p-Coumaric Acid~285, ~305-310Methanol[1]
Caffeic Acid~294, ~319Water[2]
Ferulic Acid~322Methanol
Sinapic Acid~303-311Various[1]
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. Key vibrational frequencies for cinnamic acid derivatives are listed below.

CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C=C Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
Cinnamic Acid~2500-3300 (broad)[3]~1680-1700[3]~1620[3]-
p-Coumaric Acid~3383~1690~1630, ~1605~1283
Caffeic Acid~3401, ~3220[4]~1645[4][5]~1625, ~1530~1273[4]
Ferulic Acid~3450[6]~1690[6]~1605, ~1510[6]~1275[6]
Sinapic Acid~3383, ~3311[7]~1700-1350--
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the structure of a molecule by analyzing the chemical environment of hydrogen atoms. The chemical shifts (δ) and coupling constants (J) are characteristic for different protons in the molecule.

CompoundH-α (δ, ppm, J in Hz)H-β (δ, ppm, J in Hz)Aromatic Protons (δ, ppm)Other Protons (δ, ppm)Solvent
Cinnamic Acid~6.50 (d, 16.0)~7.61 (d, 16.0)~7.38-7.47 (m)11.0-12.0 (s, COOH)Water
p-Coumaric Acid~6.25 (d, 15.9)~7.55 (d, 15.9)~6.8 (d, 8.5), ~7.4 (d, 8.5)-DMSO-d₆
Caffeic Acid~6.14 (d, 15.8)~7.55 (d, 15.8)~6.78 (d, 8.2), ~6.84 (dd, 8.2, 2.0), ~7.11 (d, 2.0)-Methanol
Ferulic Acid~6.34 (d, 15.0)[6]~7.75 (d, 15.0)[6]~6.97 (d, 9.0), ~7.09 (d, 2.0), ~7.14 (dd, 8.0, 2.0)[6]3.98 (s, OCH₃)[6]CDCl₃[6]
Sinapic Acid~6.3 (d, 15.9)~7.6 (d, 15.9)~6.8 (s)3.8 (s, OCH₃)DMSO-d₆
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

CompoundC=O (δ, ppm)C-α (δ, ppm)C-β (δ, ppm)Aromatic Carbons (δ, ppm)Other Carbons (δ, ppm)Solvent
Cinnamic Acid~172.8~117.4~147.1~128.4, ~129.0, ~130.7, ~134.1-CDCl₃
p-Coumaric Acid~171.2~115.8~145.9~116.3, ~126.2, ~130.6, ~160.1-DMSO-d₆
Caffeic Acid~171.1~110.4~152.2~110.8, ~116.1, ~130.0, ~144.8, ~151.0-Methanol
Ferulic Acid~171.4~114.8~147.1~109.5, ~114.4, ~123.6, ~126.7, ~146.8, ~148.456.0 (OCH₃)CDCl₃
Sinapic Acid~169.2~114.9~146.3~106.1, ~125.9, ~138.5, ~148.756.4 (OCH₃)DMSO-d₆
Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

CompoundMolecular Ion [M-H]⁻ (m/z)Key Fragment Ions (m/z)Ionization Method
Cinnamic Acid147.0457[7]103.0553 ([M-H-CO₂]⁻)[7]ESI
p-Coumaric Acid163119 ([M-H-CO₂]⁻)ESI
Caffeic Acid179135 ([M-H-CO₂]⁻)ESI
Ferulic Acid193.0501[8]178 ([M-H-CH₃]⁻), 149 ([M-H-CO₂]⁻)[9], 133 ([M-H-CO₂-CH₃]⁻)[8]ESI[8]
Sinapic Acid223208 ([M-H-CH₃]⁻), 179 ([M-H-CO₂]⁻)ESI

Experimental Protocols

Standard protocols for the spectroscopic analysis of cinnamic acid derivatives are outlined below.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the cinnamic acid derivative in a suitable UV-transparent solvent (e.g., methanol, ethanol, or water). A typical concentration is in the range of 1-10 µg/mL.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the solvent used for sample preparation and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum, typically over a range of 200-400 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Transfer the mixture to a pellet die and apply pressure to form a transparent pellet.

  • Instrumentation: Use an FTIR spectrometer equipped with a suitable detector.

  • Background Measurement: Record a background spectrum of the empty sample compartment.

  • Sample Measurement: Place the KBr pellet in the sample holder and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts (δ) and coupling constants (J). Assign the signals in both ¹H and ¹³C NMR spectra to the respective nuclei in the molecule.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer, often coupled with a liquid chromatography system (LC-MS) for separation prior to analysis. Electrospray ionization (ESI) is a common ionization technique for these compounds.

  • Infusion: Introduce the sample solution directly into the mass spectrometer via a syringe pump (direct infusion) or as the eluent from an LC column.

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to generate fragment ions.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions. Propose fragmentation pathways to confirm the structure of the compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis cluster_output Output Sample Cinnamic Acid Derivative Dissolution Dissolution in Appropriate Solvent Sample->Dissolution UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis FTIR FTIR Spectroscopy Dissolution->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS UV_Data λmax Determination UV_Vis->UV_Data FTIR_Data Vibrational Frequency Assignment FTIR->FTIR_Data NMR_Data Chemical Shift & Coupling Constant Analysis NMR->NMR_Data MS_Data m/z and Fragment Analysis MS->MS_Data Structure Structural Elucidation & Compound Identification UV_Data->Structure FTIR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: General experimental workflow for the spectroscopic analysis of cinnamic acid derivatives.

Biosynthetic Pathway

biosynthetic_pathway cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway E4P Erythrose-4-Phosphate Shikimate Shikimate E4P->Shikimate PEP Phosphoenolpyruvate PEP->Shikimate Chorismate Chorismate Shikimate->Chorismate Phenylalanine Phenylalanine Chorismate->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid C3H Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid COMT Sinapic_Acid Sinapic Acid Ferulic_Acid->Sinapic_Acid F5H, COMT

Caption: Simplified Shikimate and Phenylpropanoid pathways for the biosynthesis of cinnamic acid derivatives.

Signaling Pathway Modulation

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway Stimulus e.g., LPS, Cytokines IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Gene_Expression Pro-inflammatory Gene Expression NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus Nucleus->Gene_Expression promotes Cinnamic_Derivatives Cinnamic Acid Derivatives Cinnamic_Derivatives->IKK inhibit

Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

References

The Rise of Cinnamic Acid Derivatives as Potential Metronidazole Alternatives for Helicobacter pylori Infection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the search for novel therapeutics against Helicobacter pylori is a pressing concern, largely due to the increasing prevalence of metronidazole resistance.[1][2] Emerging evidence suggests that cinnamic acid derivatives, a class of organic compounds found in plants, hold significant promise as effective anti-H. pylori agents. This guide provides a comparative analysis of the efficacy of these derivatives against H. pylori versus the conventional antibiotic, metronidazole, supported by experimental data from recent studies.

A significant study has demonstrated that certain synthetic cinnamic acid derivatives exhibit potent inhibitory effects against H. pylori, with some even surpassing the efficacy of metronidazole.[3][4] This guide will delve into the quantitative data from this research, outline the experimental methodologies employed, and visualize the key workflows for clarity.

Comparative Efficacy: In Vitro Inhibition of H. pylori

The antibacterial activity of a series of synthesized cinnamic acid derivatives was evaluated against H. pylori and compared with metronidazole. The primary metric for this comparison was the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundH. pylori Inhibition (%)MIC (μM)
Cinnamic Acid->64
Compound 23 (2,4-dinitro cinnamic acid derivative) 95.70 ± 1.07 4
Compound 25 (quinoline derivative)97.95 ± 0.418
Metronidazole (Positive Control)-8
Other derivatives (Compounds 1-30)Varies4 - >64
Data sourced from a study on the discovery of cinnamic acid derivatives as potent anti-H. pylori agents.[3][4]

The data clearly indicates that while cinnamic acid itself has negligible activity against H. pylori, several of its derivatives show significant inhibitory potential.[3] Notably, Compound 23 , a 2,4-dinitro cinnamic acid derivative containing 4-methoxyphenol, demonstrated an MIC value of 4 μM, which is twice as potent as metronidazole (MIC of 8 μM).[3][4] Another derivative, Compound 25, showed comparable activity to metronidazole.[3]

Interestingly, the study that synthesized and tested these derivatives noted that compounds possessing electron-withdrawing groups (such as F, Cl, Br, CF3, and NO2) at the ortho-position of the phenyl ring showed attenuated anti-H. pylori activity. While no trifluoromethyl cinnamic acid derivatives were explicitly tested in this specific study, this finding suggests that the position of the trifluoromethyl group on the cinnamic acid backbone is a critical determinant of its potential efficacy.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for the key experiments performed in the cited study.

Synthesis of Cinnamic Acid Derivatives

The synthesis of the cinnamic acid derivatives involved a multi-step chemical process. A general workflow is outlined below:

cluster_0 Synthesis of Cinnamic Acid Derivatives CinnamicAcid Cinnamic Acid CinnamoylChloride Cinnamoyl Chloride CinnamicAcid->CinnamoylChloride Reaction with ThionylChloride Thionyl Chloride (SOCl2) ThionylChloride->CinnamoylChloride Derivative Cinnamic Acid Derivative CinnamoylChloride->Derivative Reaction with PhenolDerivative Phenol Derivative PhenolDerivative->Derivative Pyridine Pyridine Pyridine->Derivative Catalyst

A generalized workflow for the synthesis of cinnamic acid derivatives.
In Vitro Anti-H. pylori Activity Assay

The in vitro antibacterial activity of the synthesized compounds and metronidazole against H. pylori was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

cluster_1 MIC Determination Workflow HP_Culture H. pylori Culture Microplate 96-Well Microplate HP_Culture->Microplate Inoculation SerialDilution Serial Dilution of Compounds SerialDilution->Microplate Addition Incubation Incubation (37°C, 3 days) Microplate->Incubation Observation Visual Observation for Growth Incubation->Observation MIC_Determination MIC Determination Observation->MIC_Determination

Workflow for determining the Minimum Inhibitory Concentration (MIC).
Molecular Docking Analysis

To understand the potential mechanism of action, molecular docking studies were performed to predict the binding affinity and interaction between the most potent cinnamic acid derivative (Compound 23) and an H. pylori protein.

cluster_2 Molecular Docking Workflow ProteinPrep Prepare H. pylori Protein Structure Docking Perform Molecular Docking ProteinPrep->Docking LigandPrep Prepare Ligand (Compound 23) Structure LigandPrep->Docking Analysis Analyze Binding Interactions & Energy Docking->Analysis Visualization Visualize Complex Analysis->Visualization

A simplified workflow for the molecular docking analysis.

Conclusion and Future Directions

The presented data strongly suggests that cinnamic acid derivatives are a promising class of compounds for the development of new anti-H. pylori therapies. Several derivatives have demonstrated superior or equivalent in vitro activity compared to metronidazole.[3] The observation that electron-withdrawing groups at the ortho position may reduce activity provides a crucial lead for the rational design of more potent derivatives, including those with trifluoromethyl substitutions.

Future research should focus on synthesizing and evaluating a broader range of trifluoromethyl cinnamic acid derivatives to systematically investigate the impact of the position and number of trifluoromethyl groups on anti-H. pylori efficacy. Furthermore, in vivo studies are necessary to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of these novel compounds. The development of such compounds could provide a much-needed alternative to combat metronidazole-resistant H. pylori infections.

References

A Computational Dive into Substituted Hydrocinnamic Acids: A DFT-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of chemical substitutions on molecular properties is paramount. This guide offers a comparative analysis of substituted hydrocinnamic acids, leveraging Density Functional Theory (DFT) to elucidate their electronic and structural characteristics. By presenting key computational data, this document aims to provide a foundational understanding for further experimental investigation and drug design.

Hydrocinnamic acid and its derivatives are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including antioxidant and anti-inflammatory properties. The introduction of different functional groups onto the phenyl ring can dramatically alter their electronic structure, reactivity, and ultimately, their therapeutic potential. DFT analysis serves as a powerful in-silico tool to predict and rationalize these changes.

Comparative Analysis of Electronic Properties

The electronic properties of substituted hydrocinnamic acids are central to their reactivity and biological function. Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap, provide valuable insights. A smaller energy gap generally implies higher reactivity.

While direct comparative DFT studies on a wide range of substituted hydrocinnamic acids are limited in the literature, extensive research on the closely related cinnamic acid derivatives provides a strong basis for understanding the electronic influence of substituents. The primary difference between these two scaffolds is the saturation of the propanoic acid side chain, which primarily affects conformational flexibility rather than the electronic effects of the aromatic ring substituents.

Below is a summary of calculated electronic properties for various substituted cinnamic acids, which can be considered a reasonable proxy for understanding the corresponding hydrocinnamic acid derivatives.

CompoundSubstituent(s)HOMO (eV)LUMO (eV)Energy Gap (eV)Computational LevelSource
Cinnamic acidNone--0.0205DFT[1]
p-Coumaric acid4-OH----[2]
Caffeic acid3,4-diOH----[2]
Ferulic acid4-OH, 3-OCH3----[3]
3,4,5-Trihydroxycinnamic acid3,4,5-triOH---B3LYP/6-311++G(d,p)[2]
2,4,5-Trihydroxycinnamic acid2,4,5-triOH-7.36 (Binding Affinity, kcal/mol)---[1]
3-Nitro-4-hydroxycinnamic acid3-NO2, 4-OH----[4]
2-Cyano-4-hydroxycinnamic acid2-CN, 4-OH----[4]

Note: A direct numerical comparison of HOMO/LUMO energies is challenging due to variations in computational methods across studies. However, the trend of increasing reactivity (smaller energy gap) with the addition of electron-donating hydroxyl groups is a consistent finding.[2]

Conformational Landscape of Hydrocinnamic Acid

Unlike the more rigid cinnamic acid, the ethyl side chain of hydrocinnamic acid introduces greater conformational flexibility. A DFT study on 3,5-bistrifluoromethylhydrocinnamic acid and its parent compound, hydrocinnamic acid, revealed the existence of several stable conformers. The relative energies of these conformers are crucial for understanding receptor binding and biological activity. The trans-1 (c,ap,sp) conformer was identified as the global minimum for both molecules in the gas phase.[5]

Antioxidant Mechanisms

DFT calculations have been instrumental in elucidating the antioxidant mechanisms of phenolic acids. For hydroxycinnamic acids, the primary mechanisms considered are Hydrogen Atom Transfer (HAT), single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET).[3][6] The HAT mechanism is often found to be the most probable pathway for the radical scavenging activity of these compounds.[3] The antioxidant capacity is significantly influenced by the number and position of hydroxyl groups on the aromatic ring.[2]

Experimental and Computational Protocols

The data presented in this guide are derived from various computational studies employing DFT. A common methodology involves the following steps:

  • Geometry Optimization: The initial structures of the substituted hydrocinnamic acids are optimized to find the lowest energy conformation. A widely used functional for this purpose is B3LYP, often paired with a basis set such as 6-311++G(d,p).[2][7]

  • Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.[5]

  • Electronic Property Calculation: Following optimization, single-point energy calculations are performed to determine electronic properties such as HOMO and LUMO energies.[8]

  • Solvation Effects: To simulate a more biologically relevant environment, solvation models like the Polarizable Continuum Model (PCM) can be employed to account for the effects of a solvent.[9]

DFT_Workflow cluster_input Input cluster_dft DFT Calculation cluster_output Output & Analysis start Substituted Hydrocinnamic Acid Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy elec_prop Electronic Property Calculation freq_calc->elec_prop analysis Comparative Analysis of: - HOMO/LUMO Energies - Energy Gap - Conformational Stability - Antioxidant Potential elec_prop->analysis

A simplified workflow for the DFT analysis of substituted hydrocinnamic acids.

Conclusion

DFT analysis provides a robust framework for comparing and predicting the properties of substituted hydrocinnamic acids. The electronic effects of substituents on the aromatic ring, primarily studied through cinnamic acid derivatives, indicate that electron-donating groups like hydroxyls tend to increase reactivity, which is often correlated with enhanced antioxidant activity. The conformational flexibility of the hydrocinnamic acid backbone is an important consideration for its biological interactions. The computational protocols outlined here offer a reliable approach for researchers to conduct their own in-silico investigations, guiding the synthesis and testing of novel therapeutic agents.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling m-(Trifluoromethyl)cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like m-(Trifluoromethyl)cinnamic acid is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to prevent exposure to this compound, which is known to cause skin, eye, and respiratory tract irritation.[1] The following table summarizes the recommended PPE based on available safety data sheets.

Protection Type Equipment Details and Specifications
Eye and Face Protection Safety Glasses with Side Shields or GogglesShould comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be required in situations with a higher risk of splashing.[2]
Skin Protection Chemical-Resistant GlovesAppropriate protective gloves should be worn to prevent skin exposure.[1][2] While specific material breakthrough times are not listed, nitrile or neoprene gloves are generally recommended for handling powdered chemicals.
Protective ClothingWear appropriate protective clothing to minimize skin contact.[1][2] This includes a lab coat or long-sleeved clothing.[3] For larger quantities or increased exposure risk, chemical-resistant aprons or suits may be necessary.
Protective BootsRecommended if the situation requires.[2]
Respiratory Protection Dust Respirator (e.g., N95)A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[1] A dust mask of type N95 (US) is specified in some sources. Use is recommended when handling the powder, especially if dust generation is likely.

Operational and Disposal Plans

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][4] Use a local exhaust ventilation system or a chemical fume hood to control airborne levels.[1]

  • Avoid Dust Formation: Minimize the generation and accumulation of dust.[1]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][5] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6]

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[1]

Storage:

  • Store in a tightly closed container.[1]

  • Keep in a cool, dry, and well-ventilated area.[1]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[4]

Spill Management:

  • Cleanup: In case of a spill, immediately clean it up, observing all precautions outlined in the PPE section.[1]

  • Procedure: Sweep up or absorb the material and place it into a suitable, clean, dry, and closed container for disposal.[1][4] Avoid generating dust during cleanup.[1] Ensure adequate ventilation in the spill area.[1]

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.[7]

  • Waste should be placed in a suitable, labeled container for disposal by a licensed waste disposal company.

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for ensuring safety when working with this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_start Start: Handling this compound risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_selection Select Appropriate PPE (See Table) risk_assessment->ppe_selection ventilation_check Verify Engineering Controls (Fume Hood / Ventilation) risk_assessment->ventilation_check don_ppe Don PPE ppe_selection->don_ppe handling_procedure Handle Chemical - Avoid dust generation - Use in ventilated area ventilation_check->handling_procedure don_ppe->handling_procedure doff_ppe Doff PPE Correctly handling_procedure->doff_ppe decontamination Decontaminate Work Area & Wash Hands doff_ppe->decontamination storage Store Chemical Properly decontamination->storage disposal Dispose of Waste (Contaminated PPE, excess chemical) decontamination->disposal

Workflow for Safe Handling of this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-(Trifluoromethyl)cinnamic acid
Reactant of Route 2
Reactant of Route 2
m-(Trifluoromethyl)cinnamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.